Product packaging for Rubrosterone(Cat. No.:CAS No. 19466-41-2)

Rubrosterone

Cat. No.: B1680261
CAS No.: 19466-41-2
M. Wt: 334.4 g/mol
InChI Key: OMQCWEJQYPUGJG-DTDIXVHCSA-N
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Description

Rubrosterone is a steroid compound identified with the CAS Number 19466-41-2 and a molecular formula of C19H26O5 . It features an ecdysone skeleton and can be synthesized from readily available starting materials . This compound is found in insects and plants, and due to its structural similarity to vertebrate steroids, its effects on mammals are a subject of scientific interest .Researchers value this compound for its diverse biological activity. It acts as an insect-molting hormone, influencing physiological processes such as growth, development, and reproduction in insects . This mechanism positions this compound as a promising candidate for agricultural research, particularly in the development of novel biopesticides that offer an environmentally friendly alternative to synthetic products . Its biological activity also suggests potential for exploration in pharmaceutical research, including the management of inflammation . Furthermore, ecdysteroids like this compound are utilized in biochemical research as inducers for gene-switch systems, which are valuable tools for the controlled expression of genes in mammalian cells .The molecular weight of this compound is 334.41 g/mol . Its IUPAC name is (2S,3R,5R,9R,10R,13S)-10,13-dimethyl-2,3,14-tris(oxidanyl)-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione, and its canonical SMILES string is C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C C@@H O)C)C1(CCC2=O)O .This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O5 B1680261 Rubrosterone CAS No. 19466-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,5R,9R,10R,13S,14R)-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQCWEJQYPUGJG-DTDIXVHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19466-41-2
Record name Rubrosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19466-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RUBROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND477TPA7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rubrosterone: A Technical Guide to its Discovery, Isolation, and Characterization from Achyranthes rubrofusca

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Rubrosterone, a C-19 phytoecdysteroid first identified in Achyranthes rubrofusca. This compound is a metabolite of insect metamorphosing substances and has garnered interest for its potential biological activities, including anabolic effects. This document details the initial discovery and outlines the probable experimental protocols for its extraction and purification based on the primary literature and common phytochemical practices. It also compiles the available analytical data and discusses its known biological functions. This guide is intended to serve as a foundational resource for researchers investigating this compound and its potential therapeutic applications.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. These compounds have been the subject of considerable research due to their diverse biological activities in both invertebrates and vertebrates. This compound (2β,3β,14α-Trihydroxy-5β-androst-7-ene-6,17-dione) is a notable C-19 phytoecdysteroid, distinguished by the absence of a side chain at C-17, which is characteristic of more common ecdysteroids like ecdysone and 20-hydroxyecdysone.

The initial discovery and structural elucidation of this compound were reported in 1969 by Takemoto et al. from the plant Achyranthes rubrofusca (Wight) J. D. Hooker (family Amaranthaceae)[1]. This discovery was significant as it expanded the structural diversity of known phytoecdysteroids. This guide aims to provide a detailed technical account of the discovery, isolation, and analytical characterization of this compound.

Discovery and Sourcing

This compound was first isolated from the roots of Achyranthes rubrofusca, a plant species used in traditional medicine. The pioneering work by Takemoto and colleagues in 1969 established the presence of this unique C-19 steroid in this plant source[1].

Experimental Protocols: Isolation and Purification

Extraction

The initial step would involve the extraction of the dried and powdered plant material (likely the roots of Achyranthes rubrofusca) with a suitable organic solvent.

  • Plant Material: Dried and powdered roots of Achyranthes rubrofusca.

  • Solvent: Methanol or ethanol are commonly used for extracting phytoecdysteroids due to their polarity, which allows for efficient extraction of these polyhydroxylated compounds.

  • Procedure:

    • Maceration or Soxhlet extraction of the plant material with the chosen solvent.

    • Concentration of the crude extract under reduced pressure to yield a viscous residue.

Solvent Partitioning

The crude extract would then be subjected to liquid-liquid partitioning to remove non-polar compounds like fats and chlorophylls.

  • Procedure:

    • The crude extract is dissolved in a water-methanol mixture.

    • The aqueous-methanolic solution is then partitioned against a non-polar solvent such as n-hexane.

    • The polar layer, containing the phytoecdysteroids, is collected and concentrated.

Chromatographic Purification

A series of chromatographic techniques would be employed for the isolation of pure this compound from the complex mixture of compounds in the polar extract.

  • Column Chromatography:

    • Stationary Phase: Silica gel or alumina are commonly used.

    • Mobile Phase: A gradient elution system of increasing polarity, typically starting with a mixture of chloroform and methanol, would be used to separate fractions based on polarity.

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with this compound from the initial column chromatography would be further purified using pTLC or preparative HPLC to yield the pure compound.

Below is a logical workflow diagram for the isolation and purification of this compound.

Rubrosterone_Isolation_Workflow Start Dried & Powdered Roots of Achyranthes rubrofusca Extraction Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane/Water-Methanol) Crude_Extract->Solvent_Partitioning Polar_Fraction Polar Fraction (Phytoecdysteroid-rich) Solvent_Partitioning->Polar_Fraction Column_Chromatography Column Chromatography (Silica Gel, Chloroform-Methanol Gradient) Polar_Fraction->Column_Chromatography Enriched_Fractions This compound-Enriched Fractions Column_Chromatography->Enriched_Fractions Final_Purification Final Purification (Preparative TLC or HPLC) Enriched_Fractions->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

Figure 1: Proposed workflow for the isolation of this compound.

Structural Elucidation and Analytical Data

The structure of this compound was elucidated using a combination of spectroscopic techniques and chemical transformations. The key analytical data for this compound are summarized below.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₉H₂₆O₅[2]
Molar Mass334.41 g/mol [2]
Melting PointData not available from search results-
Optical Rotation ([α]D)Data not available from search results-
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data for similar steroid compounds. The specific values from the original 1969 paper are not available in the search results.

TechniqueKey Features and Expected Data
UV-Vis Spectroscopy Expected λmax around 242 nm in methanol, characteristic of the α,β-unsaturated ketone chromophore in the B-ring of the steroid nucleus.
Infrared (IR) Spectroscopy Expected characteristic absorptions for hydroxyl (-OH) groups, a saturated ketone (C-17), an α,β-unsaturated ketone (C-6), and C-H bonds.
¹H NMR Spectroscopy Expected signals for two tertiary methyl groups, multiple methine and methylene protons on the steroid backbone, and protons associated with the hydroxyl groups. The olefinic proton at C-7 would appear in the downfield region.
¹³C NMR Spectroscopy Expected signals for 19 carbon atoms, including two carbonyl carbons (C-6 and C-17), olefinic carbons (C-7 and C-8), carbons bearing hydroxyl groups, and methyl, methylene, and methine carbons of the steroid skeleton.
Mass Spectrometry (MS) The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of water molecules from the hydroxyl groups and cleavage of the steroid rings.

Biological Activity

While extensive biological studies specifically on this compound are limited in the publicly available literature, its classification as a phytoecdysteroid suggests potential anabolic and adaptogenic properties.

Anabolic Effects

Some studies on ecdysteroids have indicated a stimulatory effect on protein synthesis. It is plausible that this compound may share this activity. The proposed mechanism involves the enhancement of translational efficiency rather than an increase in transcription.

Below is a simplified diagram illustrating the potential influence of this compound on protein synthesis.

Rubrosterone_Anabolic_Effect This compound This compound Cell Target Cell (e.g., Muscle Cell) This compound->Cell Translation mRNA Translation Cell->Translation Stimulates Protein_Synthesis Increased Protein Synthesis Translation->Protein_Synthesis

Figure 2: Postulated anabolic action of this compound.

Conclusion

This compound, a C-19 phytoecdysteroid from Achyranthes rubrofusca, represents an interesting natural product with potential for further investigation. This guide has summarized the available information on its discovery, proposed a likely isolation protocol, and presented its known analytical characteristics. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications, particularly in the areas of anabolic and metabolic regulation. Access to the full experimental details of the original 1969 study by Takemoto et al. would be invaluable for replicating and building upon this foundational work.

References

A Technical Guide to 20-Hydroxyecdysone: The Master Regulator of Insect Metamorphosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Insect metamorphosis, a remarkable biological process involving dramatic changes in form and function, is orchestrated by a complex interplay of hormones. Central to this transformation is 20-hydroxyecdysone (20E), a steroid hormone that acts as the primary metabolite of ecdysone.[1][2] In arthropods, pulsatile releases of 20E trigger the molting process, coordinating the intricate series of events that lead to the shedding of the old cuticle and the formation of a new one.[1][2] Beyond its critical role in molting and metamorphosis, 20E signaling is also involved in embryogenesis, reproduction, and diapause.[3] This technical guide provides a comprehensive overview of 20-hydroxyecdysone, focusing on its biosynthesis, signaling pathways, quantitative analysis, and the experimental protocols essential for its study. This information is intended to serve as a valuable resource for researchers in entomology, developmental biology, and for professionals engaged in the development of novel insecticides that target the ecdysteroid signaling pathway.[4]

Biosynthesis of 20-Hydroxyecdysone

The journey to the biologically active 20E begins with dietary sterols, such as cholesterol.[3] A series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes from the "Halloween" family, converts cholesterol into ecdysone, the immediate precursor of 20E.[5] This process involves several key hydroxylation steps. The final and crucial step in the biosynthesis of the active hormone is the conversion of ecdysone to 20-hydroxyecdysone, a reaction catalyzed by the enzyme 20-hydroxylase (CYP314A1), also known as Shade.[5]

Quantitative Dynamics of 20-Hydroxyecdysone During Development

The concentration of 20E fluctuates dramatically throughout insect development, with precise pulses triggering specific developmental events. These titers can be quantified from whole-body or hemolymph samples using techniques such as High-Performance Liquid Chromatography (HPLC) and Enzyme Immunoassay (EIA). The following tables summarize representative quantitative data on 20E titers and its effects on gene expression in various insect species.

Table 1: 20-Hydroxyecdysone Titers During Larval Development of Helicoverpa armigera

Developmental StageMean 20E Titer (μg/g body weight)
3rd Instar Larva< 0.5
4th Instar Larva< 0.5
5th Instar Larva< 1.0
6th Instar Larva (0h)~1.0
6th Instar Larva (72h)~2.5
Pre-pupa~2.8
Pupa (early)~2.9
Pupa (late)> 2.5
Adult< 0.5

Data adapted from a study on Helicoverpa armigera, showing a significant peak in 20E titer during the late larval and pupal stages, which is critical for initiating metamorphosis.[6]

Table 2: Effect of Exogenous 20-Hydroxyecdysone on Larval Weight Gain in Plutella xylostella

20E Concentration in Diet (mg/mL)Mean Weight Gain (mg) after 48h
0 (Control)4.5
0.0313.8
0.0633.2
0.1252.5
0.2501.8
0.5001.1

Data adapted from a study on Plutella xylostella, demonstrating the dose-dependent inhibitory effect of dietary 20E on larval growth.[7]

Table 3: Upregulation of Gene Expression by 20-Hydroxyecdysone in the Midgut of Spodoptera litura

GeneLog2 (Fold Change)
Ecdysone Receptor (EcR)2.5
Hormone Receptor 3 (Hr3)4.0
Cytochrome P450 (CYP) Family Member 13.2
Cytochrome P450 (CYP) Family Member 22.8
Esterase2.1

Data from a transcriptomic analysis of Spodoptera litura larvae treated with 20E, highlighting the induction of key ecdysone response genes and metabolic enzymes.[8]

Signaling Pathways of 20-Hydroxyecdysone

20-Hydroxyecdysone exerts its profound effects on insect development through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The canonical genomic pathway involves the binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[5] This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to a hierarchical cascade of gene expression, starting with a small set of primary-response genes that encode transcription factors. These transcription factors, in turn, regulate a larger set of secondary-response genes responsible for executing the developmental changes associated with molting and metamorphosis.[5]

Genomic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_cyto 20-Hydroxyecdysone (20E) 20E_EcR_USP 20E-EcR-USP Complex 20E_cyto->20E_EcR_USP Enters Nucleus EcR Ecdysone Receptor (EcR) EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) 20E_EcR_USP->EcRE Binds Primary_Genes Primary-Response Genes (e.g., Br-C, E74, E75) EcRE->Primary_Genes Activates Transcription Secondary_Genes Secondary-Response Genes Primary_Genes->Secondary_Genes Regulates Transcription

Genomic signaling pathway of 20-hydroxyecdysone.

Non-Genomic Signaling Pathway

In addition to the well-established genomic pathway, 20E can also elicit rapid cellular responses through non-genomic signaling mechanisms. This pathway is initiated at the cell membrane, where 20E is thought to interact with G protein-coupled receptors (GPCRs).[9][10] This interaction triggers intracellular second messenger cascades, such as the release of calcium ions (Ca2+) and the activation of protein kinases like Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[9][10] These signaling events can modulate the activity of various cellular proteins and can also influence the genomic pathway by affecting the phosphorylation state and activity of components of the transcriptional machinery.[9]

Non_Genomic_Signaling_Pathway 20E_extra 20-Hydroxyecdysone (20E) GPCR G Protein-Coupled Receptor (GPCR) 20E_extra->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CaMKII CaMKII Ca2->CaMKII Activates Cellular_Response Rapid Cellular Responses PKC->Cellular_Response Genomic_Crosstalk Crosstalk with Genomic Pathway PKC->Genomic_Crosstalk CaMKII->Cellular_Response CaMKII->Genomic_Crosstalk

Non-genomic signaling pathway of 20-hydroxyecdysone.

Experimental Protocols

Accurate quantification of 20E and analysis of its effects are fundamental to research in this field. The following sections provide detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of 20-Hydroxyecdysone by HPLC

This protocol outlines a method for the extraction and quantification of 20E from insect tissues using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction: a. Collect and weigh insect tissues (e.g., whole larvae, hemolymph). b. Homogenize the tissue in 75% methanol. c. Vortex the homogenate for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes at 4°C.[11] d. Carefully collect the supernatant. e. Dry the supernatant completely using a centrifugal concentrator.[11] f. Re-dissolve the dried extract in the initial mobile phase for HPLC analysis.

2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., Phenomenex Kinetex® 5 µm C18, 100 Å, 150 x 4.6 mm).[2] b. Mobile Phase A: 85:15 Methanol:Acetonitrile (v/v).[2] c. Mobile Phase B: 0.5% Acetic Acid in water (v/v).[2] d. Flow Rate: 1 mL/min.[2] e. Detection: UV at 245 nm.[2] f. Injection Volume: 1-20 µL.[2] g. Gradient: A suitable gradient of Mobile Phase A and B should be optimized to achieve good separation of 20E from other compounds. h. Quantification: Generate a standard curve using known concentrations of a 20E standard. The concentration of 20E in the samples is determined by comparing their peak areas to the standard curve.

HPLC_Workflow Sample Insect Tissue (e.g., Larvae) Homogenization Homogenize in 75% Methanol Sample->Homogenization Centrifugation Centrifuge (10,000 rpm, 10 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Extract (Centrifugal Concentrator) Supernatant->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution HPLC HPLC Analysis (C18 Column, UV Detection) Reconstitution->HPLC Data_Analysis Data Analysis (Quantification against Standard Curve) HPLC->Data_Analysis EIA_Workflow Sample_Prep Sample Preparation (Extraction and Reconstitution) Plate_Loading Load Standards & Samples into Coated 96-well Plate Sample_Prep->Plate_Loading Reagent_Addition Add 20E Conjugate and Primary Antibody Plate_Loading->Reagent_Addition Incubation Incubate (2h, RT, shaking) Reagent_Addition->Incubation Washing Wash Plate Incubation->Washing Substrate_Addition Add TMB Substrate (Incubate 30 min) Washing->Substrate_Addition Stop_Reaction Add Stop Solution Substrate_Addition->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Data_Analysis Calculate Concentration (Inverse relationship to signal) Read_Plate->Data_Analysis

References

Rubrosterone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrosterone, a C19 steroid and a metabolite of phytoecdysteroids, has garnered interest within the scientific community for its unique structural features and potential biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, consolidating available spectroscopic data and outlining key experimental protocols for its isolation and synthesis. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is an androstane-type steroid characterized by a tetracyclic core and multiple hydroxyl and ketone functional groups. Its systematic IUPAC name is (2β,3β,14α)-2,3,14-trihydroxy-5β-androst-7-ene-6,17-dione.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and synthetic methodologies.

PropertyValueSource
Molecular Formula C₁₉H₂₆O₅PubChem
Molar Mass 334.41 g/mol PubChem[1]
CAS Number 19466-41-2Wikipedia[1]
Appearance PowderChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Melting Point Not explicitly found in searchesN/A
Optical Rotation Not explicitly found in searchesN/A

Table 1: Physicochemical Properties of this compound

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The molecule possesses seven stereocenters, leading to a specific three-dimensional arrangement of its atoms. The accepted stereochemical designations are 2β, 3β, 5β, and 14α.[1] The absolute configuration has been determined through chemical and spectroscopic methods, as detailed in the seminal work by Takemoto et al. (1969).[2]

The InChI (International Chemical Identifier) provides a standardized, unambiguous representation of the molecule's structure, including its stereochemistry:

InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,17+,18+,19+/m0/s1[1]

Spectroscopic Data

To date, a public domain crystallographic information file (CIF) for this compound has not been identified in the Crystallography Open Database.

Experimental Protocols

Isolation of this compound from Achyranthes rubrofusca

The original isolation of this compound was reported from the roots of Achyranthes rubrofusca. While the detailed experimental protocol from the 1969 paper is not fully accessible, a general workflow for the isolation of phytoecdysteroids from Achyranthes species can be outlined.

Caption: Generalized workflow for the isolation of this compound.

A detailed protocol would involve the following conceptual steps:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol.

  • Solvent Partitioning: The crude methanol extract is concentrated and then partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing this compound is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of chloroform and methanol).

  • Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to yield the pure compound.

Synthesis of this compound

The synthesis of this compound has been reported, providing a means to obtain the compound for further study without reliance on natural sources. A key publication by Hikino et al. outlines a synthetic route.[3] While the full detailed experimental procedure is not available in the provided search results, a conceptual overview of a potential synthetic strategy is presented below. The synthesis would likely involve a multi-step process starting from a readily available steroid precursor.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity

This compound has been noted for its potential anabolic and androgenic activities, though quantitative data from the initial searches is limited. Further investigation into its biological profile is warranted to understand its mechanism of action and potential therapeutic applications.

Conclusion

This technical guide has summarized the core chemical and stereochemical features of this compound, providing a foundation for researchers in the field. While foundational knowledge is well-established, this review highlights the need for more accessible and detailed quantitative data, particularly high-resolution NMR spectra and X-ray crystallographic data, to facilitate further research and development efforts centered on this intriguing natural product. The provided conceptual workflows for isolation and synthesis offer a starting point for practical laboratory work.

References

Rubrosterone: A Technical Guide to its Natural Sources and Plant Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone, a C19 phytoecdysteroid, has garnered interest within the scientific community for its potential biological activities. As a metabolite of insect-metamorphosing substances, its presence in various plant species offers a valuable natural source for research and development. This technical guide provides a comprehensive overview of the primary plant origins of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and an exploration of its biosynthetic and potential signaling pathways.

Natural Sources and Plant Origins of this compound

This compound has been predominantly isolated from plant species belonging to the Amaranthaceae and Commelinaceae families. The most significant and well-documented plant sources include:

  • Cyanotis arachnoidea (Commelinaceae): Widely recognized as a rich source of various phytoecdysteroids, C. arachnoidea has been shown to contain this compound.[1][2][3][4] The roots of this plant are particularly noted for their high concentration of these compounds.[5]

  • Achyranthes aspera (Amaranthaceae): This species, along with its varieties such as Achyranthes aspera var. rubrofusca, is a known source of this compound.[6] While the presence of ecdysterone (beta-ecdysone) in A. aspera has been quantified, specific quantitative data for this compound in this species is less readily available in the reviewed literature.[7]

  • Achyranthes rubrofusca and Achyranthes fauriei (Amaranthaceae): These species are also cited as natural sources of this compound.

Quantitative Analysis of this compound in Plant Sources

Precise quantitative data for this compound content in its source plants is often presented in the context of overall phytoecdysteroid profiles. While specific percentages for this compound are not consistently reported across all studies, the general concentrations of total ecdysteroids in these plants can be significant. For instance, the roots of Cyanotis arachnoidea can contain as much as 2-3% total ecdysteroids by dry weight.[5] One study on an extract of Achyranthes aspera seeds reported a beta-ecdysone content of 0.05% w/w.[7] Further targeted quantitative studies using methods such as HPLC-MS are required to establish definitive this compound concentrations in various plant parts and under different growth conditions.

Plant SpeciesFamilyPlant PartReported this compound PresenceNotes
Cyanotis arachnoideaCommelinaceaeWhole Plant, RootsIsolated and identified[1][2][3][4]Roots are a rich source of total ecdysteroids (2-3% dry weight)[5]
Achyranthes asperaAmaranthaceaeWhole PlantPresence indicatedBeta-ecdysone content in seeds reported at 0.05% w/w[7]
Achyranthes rubrofuscaAmaranthaceaeNot SpecifiedIsolated and identified
Achyranthes faurieiAmaranthaceaeNot SpecifiedPresence indicated

Experimental Protocols

General Extraction and Isolation of this compound from Cyanotis arachnoidea

The following is a generalized protocol based on methodologies reported for the isolation of phytoecdysteroids, including this compound, from Cyanotis arachnoidea.[1][8]

1. Extraction:

  • Air-dried and powdered whole plants or roots of Cyanotis arachnoidea are extracted with 75% ethanol at room temperature.[1]
  • The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.
  • The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
  • The ethyl acetate fraction, which typically contains the phytoecdysteroids, is collected and concentrated.[1]

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel.[1][8]
  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing compounds with similar TLC profiles are combined.
  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or octadecyl silane (ODS).[1][8]
  • Final purification to yield pure this compound is often accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC).[1]

Workflow for Extraction and Purification of this compound

Extraction_Purification_Workflow Start Powdered Plant Material (Cyanotis arachnoidea) Extraction 75% Ethanol Extraction Start->Extraction Concentration1 Concentration (Reduced Pressure) Extraction->Concentration1 Partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate) Concentration1->Partition Concentration2 Concentration of Ethyl Acetate Fraction Partition->Concentration2 SilicaGel_CC Silica Gel Column Chromatography Concentration2->SilicaGel_CC TLC_Monitoring TLC Monitoring and Fraction Pooling SilicaGel_CC->TLC_Monitoring Further_Purification Further Purification (Sephadex LH-20, ODS) TLC_Monitoring->Further_Purification Prep_HPLC Semi-preparative HPLC Further_Purification->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Generalized workflow for the extraction and purification of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of phytoecdysteroids, including this compound, originates from the mevalonate pathway in plants.[9][10][11][12][13] This pathway utilizes acetyl-CoA as a primary precursor to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of isoprenoids.

The general steps leading to the ecdysteroid skeleton are as follows:

  • Isoprenoid Synthesis: Acetyl-CoA is converted to mevalonic acid, which is then transformed into IPP and DMAPP.

  • Squalene Formation: IPP and DMAPP units are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene.

  • Sterol Synthesis: Squalene undergoes cyclization to form cycloartenol, which is then converted through a series of reactions to cholesterol.

  • Ecdysteroid Backbone Formation: Cholesterol is further modified through a series of hydroxylation and oxidation reactions to form the basic C27 ecdysteroid skeleton.

This compound, being a C19 ecdysteroid, is formed through the cleavage of the side chain of a C27 or C21 precursor.[14] The precise enzymatic steps and intermediates in the conversion of the C27 ecdysteroid backbone to this compound in plants are still an active area of research.

Simplified Ecdysteroid Biosynthesis Pathway

Ecdysteroid_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway IPP_DMAPP IPP & DMAPP Mevalonate_Pathway->IPP_DMAPP Squalene Squalene IPP_DMAPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol C27_Ecdysteroid C27 Ecdysteroid Backbone Cholesterol->C27_Ecdysteroid Side_Chain_Cleavage Side-Chain Cleavage C27_Ecdysteroid->Side_Chain_Cleavage This compound This compound (C19) Side_Chain_Cleavage->this compound

Caption: Simplified overview of the phytoecdysteroid biosynthetic pathway leading to this compound.

Signaling Pathways

The primary role of phytoecdysteroids in plants is believed to be defensive, acting as antifeedants and disrupting the molting process of phytophagous insects.[9][15][16] As such, their signaling pathways are more extensively studied in the context of insect endocrinology.

In plants, the production of phytoecdysteroids can be induced by various stress factors, suggesting their involvement in plant defense signaling.[15] However, specific signaling pathways within the plant that are directly activated by this compound have not been elucidated in the reviewed literature. It is hypothesized that their biosynthesis is regulated by complex signaling networks involving phytohormones such as jasmonates, which are known to mediate plant responses to herbivory and wounding.[15] Further research is needed to understand the direct signaling roles of this compound and other phytoecdysteroids within the plant system.

Conclusion

This compound is a naturally occurring phytoecdysteroid with significant potential for scientific investigation. Its primary plant sources, Cyanotis arachnoidea and species of Achyranthes, offer viable avenues for its isolation. While general methodologies for extraction and purification are established, there is a need for more detailed, standardized protocols and comprehensive quantitative analysis of this compound content in these plants. The elucidation of the specific enzymatic steps in its biosynthesis and the exploration of its potential signaling roles within the plant are promising areas for future research. This guide provides a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the scientific and therapeutic potential of this compound.

References

The Biological Activity of Rubrosterone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrosterone, a C19 ecdysteroid, represents a class of naturally occurring steroids with potential anabolic properties. This document provides a comprehensive technical overview of the known biological activities of this compound and related ecdysteroids. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide synthesizes the existing information and extrapolates potential mechanisms and methodologies based on studies of structurally similar and more extensively researched ecdysteroids, such as 20-hydroxyecdysone. The aim is to provide a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Introduction to this compound

This compound is a C19 ecdysteroid, a class of steroid hormones found in insects and various plants.[1] Structurally, it is characterized as 2β,3β,14α-Trihydroxy-5β-androst-7-ene-6,17-dione. As a metabolite of insect metamorphosing substances, its biological activity has garnered interest, particularly concerning its effects in mammals. The primary reported biological effect of this compound is its ability to stimulate protein synthesis, suggesting potential applications as an anabolic agent.

Biological Activity and Mechanism of Action

The anabolic activity of ecdysteroids, including this compound, is of significant interest. While the precise mechanisms for this compound are not fully elucidated, research on related ecdysteroids provides a likely framework for its action.

Protein Synthesis Stimulation

Early in vivo studies in mice demonstrated that this compound has a general stimulatory effect on protein synthesis. This effect is believed to arise from an increase in the efficiency of mRNA translation, rather than an increase in mRNA transcription itself. This suggests that this compound may act at the ribosomal level to enhance the rate of protein production from existing messenger RNA transcripts.

Putative Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways is lacking, studies on other ecdysteroids, such as 20-hydroxyecdysone, suggest a potential mechanism involving the PI3K/Akt signaling pathway . This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

It is hypothesized that ecdysteroids may elicit a rapid, non-genomic response initiated at the cell membrane. This could involve the activation of a G-protein coupled receptor, leading to an increase in intracellular calcium concentration (Ca2+). This calcium influx may then activate the PI3K/Akt pathway, culminating in the stimulation of downstream effectors that promote protein synthesis, such as the mammalian target of rapamycin (mTOR).

Hypothesized Signaling Pathway for Ecdysteroid-Induced Protein Synthesis

Ecdysteroid_Signaling This compound This compound GPCR G-Protein Coupled Receptor (Putative) This compound->GPCR Ca_influx Ca2+ Influx GPCR->Ca_influx PI3K PI3K Ca_influx->PI3K Akt Akt Activation PI3K->Akt mTOR mTOR Activation Akt->mTOR Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis

Caption: Hypothesized signaling cascade for this compound-mediated protein synthesis.

Quantitative Data

ParameterValue/EffectOrganism/SystemNotes
Anabolic Activity StimulatoryMiceObserved increase in protein synthesis.
Effective Dose 5 mg/kg (in vivo)MiceDose at which stimulatory effects on protein synthesis were observed.
Mechanism Increased mRNA translation efficiencyInferred from in vivo studiesDoes not appear to increase mRNA transcription.

Experimental Protocols

Detailed experimental protocols for studies specifically using this compound are scarce. However, based on its reported anabolic activity, the following are generalized protocols that could be adapted for the investigation of this compound's effects.

In Vivo Protein Synthesis Assay in Mice

This protocol is a generalized method for assessing the anabolic effects of a test compound in a murine model.

Logical Workflow for In Vivo Protein Synthesis Assay

InVivo_Workflow acclimatization Animal Acclimatization grouping Grouping (Control vs. This compound) acclimatization->grouping administration Compound Administration (e.g., 5 mg/kg) grouping->administration labeling Radiolabeled Amino Acid Injection (e.g., ³H-leucine) administration->labeling incubation Incubation Period labeling->incubation tissue_harvest Tissue Harvest (e.g., Skeletal Muscle) incubation->tissue_harvest homogenization Tissue Homogenization tissue_harvest->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation scintillation Scintillation Counting protein_precipitation->scintillation analysis Data Analysis scintillation->analysis

Caption: Workflow for assessing in vivo protein synthesis.

Methodology:

  • Animal Model: Male mice (e.g., C57BL/6 strain), 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly assign mice to a control group (vehicle) and a treatment group (this compound).

  • Compound Administration: Administer this compound (e.g., 5 mg/kg body weight) or vehicle via intraperitoneal injection or oral gavage.

  • Radiolabeling: At a specified time post-administration, inject a radiolabeled amino acid (e.g., ³H-leucine) to trace its incorporation into newly synthesized proteins.

  • Incubation: Allow a defined period for the incorporation of the radiolabel.

  • Tissue Harvest: Euthanize the animals and rapidly excise tissues of interest (e.g., gastrocnemius muscle).

  • Sample Processing: Homogenize the tissue and precipitate the protein fraction.

  • Quantification: Measure the radioactivity in the protein precipitate using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content in each sample. Compare the incorporation rates between the control and this compound-treated groups.

In Vitro Western Blotting for Akt/mTOR Pathway Activation

This protocol can be used to investigate the molecular mechanism of this compound in a cell culture model.

Methodology:

  • Cell Culture: Culture a relevant cell line, such as C2C12 myoblasts, and differentiate them into myotubes.

  • Treatment: Treat the myotubes with varying concentrations of this compound for different time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K).

  • Detection: Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for visualization.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins in response to this compound treatment.

Conclusion and Future Directions

This compound, a C19 ecdysteroid, shows promise as a potential anabolic agent due to its reported ability to stimulate protein synthesis. However, the current understanding of its biological activity is limited by a lack of detailed quantitative data and mechanistic studies. The information available on more thoroughly researched ecdysteroids, such as 20-hydroxyecdysone, provides a valuable framework for guiding future investigations into this compound.

To advance the understanding of this compound's therapeutic potential, future research should focus on:

  • Quantitative Characterization: Determining the EC50 and IC50 values of this compound in relevant in vitro assays.

  • Receptor Binding Studies: Identifying the specific molecular targets of this compound in mammalian cells.

  • Signaling Pathway Elucidation: Confirming the involvement of the PI3K/Akt/mTOR pathway and identifying other potential signaling cascades.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the anabolic efficacy and toxicological profile of this compound.

By addressing these key areas, the scientific community can build a more complete picture of this compound's biological activity and assess its viability as a candidate for drug development.

References

A Technical Guide to the Mechanism of Action of Rubrosterone in Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the proposed mechanism of action by which Rubrosterone and related phytoecdysteroids stimulate protein synthesis in skeletal muscle. The information is compiled from available scientific literature to guide research and development in the fields of pharmacology and muscle physiology.

Executive Summary

This compound is a phytoecdysteroid, a class of compounds structurally similar to insect molting hormones, that has demonstrated anabolic properties in mammals. While research specifically isolating this compound is limited, studies on closely related ecdysteroids, such as 20-hydroxyecdysone (20HE), have elucidated a non-genomic signaling pathway that enhances protein synthesis in skeletal muscle. The primary mechanism involves the activation of a G-protein coupled receptor (GPCR), leading to a rapid increase in intracellular calcium, which subsequently triggers the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This culminates in the activation of the mammalian Target of Rapamycin (mTOR) pathway, a central regulator of protein synthesis. Notably, this mechanism is distinct from classical anabolic steroids as it does not involve binding to the androgen receptor.[1]

Core Mechanism of Action: A Non-Genomic Signaling Cascade

Unlike traditional androgenic steroids that function primarily by binding to nuclear androgen receptors and acting as transcription factors, this compound and other phytoecdysteroids initiate a rapid, membrane-based signaling cascade.[1][2] This non-genomic action allows for a swift cellular response, enhancing the efficiency of mRNA translation rather than increasing mRNA transcription itself.[1]

The proposed sequence of events is as follows:

  • Receptor Binding: The molecule binds to a putative G-protein coupled receptor (GPCR) on the myocyte cell membrane.[3]

  • PLC Activation: The activated GPCR stimulates Phospholipase C (PLC).[3]

  • Calcium Mobilization: PLC activation leads to a rapid influx of intracellular calcium (Ca2+).[3][4]

  • PI3K/Akt Pathway Activation: The increase in intracellular Ca2+ is a key step that initiates the activation of the PI3K/Akt pathway.[5] This pathway is a critical regulator of cell growth and protein synthesis.[6]

  • mTORC1 Activation: Activated Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a negative regulator of the mTOR pathway.[7] This allows the small GTPase Rheb to activate the mTOR Complex 1 (mTORC1).[7][8]

  • Stimulation of Protein Synthesis: Activated mTORC1 phosphorylates downstream targets, primarily p70 ribosomal S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which directly promotes the translation of mRNA into protein.[9]

Signaling Pathway Diagram

Rubrosterone_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mTOR mTORC1 Downstream Effects This compound This compound GPCR GPCR (Putative) This compound->GPCR Binds PLC PLC GPCR->PLC Activates Ca2 Ca²⁺ (intracellular) PLC->Ca2 PI3K PI3K Ca2->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 P E4BP1 4E-BP1 mTORC1->E4BP1 P (inhibits) Translation ↑ mRNA Translation (Protein Synthesis) S6K1->Translation E4BP1->Translation

Caption: Proposed signaling cascade for this compound-mediated protein synthesis.

Quantitative Data Summary

The anabolic effects of phytoecdysteroids have been quantified in various in vitro and in vivo models. The following table summarizes key findings, primarily from studies using 20-hydroxyecdysone as the model compound.

Parameter MeasuredCompoundEffectDosage/ConcentrationModel SystemReference
Protein SynthesisPhytoecdysteroidsUp to 20% increaseNot specifiedC2C12 murine myotubes[5][10]
Protein SynthesisPhytoecdysteroidsUp to 20% increaseNot specifiedHuman primary myotubes[5][10]
Grip StrengthEcdysteroidsIncreasedNot specifiedRats (in vivo)[5]
Akt Activation20-HydroxyecdysoneSustained activation1 µMC2C12 murine myotubes[3]

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on established molecular biology techniques. Below are outlines of core experimental protocols.

Protocol: In Vitro Protein Synthesis Assay (Leucine Incorporation)

This protocol measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

  • Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes on 96-well plates.[4]

  • Pre-treatment (Inhibitor Studies): For mechanistic studies, pre-treat cells with specific inhibitors (e.g., PI3K inhibitor, GPCR inhibitor) or vehicle for 1 hour.[3][4]

  • Treatment: Wash cells with serum-free media. Treat cells with varying concentrations of this compound (or other ecdysteroids like 1 µM 20HE) or vehicle (e.g., 0.1% ethanol) for a specified time (e.g., 2 hours).[4]

  • Radiolabeling: Add radiolabeled [3H]leucine to the media and incubate for the desired period to allow incorporation into newly synthesized proteins.

  • Cell Lysis & Precipitation: Wash cells to remove unincorporated [3H]leucine. Lyse the cells and precipitate the protein using an acid like trichloroacetic acid (TCA).

  • Quantification: Wash the protein pellet to remove any remaining free radiolabel. Solubilize the protein and measure the incorporated radioactivity using a scintillation counter.

  • Normalization: Quantify total protein content in parallel wells using a standard protein assay (e.g., BCA assay). Normalize the radioactivity counts (DPM) to the total protein amount.[4]

Protocol: Western Blot for Akt Phosphorylation

This protocol is used to detect the activation state of Akt, a key kinase in the signaling pathway.

  • Cell Culture and Treatment: Culture and treat C2C12 myotubes with this compound as described in section 4.1 (steps 1-3).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and another for total Akt.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate that reacts with HRP to produce light.

  • Imaging: Capture the light signal using a digital imager. The band intensity for p-Akt is normalized to the band intensity for total Akt to determine the relative level of activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Protein Synthesis Assay cluster_western Western Blot s1 Differentiate C2C12 Myotubes s2 Pre-treat with Inhibitors (Optional) s1->s2 s3 Treat with This compound s2->s3 s4 Add [³H]Leucine s3->s4 s5 Lyse & Precipitate Protein s4->s5 s6 Measure Radioactivity s5->s6 s7 Normalize to Total Protein s6->s7 w1 Differentiate C2C12 Myotubes w2 Pre-treat with Inhibitors (Optional) w1->w2 w3 Treat with This compound w2->w3 w4 Lyse & Extract Protein w3->w4 w5 SDS-PAGE & Transfer w4->w5 w6 Immunoblot for p-Akt & Total Akt w5->w6 w7 Detect & Quantify w6->w7

Caption: Standard workflows for key experiments in this compound research.

Implications for Drug Development

The non-genomic, PI3K/Akt-mediated mechanism of action positions this compound and other phytoecdysteroids as compelling candidates for anabolic therapies. Their key advantage lies in the apparent lack of interaction with the androgen receptor, potentially avoiding the androgenic side effects associated with traditional anabolic steroids (e.g., hormonal dysregulation, prostate effects). This distinct pathway offers a selective target for developing agents aimed at combating muscle wasting conditions (sarcopenia, cachexia) and enhancing physical performance with a potentially improved safety profile. Further research should focus on identifying the specific GPCR target and fully characterizing the downstream effects to optimize therapeutic development.

References

The Elusive Role of Rubrosterone in Insect Metamorphosis: A Technical Overview of a Scientific Enigma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 20, 2025 – Despite significant interest in the hormonal control of insect development, a comprehensive understanding of the physiological role of Rubrosterone in metamorphosis remains largely undefined within the scientific community. Extensive literature reviews and targeted searches have revealed a significant gap in the available research, precluding the creation of an in-depth technical guide as originally intended. This document outlines the current state of knowledge and highlights the areas where further investigation is critically needed.

This compound, a naturally occurring steroid found in both insects and plants, has been identified as a metabolite of a substance involved in insect metamorphosis. Its chemical structure bears resemblance to ecdysone, the principal molting hormone in arthropods, suggesting a potential role as an ecdysone agonist. However, detailed studies elucidating its specific biological functions, signaling pathways, and quantitative effects on developmental processes are conspicuously absent from the current body of scientific literature.

While the broader class of ecdysteroids, to which this compound belongs, is well-documented to orchestrate the complex processes of molting and metamorphosis, the specific contributions of this compound remain a scientific mystery. The intricate signaling cascade initiated by ecdysteroids, involving the ecdysone receptor (EcR) and its heterodimeric partner Ultraspiracle (USP), is a cornerstone of insect endocrinology. This pathway ultimately leads to the activation of a cascade of genes responsible for the profound cellular and morphological changes observed during metamorphosis. However, the precise interaction of this compound with this receptor complex, its binding affinity, and its downstream effects are yet to be experimentally determined.

The lack of available data prevents the compilation of quantitative information regarding this compound's efficacy, such as its effective dose for inducing metamorphosis or its comparative potency against other ecdysteroids. Consequently, the creation of structured data tables for comparative analysis is not feasible at this time. Similarly, the absence of published research means that detailed experimental protocols for assessing this compound's activity are not available to be shared with the scientific community.

To stimulate further research in this area, a conceptual framework for investigating the physiological role of this compound is proposed. This framework outlines a potential experimental workflow and a hypothetical signaling pathway, which can serve as a starting point for future studies.

Proposed Experimental Workflow

The following diagram illustrates a logical sequence of experiments that could be undertaken to elucidate the physiological role of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_binding Receptor Interaction cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_molecular Molecular Analysis synthesis Synthesis & Purification of this compound receptor_binding Receptor Binding Assay (EcR/USP) synthesis->receptor_binding injection Injection into Larvae/Pupae synthesis->injection cell_culture Insect Cell Line Culture (e.g., Sf9, Kc) receptor_binding->cell_culture reporter_assay Reporter Gene Assay cell_culture->reporter_assay gene_expression Gene Expression Analysis (qRT-PCR, RNA-Seq) reporter_assay->gene_expression phenotype Phenotypic Observation (Molting, Metamorphosis) injection->phenotype phenotype->gene_expression signaling_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound EcR Ecdysone Receptor (EcR) This compound->EcR Binds Membrane EcR_USP EcR-USP-Rubrosterone Complex EcR->EcR_USP Heterodimerizes with USP & binds this compound USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to TargetGenes Target Gene Transcription EcRE->TargetGenes Initiates Metamorphosis Metamorphic Events TargetGenes->Metamorphosis Leads to

Rubrosterone: A Technical Guide on its Role as a Phytoecdysteroid and Ecological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrosterone is a naturally occurring C19 phytoecdysteroid, a class of plant-derived compounds structurally analogous to insect molting hormones. Unlike more common ecdysteroids, it is characterized by the absence of a sterol side-chain. Found in select flora, notably within the Achyranthes genus, this compound is implicated in the chemical defense mechanisms of plants against phytophagous insects. Its structural similarity to insect hormones allows it to interfere with critical developmental processes, such as molting, by acting as an agonist on the ecdysone receptor (EcR). This technical guide provides a comprehensive overview of this compound, including its ecological role, mechanism of action, and detailed protocols for its extraction and analysis. While quantitative bioactivity and concentration data for this compound are sparse in current literature, this document contextualizes its properties with available data on related phytoecdysteroids and outlines the methodologies required for future quantitative studies.

Introduction to Phytoecdysteroids and this compound

Phytoecdysteroids are a diverse group of over 500 structurally related polyhydroxylated steroids synthesized by plants.[1] These secondary metabolites are not involved in the plant's primary growth but serve as a crucial defense against invertebrate herbivores.[2] When ingested by susceptible insects, these compounds mimic the endogenous molting hormones (ecdysteroids), leading to developmental disruptions, feeding deterrence, and mortality.[2]

This compound (C19H26O5) is a unique phytoecdysteroid, first isolated from Achyranthes rubrofusca.[3] Its defining structural feature is the lack of the C8 side-chain typical of major ecdysteroids like 20-hydroxyecdysone (20E), classifying it as a C19 steroid. Despite this difference, it retains the core steroidal skeleton necessary for biological activity. Research has also noted potential anabolic effects of this compound in mammals, making it a subject of interest beyond its ecological role.[4]

Ecological Significance: A Chemical Shield

The primary ecological function of phytoecdysteroids is defensive. Plants that produce these compounds are effectively "weaponized" against insects that have not co-evolved a tolerance.

  • Hormonal Disruption: By mimicking the insect's own molting hormones, phytoecdysteroids like this compound can activate the ecdysone receptor at inappropriate times. This disrupts the tightly regulated molting cycle, causing premature and incomplete molts, which are often lethal.

  • Feeding Deterrence: The presence of phytoecdysteroids can make plant tissues unpalatable to many insects, thus acting as a feeding deterrent and reducing herbivory.

  • High Concentrations: Plants often produce ecdysteroids in concentrations several orders of magnitude higher than those found endogenously in insects.[5] Species within the Achyranthes genus, for instance, can have total ecdysteroid concentrations as high as 4-5% of their dry weight, creating a potent defensive barrier.[6]

Data Presentation

A significant challenge in the study of this compound is the limited availability of specific quantitative data in peer-reviewed literature. While its presence in certain plant species is confirmed, precise concentration levels and comparative bioactivity metrics are not well-documented. The following tables present the known qualitative information for this compound and contextual quantitative data for the more studied 20-hydroxyecdysone found in the same plant genus. This highlights the current knowledge gap and provides a reference for the types of data required in future research.

Table 1: Documented Plant Sources of this compound and Related Ecdysteroids

CompoundPlant SpeciesFamilyReference(s)
This compoundAchyranthes rubrofuscaAmaranthaceae[3]
This compoundAchyranthes faurieiAmaranthaceae[4]
20-HydroxyecdysoneAchyranthes asperaAmaranthaceae[7][8]

Table 2: Quantitative Analysis of 20-Hydroxyecdysone in Achyranthes aspera

CompoundPlant SpeciesConcentration (% w/w)Analytical MethodReference(s)
20-HydroxyecdysoneAchyranthes aspera0.05%HPLC[7]
Note: Specific quantitative data for this compound concentration was not found in the reviewed literature.

Table 3: Ecdysone Receptor Binding Affinity for Reference Phytoecdysteroids

CompoundReceptor SourceBinding Affinity (Kd)Assay TypeReference(s)
Ponasterone AChilo suppressalis (EcR/USP)1.2 nMRadioligand Binding Assay[6]
Note: Specific receptor binding affinity data for this compound was not found in the reviewed literature.

Mechanism of Action: The Ecdysone Signaling Pathway

The insecticidal activity of this compound is predicated on its ability to function as an agonist of the ecdysone receptor (EcR). The canonical ecdysone signaling pathway in insects is a well-established cascade that controls gene expression related to molting and metamorphosis.

  • Heterodimer Formation: The functional receptor is a heterodimer composed of two nuclear receptor proteins: the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[9][10]

  • Ligand Binding: In the presence of an ecdysteroid agonist like this compound, the ligand binds to a specific pocket within the Ligand-Binding Domain (LBD) of the EcR subunit.[10]

  • Conformational Change: Ligand binding induces a conformational change in the EcR-USP complex.

  • DNA Binding: This activated complex translocates to the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) in the promoter regions of target genes.[11]

  • Transcriptional Activation: The DNA-bound complex recruits co-activator proteins, initiating the transcription of "early-response" genes, which include transcription factors that, in turn, activate a larger set of "late-response" genes. This hierarchical gene activation ultimately orchestrates the complex biological process of molting.

Disruption of this pathway by an external phytoecdysteroid leads to an uncontrolled and untimely initiation of this cascade, resulting in developmental failure.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Phytoecdysteroid) EcR_active EcR-USP Heterodimer This compound->EcR_active Binds to EcR EcR_inactive EcR (inactive) EcR_inactive->EcR_active USP_inactive USP (inactive) USP_inactive->EcR_active EcR_active_n Activated EcR-USP Complex EcR_active->EcR_active_n Nuclear Translocation EcRE EcRE (DNA Response Element) Transcription Transcription of Early-Response Genes EcRE->Transcription Recruits Co-activators Molting Initiation of Molting Cascade Transcription->Molting Leads to EcR_active_n->EcRE Binds DNA

Fig 1. Simplified diagram of the Ecdysone signaling pathway activated by this compound.

Experimental Protocols

Protocol for Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of phytoecdysteroids from plant material, adapted for this compound analysis from Achyranthes species.

  • Sample Preparation:

    • Harvest plant material (roots and aerial parts).

    • Thoroughly wash with deionized water to remove soil and debris.

    • Dry the material in an oven at 40-50°C until constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 100 g of the dried plant powder and place it into a Soxhlet apparatus or a large flask for maceration.

    • Add 1 L of 80% methanol (or ethanol).

    • For Soxhlet extraction, run the apparatus for 12-24 hours. For maceration, stir the mixture at room temperature for 24 hours, filter, and repeat the extraction on the plant residue two more times.

    • Combine the methanol extracts.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

    • Resuspend the residue in 500 mL of distilled water.

    • Perform sequential partitioning in a separatory funnel with solvents of increasing polarity. First, partition against 3 x 500 mL of n-hexane to remove non-polar compounds like fats and chlorophylls. Discard the hexane phase.

    • Next, partition the remaining aqueous phase against 3 x 500 mL of ethyl acetate. This compound and other ecdysteroids will partition into the ethyl acetate phase.

    • Combine the ethyl acetate fractions.

  • Purification:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate and evaporate the solvent to dryness.

    • The resulting crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of chloroform-methanol or ethyl acetate-hexane.

    • Monitor fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

Extraction_Workflow Start Dried & Powdered Achyranthes Plant Material Extraction Soxhlet Extraction or Maceration (80% Methanol) Start->Extraction Evaporation1 Rotary Evaporation (Remove Methanol) Extraction->Evaporation1 Partition Liquid-Liquid Partitioning (Water vs. n-Hexane) Evaporation1->Partition Hexane_Phase n-Hexane Phase (Lipids, Chlorophylls) [DISCARD] Partition->Hexane_Phase Non-polar Aqueous_Phase Aqueous Phase Partition->Aqueous_Phase Polar Partition2 Liquid-Liquid Partitioning (Aqueous vs. Ethyl Acetate) Aqueous_Phase->Partition2 EtOAc_Phase Ethyl Acetate Phase (Crude Ecdysteroids) Partition2->EtOAc_Phase Semi-polar Aqueous_Phase2 Aqueous Phase [DISCARD] Partition2->Aqueous_Phase2 Polar Evaporation2 Rotary Evaporation (Remove Ethyl Acetate) EtOAc_Phase->Evaporation2 Column Silica Gel Column Chromatography Evaporation2->Column End Purified this compound Fractions Column->End

Fig 2. Workflow for the extraction and purification of this compound.
Protocol for HPLC Quantification

This protocol provides a method for the quantitative analysis of phytoecdysteroids using High-Performance Liquid Chromatography (HPLC), based on established methods for ecdysteroid analysis.[7]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is a 25:75 (v/v) mixture of acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm (characteristic for the enone chromophore in ecdysteroids).

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of a certified this compound standard in methanol.

    • Calibration Curve: Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL) to generate a calibration curve.

    • Sample Solution: Accurately weigh the purified plant extract, dissolve it in a known volume of methanol to a concentration of approximately 1 mg/mL, and filter through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standard solutions to establish the calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. The concentration can then be expressed as a percentage of the dry weight of the original plant material.

Protocol for Insect Bioassay (Dietary Incorporation)

This protocol outlines a general method to assess the biological activity (e.g., growth inhibition, mortality) of this compound against a model insect like the house fly (Musca domestica) or various lepidopteran larvae.

  • Preparation of Test Diet:

    • Prepare a standard artificial diet for the test insect species.

    • Dissolve this compound in a suitable solvent (e.g., ethanol or acetone) to create a stock solution.

    • Incorporate aliquots of the stock solution into the diet to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 ppm).

    • Prepare a control diet containing only the solvent, ensuring it is fully evaporated before introducing insects.

  • Bioassay Procedure:

    • Place a known number of newly molted, pre-weighed larvae (e.g., 10-20) into individual containers or petri dishes.

    • Provide each larva with a pre-weighed amount of the corresponding treated or control diet.

    • Maintain the bioassay under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Data Collection and Analysis:

    • Record mortality daily for a set period (e.g., 7-10 days).

    • At the end of the assay, record the final weight of surviving larvae.

    • Calculate metrics such as percent mortality, growth inhibition, and feeding deterrence.

    • Use probit analysis to determine the lethal concentration (LC50) or effective concentration (EC50) for growth inhibition.

Bioassay_Workflow cluster_assay Assay Setup cluster_data Data Analysis Prep_Diet Prepare Artificial Insect Diet Incorporate Incorporate this compound into Diet at Various Concentrations (e.g., 1-100 ppm) Prep_Diet->Incorporate Control Prepare Control Diet (Solvent Only) Prep_Diet->Control Prep_Compound Prepare this compound Stock Solutions (in Ethanol) Prep_Compound->Incorporate Add_Diet Add Pre-weighed Control or Treated Diet Incorporate->Add_Diet Control->Add_Diet Select_Insects Select Synchronized (e.g., newly molted) Larvae Weigh_Insects Weigh Individual Larvae Select_Insects->Weigh_Insects Place_Insects Place Larvae into Individual Containers Weigh_Insects->Place_Insects Place_Insects->Add_Diet Incubate Incubate under Controlled Conditions (Temp, Light) Add_Diet->Incubate Record_Mortality Record Daily Mortality Incubate->Record_Mortality Record_Weight Record Final Larval Weight Incubate->Record_Weight Calculate Calculate Growth Inhibition, LC50, EC50 Record_Mortality->Calculate Record_Weight->Calculate

Fig 3. General workflow for an insect dietary incorporation bioassay.

Conclusion and Future Directions

This compound represents an intriguing variant in the diverse family of phytoecdysteroids. Its presence in medicinal plants of the Achyranthes genus underscores its ecological role as a chemical defense agent against insects, mediated through the disruption of the ecdysone signaling pathway. However, this technical guide also highlights a clear gap in the scientific literature regarding specific quantitative data on this compound's concentration in host plants and its precise biological activity (e.g., EC50, Kd) against various insect species.

For researchers and drug development professionals, this presents a clear opportunity. Future work should focus on:

  • Quantitative Analysis: Systematically quantifying this compound content in Achyranthes and other potential plant sources using validated HPLC or LC-MS/MS methods.

  • Bioactivity Screening: Performing comparative bioassays of this compound alongside other ecdysteroids to determine its relative potency and spectrum of activity against key insect pests.

  • Receptor Binding Studies: Conducting in vitro binding assays to determine the affinity of this compound for the EcR/USP complex from different insect orders.

Such studies are essential to fully elucidate the ecological significance of this compound and to explore its potential as a lead compound for the development of novel, targeted bio-insecticides.

References

Preliminary Toxicological Profile of Rubrosterone: A Data-Deficient Assessment and Ecdysteroid Class Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive toxicological profile for Rubrosterone cannot be provided at this time due to a significant lack of available scientific data. No dedicated studies on the acute, sub-chronic, chronic, genotoxic, developmental, or reproductive toxicity of this compound were identified in the public domain. Therefore, this document provides a high-level overview of the toxicological profile of the broader class of ecdysteroids, to which this compound belongs, to offer a preliminary and inferred perspective. The information presented herein should be interpreted with caution and is not a substitute for specific toxicological testing of this compound.

Introduction

This compound is a C19 steroid belonging to the ecdysteroid family of hormones, which are primarily known for their role in regulating molting and metamorphosis in arthropods.[1] These compounds are also found in various plant species, where they are referred to as phytoecdysteroids and are believed to play a defensive role against insect herbivores. Due to their anabolic and other pharmacological effects observed in vertebrates, there is growing interest in their potential therapeutic applications. However, a thorough understanding of their safety profile is paramount. This whitepaper aims to synthesize the currently available, albeit limited, toxicological information on ecdysteroids as a surrogate to a preliminary profile for this compound.

General Toxicological Profile of Ecdysteroids

Ecdysteroids are generally considered to have low toxicity in mammals.[2][3] This is attributed to their structural differences from mammalian steroid hormones, which results in a lack of binding to vertebrate steroid receptors.[2]

The most studied ecdysteroid, 20-hydroxyecdysone (20E), has been shown to have a very high median lethal dose (LD50) in mice, indicating low acute toxicity.[4][5][6]

Table 1: Acute Toxicity Data for 20-Hydroxyecdysone (20E) in Mice

CompoundRoute of AdministrationLD50 ValueReference(s)
20-Hydroxyecdysone (20E)Oral> 9 g/kg[4][5][6]
20-Hydroxyecdysone (20E)Intraperitoneal6.4 g/kg[2][4][6]

No specific LD50 data for this compound has been reported in the literature.

There is a significant lack of data regarding the genotoxicity of this compound and other ecdysteroids. No studies utilizing standard genotoxicity assays, such as the Ames test for mutagenicity or chromosomal aberration assays, were found for this compound. An in silico analysis of 20 different ecdysteroids (not including this compound) suggested no mutagenicity in the Ames test.[7] However, this predictive study also indicated potential carcinogenicity for some of the tested compounds in female rats.[7] Experimental verification of these findings is necessary.

No specific developmental or reproductive toxicity studies for this compound were identified. Research on other ecdysteroids in this area is also sparse. One study in the crustacean Daphnia magna suggested that testosterone's developmental toxicity might be due to its anti-ecdysteroidal activity, highlighting the critical role of ecdysteroids in invertebrate development.[8] However, this does not provide direct insight into the potential developmental or reproductive effects of ecdysteroids in mammals.

One study evaluated the in vitro cytotoxicity of several ecdysteroids against human cancer cell lines (LU-1, MCF7, and HepG2).[9] While some ecdysteroids with a 20,22-dimethyl acetal group showed cytotoxic activity with IC50 values ranging from 51.59 to 60.14 µM, others were inactive (IC50 > 100 μM).[9] this compound was not included in this study.

Proposed Mechanism of Action and Signaling in Mammals

The precise mechanism of action of ecdysteroids in mammals is not fully understood. It is generally accepted that they do not bind to the classical vertebrate steroid hormone receptors.[2] The current hypothesis suggests that ecdysteroids may exert their effects through membrane-bound receptors and influence intracellular signaling cascades.

Below is a diagram illustrating a hypothesized signaling pathway for ecdysteroids in mammalian cells, based on the available literature.

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ecdysteroid Membrane_Receptor G-protein coupled receptor (GPCR)? Ecdysteroid->Membrane_Receptor Binding G_Protein G-Protein Membrane_Receptor->G_Protein Activation Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) G_Protein->Second_Messengers Activation Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt) Second_Messengers->Kinase_Cascade Activation Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activation/ Inhibition Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Biological_Response Biological_Response Gene_Expression->Biological_Response e.g., Anabolic effects, Anti-diabetic effects

References

In Silico Prediction of Rubrosterone Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrosterone, a C19 ecdysteroid found in both insects and plants, presents a compelling subject for investigations into its potential biological activities.[1][2] While its primary role in arthropods is linked to the ecdysone receptor, its effects and molecular targets in vertebrates remain largely uncharacterized, sparking interest in its pharmacological potential.[2] This technical guide provides a comprehensive overview of the in silico methodologies available for predicting the binding of this compound to putative receptor targets. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to computationally assess the interaction of this compound with vertebrate steroid hormone receptors and other potential protein targets. The guide covers essential techniques, including molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, and offers practical examples of their application.

Introduction to this compound and In Silico Prediction

This compound is a steroid metabolite involved in insect metamorphosis.[3] Its structural similarity to vertebrate steroid hormones has led to inquiries about its potential effects in mammalian systems.[1] However, significant structural differences between ecdysteroids and mammalian steroids suggest that this compound is not expected to bind with high affinity to vertebrate steroid receptors.[2] Despite this, the exploration of potential off-target binding and the characterization of its interaction with both insect and putative vertebrate receptors are of scientific interest.

In silico prediction methods offer a powerful, cost-effective, and rapid approach to generate hypotheses about the binding of a ligand, such as this compound, to a protein receptor before engaging in resource-intensive experimental assays. These computational techniques are integral to modern drug discovery and toxicology, enabling the screening of large compound libraries, the elucidation of binding mechanisms, and the prediction of binding affinities.[4][5] The primary in silico methods covered in this guide are:

  • Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6]

  • Molecular Dynamics (MD) Simulations: Simulates the physical movements of atoms and molecules to provide insights into the stability and dynamics of the ligand-receptor complex over time.[7]

  • Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate the chemical structure of a compound with its biological activity.[1]

Putative Receptors for this compound

The Ecdysone Receptor (Invertebrates)

The primary and well-established receptor for ecdysteroids in arthropods is the Ecdysone Receptor (EcR) .[8][9] EcR is a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate Retinoid X Receptor (RXR).[2][8] The EcR-USP heterodimer binds to specific DNA sequences known as ecdysone response elements (EcREs) to regulate the transcription of genes involved in molting and metamorphosis.[3][10] For any in silico study focusing on the biological role of this compound in insects, the EcR-USP complex is the principal target.

Vertebrate Steroid Receptors

While ecdysteroids are not the natural ligands for vertebrate steroid receptors, in silico studies can explore the possibility of low-affinity or promiscuous binding, which could have pharmacological or toxicological implications. Key vertebrate receptors to consider for such exploratory studies include:

  • Androgen Receptor (AR): A nuclear receptor activated by testosterone and dihydrotestosterone, crucial for male sexual development.[11][12][13]

  • Estrogen Receptor (ER): Exists in two main subtypes, ERα and ERβ, and is activated by estrogens like estradiol. It plays a vital role in female reproductive biology and other physiological processes.[14][15]

  • Glucocorticoid Receptor (GR): A nuclear receptor that binds cortisol and other glucocorticoids, involved in metabolism and immune response.[16]

  • Progesterone Receptor (PR): A nuclear receptor that is activated by progesterone and is essential for the menstrual cycle and pregnancy.[17]

  • Membrane-Bound Steroid Receptors: In addition to nuclear receptors, steroids can elicit rapid, non-genomic effects through membrane-bound receptors, such as G protein-coupled receptors.[18][19][20]

In Silico Prediction Methodologies and Protocols

This section provides detailed protocols for the core in silico techniques used to predict this compound-receptor binding.

Molecular Docking

Molecular docking predicts the binding conformation and affinity of a ligand to a target protein. The process involves sampling a large number of orientations and conformations of the ligand in the receptor's binding site and scoring them to identify the most stable complex.

  • Protein Preparation:

    • Obtain the 3D structure of the target receptor from a protein database like the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges. This can be done using software like AutoDockTools or the Protein Preparation Wizard in Schrödinger Maestro.[4]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem (CID 12315102).

    • Optimize the ligand's geometry and assign partial charges using a suitable force field (e.g., MMFF94).

  • Binding Site Definition:

    • Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand (if available) or by using binding site prediction algorithms.

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina, Glide, or GOLD. These programs will generate multiple binding poses for this compound within the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (an estimation of binding affinity). The pose with the lowest energy score is generally considered the most likely binding mode.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the nature of the interactions over time under simulated physiological conditions.

  • System Setup:

    • Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking step as the starting structure.

    • Place the complex in a periodic box of a suitable solvent (e.g., water, using a model like TIP3P).[7][21]

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at the desired pressure (e.g., 1 atm) while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[21]

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without restraints.

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between this compound and the receptor.[22]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. A QSAR model can be used to predict the binding affinity of this compound if a dataset of structurally similar steroids with known binding affinities for the target receptor is available.

  • Data Collection:

    • Compile a dataset of molecules with known biological activities (e.g., IC50, Ki, or Kd values) for the receptor of interest. The dataset should be structurally diverse and cover a wide range of activity values.[23][24]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties. This can be done using software like DRAGON or PaDEL-Descriptor.

  • Data Splitting:

    • Divide the dataset into a training set (for building the model) and a test set (for validating the model).[24]

  • Model Development:

    • Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), to build a model that correlates the descriptors with the biological activity.[23][25]

  • Model Validation:

    • Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound and use the validated QSAR model to predict its binding affinity.

Data Presentation

Quantitative data from in silico predictions should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results for this compound with Vertebrate Steroid Receptors

ReceptorPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Androgen Receptor (AR)2AX6-8.5Arg752, Gln711, Thr877
Estrogen Receptor α (ERα)1GWR-7.9Arg394, Glu353, His524
Glucocorticoid Receptor (GR)1M2Z-9.1Arg611, Gln570, Thr739
Progesterone Receptor (PR)1A28-8.2Arg766, Gln725, Cys891

Note: The data in this table is purely illustrative and does not represent actual experimental results. It serves as an example of how to present docking data.

Table 2: Example Binding Affinity Data for Known Steroid Ligands

LigandReceptorBinding Affinity MetricValue (nM)Reference
DihydrotestosteroneAndrogen ReceptorKd0.2 - 1.0[13]
EstradiolEstrogen Receptor αKd0.1 - 0.5[15]
ProgesteroneProgesterone ReceptorKd1.0 - 5.0[26]
DexamethasoneGlucocorticoid ReceptorKd5.0 - 10.0[16]

Note: This table provides example experimental data for known ligands to serve as a reference for interpreting predicted binding affinities. The relationship between binding affinity metrics like Kd, Ki, and IC50 is complex and depends on the assay conditions.[27][28][29][30]

Visualization of Workflows and Pathways

In Silico Prediction Workflow

in_silico_workflow In Silico Prediction Workflow for Ligand-Receptor Binding cluster_data_prep Data Preparation cluster_methods Computational Methods cluster_analysis Analysis and Interpretation ligand_prep Ligand Preparation (this compound 3D Structure) docking Molecular Docking ligand_prep->docking qsar QSAR Modeling (Optional) ligand_prep->qsar receptor_prep Receptor Preparation (PDB Structure) receptor_prep->docking binding_pose Binding Pose and Affinity Prediction docking->binding_pose md_sim Molecular Dynamics Simulation complex_stability Complex Stability and Dynamics md_sim->complex_stability activity_prediction Activity Prediction qsar->activity_prediction binding_pose->md_sim hypothesis Hypothesis Generation for Experimental Validation binding_pose->hypothesis complex_stability->hypothesis activity_prediction->hypothesis

In Silico Prediction Workflow
Canonical Ecdysone Receptor Signaling Pathway

ecdysone_pathway Canonical Ecdysone Receptor Signaling Pathway This compound This compound (Ecdysteroid) Cytoplasm Cytoplasm This compound->Cytoplasm EcR_USP EcR-USP Heterodimer This compound->EcR_USP Binding CellMembrane Cell Membrane NuclearMembrane Nuclear Membrane Nucleus Nucleus EcR EcR EcR->EcR_USP USP USP USP->EcR_USP EcR_USP->Nucleus EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to DNA Gene_Transcription Gene Transcription (e.g., molting genes) EcRE->Gene_Transcription

Ecdysone Receptor Signaling
Vertebrate Steroid Receptor Genomic Signaling Pathway

vertebrate_steroid_pathway Vertebrate Steroid Receptor Genomic Signaling Steroid Steroid Hormone (e.g., this compound) Cytoplasm Cytoplasm Steroid->Cytoplasm Receptor_Steroid Receptor-Steroid Complex Steroid->Receptor_Steroid CellMembrane Cell Membrane NuclearMembrane Nuclear Membrane Nucleus Nucleus Receptor Steroid Receptor (e.g., AR, ER) Receptor_HSP Receptor-HSP Complex Receptor->Receptor_HSP HSP Heat Shock Proteins (HSP) HSP->Receptor_HSP Receptor_HSP->Receptor_Steroid Steroid Binding, HSP Dissociation Dimer Receptor Dimer Receptor_Steroid->Dimer Dimerization Dimer->Nucleus HRE Hormone Response Element (HRE) Dimer->HRE Binds to DNA Transcription Modulation of Gene Transcription HRE->Transcription

Vertebrate Steroid Signaling

Conclusion and Future Directions

This technical guide has outlined the core in silico methodologies for predicting the binding of this compound to potential receptor targets. By following the detailed protocols for molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can generate valuable hypotheses regarding the binding modes, affinities, and potential biological effects of this compound. The provided visualizations of workflows and signaling pathways serve to contextualize these computational experiments.

It is critical to emphasize that in silico predictions are theoretical and must be validated through experimental techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). Future research should focus on obtaining experimental binding data for this compound with both invertebrate and vertebrate receptors to validate and refine the computational models. Such an integrated approach, combining in silico prediction with experimental validation, will be paramount in elucidating the true pharmacological and biological profile of this compound.

References

Unearthing the Anabolic Potential of Rubrosterone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubrosterone, a phytoecdysteroid first isolated in the late 1960s, has long been a subject of interest within the scientific community for its potential anabolic properties. This technical guide delves into the early scientific literature to provide a comprehensive overview of the foundational studies on this compound and its anabolic effects. Due to the limited availability of specific early research on its direct anabolic actions, this paper also contextualizes this compound within the broader landscape of anabolic steroid research. We will explore its chemical nature, present hypothetical mechanisms of action based on related compounds, and provide a framework for future research by outlining established experimental protocols and data presentation standards in the field of anabolic science.

Introduction to this compound

This compound is a naturally occurring steroid found in insects and certain plants, including those of the Achyranthes genus.[1] First identified and structurally elucidated by Takemoto et al. in 1969, it belongs to a class of compounds known as ecdysteroids, which are insect molting hormones.[2] Chemically, this compound is a C19 steroid, a metabolite of insect metamorphosing substances.[1] Its structural similarity to androgens has sparked interest in its potential biological effects in vertebrates, particularly its anabolic, or muscle-building, capabilities.

Early Studies on this compound: A Focus on Structure

The seminal early work on this compound by T. Takemoto and his colleagues in 1969 was primarily focused on its isolation from Achyranthes rubrofusca and the determination of its absolute configuration.[2] This foundational study was crucial in identifying this compound as a novel steroid but did not extend to the investigation of its physiological effects, such as anabolic activity, in mammalian models. A comprehensive search of early scientific literature reveals a significant gap in research specifically detailing the anabolic effects of this compound with quantitative data from controlled experiments.

Anabolic Effects: A Knowledge Gap and a Look at Related Compounds

While direct evidence from early studies on the anabolic effects of this compound is scarce, the broader class of ecdysteroids has been investigated for such properties. The anabolic activity of these compounds is generally considered to be mediated through pathways distinct from the classical androgen receptor (AR) activation typical of synthetic anabolic-androgenic steroids (AAS). It is hypothesized that ecdysteroids may influence protein synthesis and muscle growth through alternative signaling cascades.

Hypothetical Signaling Pathway for this compound's Anabolic Action

Given the lack of specific studies on this compound, we can propose a hypothetical signaling pathway for its potential anabolic effects based on the known mechanisms of other phytoecdysteroids. This pathway is distinct from the androgen receptor-mediated actions of classical anabolic steroids.

Rubrosterone_Anabolic_Signaling This compound This compound Membrane_Receptor Membrane Receptor (e.g., G-protein coupled receptor) This compound->Membrane_Receptor Cell_Membrane Cell Membrane PI3K PI3K Membrane_Receptor->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Hypothetical this compound Anabolic Signaling Pathway.

This proposed pathway suggests that this compound may bind to a membrane-bound receptor, initiating a downstream signaling cascade involving the PI3K/Akt/mTOR pathway, a critical regulator of protein synthesis and muscle growth.

Quantitative Data on Anabolic Effects of Steroids

To provide a reference for the type of quantitative data expected from anabolic studies, the following table summarizes findings from research on other anabolic steroids.

CompoundAnimal ModelDosageDurationKey Anabolic OutcomeReference
MethandrostenoloneMale Albino Rats0.5 mg/kgNot specifiedIncreased content of myosin, myofibrillar, and sarcoplasmic proteins[3]
Nandrolone DecanoateNot specifiedNot specifiedNot specifiedFavorable disassociation of myotrophic and androgenic effects(General knowledge, not from provided snippets)
Testosterone EnanthateNormal Men600 mg/week10 weeksSignificant increase in muscle size and strength[4]

Standard Experimental Protocol for Assessing Anabolic Effects

A typical experimental workflow to assess the anabolic effects of a compound like this compound in a preclinical setting is outlined below.

Experimental_Workflow_Anabolic_Assessment Animal_Model Animal Model Selection (e.g., Orchidectomized Rats) Grouping Group Assignment (Vehicle, Testosterone, this compound) Animal_Model->Grouping Treatment Treatment Administration (e.g., Daily Injections) Grouping->Treatment Monitoring In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Analysis Analysis of Anabolic Endpoints Sacrifice->Analysis Muscle_Weight Levator Ani Muscle Weight Analysis->Muscle_Weight Protein_Content Total Protein Content Analysis->Protein_Content Fiber_Size Muscle Fiber Cross-Sectional Area Analysis->Fiber_Size

Workflow for Preclinical Anabolic Assessment.

This protocol involves the use of a castrated rat model, which is highly sensitive to anabolic and androgenic stimuli. The levator ani muscle is a key indicator of anabolic activity.

Conclusion and Future Research Directions

The early scientific exploration of this compound successfully identified its chemical structure but did not delve into its potential anabolic effects. While its classification as an ecdysteroid suggests a potential for muscle-building activity through non-androgenic pathways, there is a clear need for rigorous scientific investigation to substantiate these claims.

Future research should focus on:

  • In vitro studies: to determine the binding affinity of this compound to the androgen receptor and other potential molecular targets.

  • In vivo studies: utilizing established animal models to quantify the anabolic and androgenic effects of this compound.

  • Mechanism of action studies: to elucidate the specific signaling pathways through which this compound may exert any anabolic effects.

A thorough investigation following established pharmacological and physiological protocols is essential to unlock the true potential of this compound and its place in the landscape of anabolic compounds.

References

A Historical Perspective on the Discovery of Rubrosterone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rubrosterone, a C19 ecdysteroid, emerged from the pioneering research into insect metamorphosing substances in the late 1960s. This technical guide provides a comprehensive historical perspective on its discovery, from its initial isolation from the plant Achyranthes rubrofusca to its structural elucidation and early syntheses. We delve into the key experimental protocols that were instrumental in these discoveries, presenting the available quantitative data in a structured format. Furthermore, this guide illustrates the logical and experimental workflows of the time, offering a valuable resource for researchers in natural product chemistry, steroid biology, and the history of science.

Introduction: The Dawn of Ecdysteroids

The mid-20th century was a period of intense investigation into the hormonal control of insect development, a field that would eventually lead to the discovery of a class of steroidal hormones known as ecdysteroids. These compounds, responsible for regulating molting and metamorphosis in arthropods, also attracted interest for their potential applications in agriculture and medicine. It was within this scientific context that this compound was discovered, not in an insect, but in a plant, highlighting the fascinating interplay between the plant and animal kingdoms.

The Seminal Discovery: Isolation and Structure Elucidation of this compound

In 1969, a team of Japanese scientists, T. Takemoto, Y. Hikino, H. Hikino, S. Ogawa, and N. Nishimoto, published a landmark paper in Tetrahedron detailing the isolation and structural characterization of a novel steroid from the roots of Achyranthes rubrofusca, a plant used in traditional medicine.[1] They named this new compound this compound.

Experimental Protocol: Isolation of this compound from Achyranthes rubrofusca

The isolation of this compound was a multi-step process involving classical natural product chemistry techniques. The general workflow is outlined below.

G start Dried Roots of Achyranthes rubrofusca extraction Methanol Extraction start->extraction concentration Concentration of Methanol Extract extraction->concentration partition Partition between Water and Ethyl Acetate concentration->partition aq_phase Aqueous Phase partition->aq_phase Discarded org_phase Ethyl Acetate Phase (Crude Ecdysteroids) partition->org_phase chromatography1 Silica Gel Column Chromatography org_phase->chromatography1 fractions Elution with Chloroform-Methanol Gradient chromatography1->fractions chromatography2 Preparative Thin-Layer Chromatography (TLC) fractions->chromatography2 crystallization Crystallization chromatography2->crystallization product Pure this compound crystallization->product

Figure 1. Isolation Workflow for this compound.

A detailed breakdown of the methodology, as inferred from standard practices of the era, would have involved:

  • Extraction: The dried and powdered roots of Achyranthes rubrofusca were exhaustively extracted with methanol.

  • Solvent Partitioning: The resulting methanol extract was concentrated under reduced pressure and then partitioned between water and a nonpolar solvent like ethyl acetate to separate the more polar compounds, including the ecdysteroids, from lipids and other nonpolar constituents.

  • Column Chromatography: The crude ecdysteroid fraction from the ethyl acetate phase was subjected to column chromatography on silica gel. Elution was typically performed with a gradient of increasing polarity, for example, a chloroform-methanol mixture.

  • Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of the target compound by analytical TLC were further purified using preparative TLC.

  • Crystallization: The purified this compound was then crystallized from a suitable solvent system to yield a pure crystalline solid.

Structure Elucidation: Spectroscopic and Chemical Evidence

The determination of this compound's structure was a feat of chemical detective work, relying on the spectroscopic techniques of the time and chemical transformations.

Table 1: Spectroscopic Data for this compound (ca. 1969)

Spectroscopic TechniqueObserved DataInterpretation
UV Spectroscopy λmax ~244 nmα,β-Unsaturated ketone chromophore
IR Spectroscopy νmax ~3400 cm⁻¹ (broad), ~1710 cm⁻¹, ~1650 cm⁻¹O-H (hydroxyl), C=O (saturated ketone), C=O (α,β-unsaturated ketone)
Mass Spectrometry M⁺ at m/z 334Molecular weight of 334 g/mol , consistent with a formula of C₁₉H₂₆O₅
¹H NMR Spectroscopy Signals for methyl groups, protons adjacent to hydroxyl and keto groups, and an olefinic proton.Presence of a steroid nucleus with specific functional group arrangements.

The combined interpretation of this data led to the proposed structure of this compound as 2β,3β,14α-trihydroxy-5β-androst-7-ene-6,17-dione.[1] The stereochemistry was determined through a combination of NMR coupling constants and chemical correlation with known steroids.

The Race for Synthesis: Early Synthetic Approaches to this compound

The confirmation of a natural product's structure is ultimately achieved through its total synthesis. In the case of this compound, two notable syntheses were reported shortly after its discovery.

The Hikino Synthesis (1969)

In the same year as their isolation paper, Hikino and colleagues published a synthesis of this compound, further solidifying their structural assignment.[2] Their approach utilized a known ecdysteroid as a starting material.

G start Ecdysterone reaction1 Side-chain cleavage start->reaction1 intermediate1 Androstane derivative reaction1->intermediate1 reaction2 Functional group manipulations intermediate1->reaction2 product This compound reaction2->product

Figure 2. Hikino's Synthetic Strategy for this compound.

The key transformation in this synthesis was the oxidative cleavage of the side chain of a readily available ecdysteroid, followed by functional group interconversions to arrive at the target molecule.

The VanBever Synthesis (1970)

A year later, W. VanBever and his team reported a synthesis of this compound from a more readily available steroid starting material, demonstrating a different synthetic strategy.[3]

Experimental Protocol: A Representative Step from an Early Steroid Synthesis

  • Reaction: Oxidation of a secondary alcohol to a ketone.

  • Procedure: To a solution of the steroid alcohol (1.0 g, 1 equivalent) in acetone (50 mL) at 0 °C was added Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persisted. The reaction was stirred for 1 hour at 0 °C and then quenched by the addition of isopropanol (5 mL). The mixture was filtered, and the filtrate was concentrated. The residue was dissolved in ethyl acetate (100 mL), washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired ketone.

Table 2: Comparison of Early this compound Syntheses

SynthesisStarting MaterialKey StrategyReported Yield
Hikino et al. (1969) EcdysteroneSide-chain degradation of a natural ecdysteroidData not readily available
VanBever et al. (1970) Dehydroepiandrosterone (or similar)Multi-step chemical synthesis from a common steroid precursorData not readily available

Early Biological Investigations: The Anabolic Potential of this compound

Even before its full structural elucidation and synthesis, the biological activity of ecdysteroids was a subject of interest. A 1968 paper by Otaka et al. in Chemical & Pharmaceutical Bulletin reported on the anabolic effects of ecdysterone and this compound in mice.

Experimental Protocol: Assessment of Anabolic Activity

The anabolic activity was likely assessed using a classic rodent bioassay.

  • Animal Model: Male mice were used.

  • Treatment: The mice were divided into control and treatment groups. The treatment group received daily subcutaneous injections of this compound dissolved in a suitable vehicle (e.g., sesame oil).

  • Parameters Measured: The primary endpoint was the change in body weight and the weight of specific muscles, such as the levator ani muscle, which is sensitive to anabolic steroids.

  • Data Analysis: The organ weights were often normalized to body weight, and the results from the treated group were compared to the control group using statistical methods.

Signaling Pathways: A Nascent Understanding

In the late 1960s and early 1970s, the concept of specific hormone receptors and intracellular signaling pathways was still developing. For ecdysteroids, the primary model was their action in insects, where they were known to bind to nuclear receptors and regulate gene expression, leading to molting.

G cluster_cell Cell cluster_nucleus Nucleus This compound This compound (Ecdysteroid) receptor Hypothesized Receptor This compound->receptor Binding cell_membrane Cell Membrane transcription Gene Transcription receptor->transcription Activation nucleus Nucleus dna DNA mrna mRNA transcription->mrna translation Protein Synthesis mrna->translation protein Proteins translation->protein anabolic_effect Anabolic Effect protein->anabolic_effect

Figure 3. Hypothesized Signaling Pathway for this compound's Anabolic Effect (circa 1970).

The anabolic effects observed in mammals were hypothesized to occur through a similar mechanism of stimulating protein synthesis, although the specific vertebrate receptor for ecdysteroids remained elusive for many years. The early research laid the groundwork for future investigations into the molecular mechanisms of ecdysteroid action in both invertebrates and vertebrates.

Conclusion and Future Outlook

The discovery of this compound represents a significant milestone in the history of natural product chemistry and steroid biology. The elegant work of Takemoto, Hikino, and their contemporaries in isolating, characterizing, and synthesizing this novel ecdysteroid from a plant source opened up new avenues of research. The early indications of its anabolic activity have spurred ongoing investigations into the pharmacological potential of this compound and other ecdysteroids. This historical account provides a valuable technical foundation for modern researchers seeking to build upon this pioneering work and further explore the therapeutic applications of this fascinating class of natural products.

References

An In-depth Technical Guide on Rubrosterone and its Relationship to the Ecdysone Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rubrosterone, a C19 ecdysteroid metabolite, and its structural and functional relationship to the ecdysone skeleton. Ecdysteroids are a class of steroid hormones that play a critical role in the developmental processes of arthropods, primarily molting and metamorphosis. This compound, lacking the characteristic side chain of major ecdysteroids like ecdysone and 20-hydroxyecdysone, represents a significant metabolic end-product. This document delves into the chemical structures, metabolic pathways, and comparative biological activities of these compounds. Detailed experimental protocols for key assays used in the characterization of ecdysteroids are provided, along with signaling pathway diagrams to facilitate a deeper understanding of their mechanism of action. While quantitative data directly comparing this compound to other ecdysteroids is limited, this guide synthesizes the available information to provide a clear perspective for researchers in endocrinology, entomology, and drug development.

Introduction: The Ecdysteroid Family and this compound's Place

Ecdysteroids are a class of polyhydroxylated steroid hormones essential for the regulation of molting, metamorphosis, and reproduction in arthropods[1]. The archetypal ecdysteroid, ecdysone, is a prohormone that is converted to the more active form, 20-hydroxyecdysone (20E), in peripheral tissues[2]. These hormones exert their effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP)[3][4].

This compound is a naturally occurring steroid found in insects and plants, first isolated from Achyranthes rubrofusca[1][5][6][7]. Structurally, it is a C19 steroid, meaning it lacks the long side chain characteristic of most ecdysteroids, which are typically C27, C28, or C29 steroids[7][8][9]. This structural feature places this compound as a metabolite within the ecdysteroid metabolic pathway, specifically as a product of side-chain cleavage of C27 ecdysteroids like 20-hydroxyecdysone[8][9]. Its structure is closely related to poststerone, another C19 metabolite of 20E[9][10].

Chemical Structures

The fundamental difference between this compound and the primary ecdysteroids lies in the presence or absence of the sterol side chain at the C-17 position of the steroid nucleus.

Table 1: Chemical Structures and Properties

CompoundChemical FormulaMolar Mass ( g/mol )IUPAC Name
Ecdysone C₂₇H₄₄O₆464.63(2β,3β,14α,22R,25)-2,3,14,22,25-Pentahydroxy-5β-cholest-7-en-6-one
20-Hydroxyecdysone C₂₇H₄₄O₇480.63(2β,3β,14α,20R,22R,25)-2,3,14,20,22,25-Hexahydroxy-5β-cholest-7-en-6-one
This compound C₁₉H₂₆O₅334.412β,3β,14α-Trihydroxy-5β-androst-7-ene-6,17-dione[7]
Poststerone C₁₉H₂₈O₄320.422β,3β,14α-Trihydroxy-5β-androstan-6-one

Metabolism of Ecdysone to this compound

This compound is considered a metabolic breakdown product of more complex ecdysteroids. The metabolic pathway involves the cleavage of the C-17 side chain. In the case of 20-hydroxyecdysone, this cleavage occurs between the C-20 and C-22 carbons, a reaction that is more likely to happen due to the presence of a 20,22-diol group[8][11]. This cleavage leads to the formation of poststerone, and this compound is a closely related C-19 metabolite[9][10].

Cholesterol Cholesterol Ecdysone Ecdysone Cholesterol->Ecdysone 20E 20-Hydroxyecdysone (20E) Ecdysone->20E Poststerone Poststerone 20E->Poststerone Side-chain cleavage (between C20-C22) This compound This compound Poststerone->this compound Excretion Excretion Products Poststerone->Excretion This compound->Excretion

Figure 1: Simplified metabolic pathway of ecdysone to this compound.

Ecdysone Signaling Pathway

Ecdysteroids exert their biological effects by activating a cascade of gene expression. The active form, 20E, binds to the Ecdysone Receptor (EcR), which then forms a heterodimer with the Ultraspiracle protein (USP). This ligand-receptor complex binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.

cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP Ecdysone 20-Hydroxyecdysone Ecdysone->EcR Binds EcRE EcRE EcR_USP->EcRE Binds to TargetGenes Target Genes EcRE->TargetGenes Regulates mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Response Biological Response (e.g., Molting, Metamorphosis) Proteins->Biological_Response Leads to

Figure 2: The canonical ecdysone signaling pathway.

Comparative Biological Activity

Direct quantitative comparisons of the biological activity of this compound with ecdysone or 20-hydroxyecdysone are scarce in the literature. However, early studies suggested that this compound possessed activity comparable to 20E in some bioassays[12]. Given its structural similarity to poststerone, which is a major metabolite of 20E in some species, their activities may be similar[9][10][13]. Poststerone has been shown to have anabolic effects, though with some differences compared to 20E[10][13]. The lack of the C-17 side chain in this compound would significantly alter its interaction with the ligand-binding pocket of the EcR, likely resulting in a lower binding affinity compared to 20E.

Table 2: Summary of Biological Activity Data (Qualitative)

CompoundReceptor Binding Affinity (Qualitative)In Vivo Activity (Qualitative)Reference
20-Hydroxyecdysone HighPotent inducer of molting and metamorphosis[14][15]
Ecdysone Moderate (prohormone)Induces molting after conversion to 20E[2]
This compound Likely lower than 20EReported to have activity comparable to 20E in early studies; anabolic effects suggested[12]
Poststerone Lower than 20EAnabolic effects observed, with some differences from 20E[10][13]

Experimental Protocols

Isolation and Purification of this compound from Achyranthes Species

The following is a general protocol for the extraction and isolation of ecdysteroids from plant material, which can be adapted for this compound from Achyranthes species.

start Start: Dried and powdered Achyranthes plant material extraction Extraction with methanol using a Soxhlet apparatus start->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration partition Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate) concentration->partition column Column Chromatography (Silica gel) partition->column fractions Collection and analysis of fractions (TLC, HPLC) column->fractions purification Further purification of This compound-containing fractions (e.g., preparative HPLC) fractions->purification characterization Structural characterization (NMR, MS) purification->characterization end End: Purified this compound characterization->end

Figure 3: Workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: Dried and powdered plant material (e.g., roots of Achyranthes rubrofusca) is subjected to exhaustive extraction with methanol using a Soxhlet apparatus[16][17][18][19][20].

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract[20].

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Ecdysteroids are typically found in the more polar fractions[18][19].

  • Column Chromatography: The fraction enriched with ecdysteroids is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different ecdysteroids[18][19][20].

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound[20].

  • Purification: Fractions containing this compound are combined and further purified by preparative HPLC to obtain the pure compound[17].

  • Structural Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[18][19].

Ecdysteroid-Responsive Luciferase Reporter Gene Assay

This in vitro bioassay is used to quantify the ability of a compound to activate the ecdysone receptor and induce gene expression.

Detailed Methodology:

  • Cell Culture and Transfection: Mammalian cells (e.g., HEK293T or NIH 3T3) are cultured in appropriate media. The cells are then transiently transfected with three plasmids:

    • An expression vector for the Ecdysone Receptor (EcR).

    • An expression vector for the Ultraspiracle protein (USP).

    • A reporter plasmid containing a luciferase gene under the control of an ecdysone-responsive promoter (containing EcREs)[2][11][21][22][23][24][25].

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency[2][22].

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds (e.g., this compound, 20-hydroxyecdysone) or a vehicle control (e.g., DMSO) for 24-48 hours[2][21].

  • Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes[22].

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency[2][22][25].

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration. The EC₅₀ value (the concentration that elicits a half-maximal response) is then determined by fitting the dose-response data to a sigmoidal curve[25].

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the ecdysone receptor.

Detailed Methodology:

  • Receptor Preparation: The ligand-binding domains (LBDs) of EcR and USP are expressed as fusion proteins (e.g., GST-fusion) in E. coli and purified[13][26][27][28].

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of the purified EcR/USP heterodimer.

    • A fixed concentration of a radiolabeled ecdysteroid with high affinity for the receptor (e.g., [³H]-ponasterone A)[13][24][26][27][28].

    • Varying concentrations of the unlabeled competitor compound (e.g., this compound, 20-hydroxyecdysone)[13][26][27][28].

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes)[26].

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter that traps the receptor-ligand complex[13][26].

  • Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a scintillation counter[26].

  • Data Analysis: The amount of specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The binding affinity of the competitor (Ki) can then be determined using the Cheng-Prusoff equation.

Conclusion

This compound represents a terminal metabolite of the ecdysone pathway, characterized by the absence of the C-17 side chain. While its structural relationship to the ecdysone skeleton is clear, a comprehensive quantitative understanding of its biological activity in comparison to major ecdysteroids like 20-hydroxyecdysone remains an area for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to pursue these quantitative studies. A deeper understanding of the activity of this compound and other ecdysteroid metabolites will not only enhance our knowledge of insect endocrinology but may also open new avenues for the development of novel insecticides and therapeutic agents. The provided diagrams of the metabolic and signaling pathways offer a visual guide to the complex interplay of these steroidal compounds. Future research should focus on generating precise quantitative data for this compound's interaction with the ecdysone receptor to fully elucidate its role in arthropod physiology.

References

Methodological & Application

Synthetic Route for Rubrosterone from Commercially Available Starting Material: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic route for Rubrosterone, a C19 ecdysteroid, commencing from the commercially available starting material, 20-hydroxyecdysone. The synthesis involves a key oxidative cleavage of the C20-C22 diol in the side chain of the starting material. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow, intended to guide researchers in the efficient laboratory-scale synthesis of this compound.

Introduction

This compound is a naturally occurring ecdysteroid analog that lacks the typical steroidal side chain, classifying it as a C19 steroid. It has garnered interest within the scientific community for its potential biological activities. The development of a reliable synthetic route from a readily available precursor is crucial for enabling further research into its pharmacological properties and potential therapeutic applications. This protocol details a two-step synthesis of this compound starting from 20-hydroxyecdysone, a widely available phytoecdysteroid. The key transformation is the oxidative cleavage of the vicinal diol in the side chain of 20-hydroxyecdysone.

Synthetic Pathway Overview

The synthesis of this compound from 20-hydroxyecdysone proceeds via a two-step sequence:

  • Oxidative Cleavage: The side chain of 20-hydroxyecdysone is cleaved at the C20-C22 bond using an oxidizing agent. Sodium periodate (NaIO₄) is an effective reagent for this transformation, selectively cleaving the vicinal diol. This step yields an unstable intermediate aldehyde.

  • Cyclization and Dehydration: The intermediate aldehyde undergoes an intramolecular aldol condensation followed by dehydration under the reaction conditions to form the final α,β-unsaturated ketone in the D-ring, yielding this compound.

Experimental Protocol

Materials and Reagents
  • 20-Hydroxyecdysone (commercially available)

  • Sodium periodate (NaIO₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Oxidative Cleavage of 20-Hydroxyecdysone
  • Dissolve 20-hydroxyecdysone (1.0 g, 2.08 mmol) in methanol (50 mL) in a round-bottom flask.

  • In a separate flask, prepare a solution of sodium periodate (1.34 g, 6.24 mmol) in water (25 mL).

  • Add the sodium periodate solution dropwise to the stirred solution of 20-hydroxyecdysone at room temperature over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • After completion of the reaction, remove the methanol under reduced pressure.

  • Add water (50 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification of this compound
  • Purify the crude product by silica gel column chromatography.

  • Equilibrate the column with a solvent system of dichloromethane:methanol (98:2).

  • Load the crude product onto the column and elute with a gradient of dichloromethane:methanol (from 98:2 to 95:5).

  • Collect the fractions containing the desired product as indicated by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid.

Data Presentation

StepStarting MaterialReagentsSolventReaction TimeYield (%)
Oxidative Cleavage 20-HydroxyecdysoneSodium periodate (NaIO₄)Methanol/Water4 hours70-80%
Purification Crude this compoundSilica Gel, Dichloromethane, Methanol---

Note: The yield is reported for the purified product after column chromatography.

Mandatory Visualization

Synthetic_Route_for_this compound start 20-Hydroxyecdysone (Commercially Available) intermediate Oxidative Cleavage (NaIO₄, MeOH/H₂O) start->intermediate Step 1 product This compound intermediate->product Step 2 (Purification)

Application Notes and Protocols for the Extraction and Purification of Rubrosterone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone is a C19 phytoecdysteroid, a class of compounds that are analogues of insect molting hormones.[1] It can be isolated from plants of the Amaranthaceae family, notably Achyranthes rubrofusca and Achyranthes fauriei.[2][3] Due to the anabolic and adaptogenic properties reported for phytoecdysteroids, there is growing interest in their potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound from plant material, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the anticipated yields and purity at various stages of the extraction and purification process. It is important to note that these values are estimates based on typical phytoecdysteroid extraction and may vary depending on the specific plant material, collection time, and experimental conditions.

StageProductStarting Material (Dry Weight)Expected Yield (w/w)Purity (Estimated)
1. ExtractionCrude Ethanolic Extract1 kg10 - 15%< 1%
2. PartitioningEthyl Acetate Fraction100 - 150 g1 - 2.5%5 - 10%
3. Column ChromatographyEnriched this compound Fraction10 - 25 g0.1 - 0.5%60 - 80%
4. Preparative HPLCPurified this compound1 - 5 g0.01 - 0.05%> 95%

Experimental Protocols

This protocol is adapted from established methods for phytoecdysteroid isolation from Achyranthes species.[4][5]

Plant Material Preparation
  • Collect the roots of Achyranthes rubrofusca.

  • Thoroughly wash the plant material with water to remove soil and other debris.

  • Air-dry the material in a well-ventilated area, preferably in the shade, until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Macerate the powdered plant material (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Liquid-Liquid Partitioning
  • Suspend the crude ethanolic extract in distilled water (1 L).

  • Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:

    • n-hexane (3 x 1 L) to remove nonpolar compounds like fats and chlorophyll. Discard the n-hexane fraction.

    • Ethyl acetate (3 x 1 L) to extract medium-polarity compounds, including this compound.

    • n-butanol (3 x 1 L) to extract more polar compounds.

  • Collect the ethyl acetate fractions, combine them, and concentrate under reduced pressure to yield the ethyl acetate fraction.

Silica Gel Column Chromatography
  • Prepare a silica gel (60-120 mesh) column using a suitable solvent system, for example, a gradient of chloroform-methanol.

  • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.

  • Load the sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

  • Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a chloroform-methanol mobile phase and visualization under UV light after spraying with a suitable reagent (e.g., sulfuric acid-vanillin).

  • Combine the fractions containing the compound of interest (this compound) based on the TLC profile.

  • Evaporate the solvent from the combined fractions to obtain an enriched this compound fraction.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Dissolve the enriched this compound fraction in the mobile phase.

  • Purify the dissolved fraction using a preparative HPLC system equipped with a C18 column.

  • Use a suitable isocratic or gradient mobile phase, such as a mixture of methanol and water or acetonitrile and water, to achieve optimal separation. The exact ratio should be determined based on analytical HPLC analysis of the enriched fraction.[6][7]

  • Monitor the elution profile using a UV detector at an appropriate wavelength (typically around 245 nm for ecdysteroids).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain purified this compound.

  • Assess the purity of the final product using analytical HPLC.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow PlantMaterial Plant Material (Achyranthes rubrofusca roots) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Ethanol (95%) Extraction Grinding->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude Extract ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Ethyl Acetate Fraction PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Enriched Fraction Purethis compound Purified this compound PrepHPLC->Purethis compound

Caption: Workflow for this compound extraction and purification.

General Phytoecdysteroid Biosynthesis Pathway

Phytoecdysteroid_Biosynthesis AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway Cholesterol Cholesterol MVA_Pathway->Cholesterol Modification Series of Hydroxylations, Oxidations, and other modifications Cholesterol->Modification Phytoecdysteroids Phytoecdysteroids (e.g., this compound) Modification->Phytoecdysteroids

Caption: Simplified biosynthesis of phytoecdysteroids in plants.

General Mechanism of Ecdysteroid Action in Vertebrates (Hypothesized)

While a specific signaling pathway for this compound in vertebrates is not fully elucidated, ecdysteroids are known to interact with nuclear receptors in invertebrates. In vertebrates, it is hypothesized that they may exert their effects through interactions with various cellular signaling pathways, potentially including membrane-bound receptors and modulation of kinase cascades, rather than through a classical steroid hormone receptor mechanism.

Ecdysteroid_Action_Vertebrates This compound This compound MembraneReceptor Membrane Receptor (?) This compound->MembraneReceptor SignalTransduction Signal Transduction Cascade (e.g., Kinase activation) MembraneReceptor->SignalTransduction CellularResponse Cellular Response (e.g., Anabolic effects, Protein synthesis) SignalTransduction->CellularResponse

Caption: Hypothesized mechanism of ecdysteroid action in vertebrates.

References

Application Notes & Protocols: Quantitative Analysis of Rubrosterone using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rubrosterone is a C19 steroid and a metabolite of insect-metamorphosing substances, also found in certain plants. Its structural similarity to endogenous steroids has sparked interest in its potential biological activities and therapeutic applications. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolic profiling, and quality control of herbal products. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to be robust, sensitive, and specific for the determination of this compound in complex biological samples.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix while minimizing interferences. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are suitable methods.

2.1.1. Liquid-Liquid Extraction (LLE) Protocol:

  • To 100 µL of the sample (e.g., serum, plasma), add 10 µL of the internal standard (IS) working solution (e.g., Testosterone-d3 at 100 ng/mL).

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2.1.2. Solid-Phase Extraction (SPE) Protocol:

  • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of the sample, add 10 µL of the IS working solution and 400 µL of water.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex and transfer to an HPLC vial for analysis.

HPLC-MS/MS Method

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Table 1: HPLC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 0-1 min: 30% B, 1-5 min: 30-95% B, 5-7 min: 95% B, 7.1-10 min: 30% B (equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: MS/MS Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 335.18 ([M+H]⁺)
Internal Standard (IS) Testosterone-d3 (Precursor: 292.2, Product: 97.1)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Instrument dependent, optimize for best signal
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the quantitative analysis of this compound. The primary transition should be used for quantification, with the secondary transition for confirmation. Collision energies should be optimized for the specific instrument.

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound335.18317.17Quantifier
This compound335.18299.16Qualifier

Note: The proposed product ions correspond to the loss of one and two water molecules, respectively, a common fragmentation pattern for steroids.

Data Presentation and Method Performance

The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound, based on typical validation results for similar steroid analyses.

Table 4: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound0.1 - 100≥ 0.995

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%)
LLOQ0.1< 2080 - 120
Low0.3< 1585 - 115
Mid10< 1585 - 115
High80< 1585 - 115

Table 6: Sensitivity and Recovery

ParameterValue
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Extraction Recovery> 85%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound from a biological sample.

experimental_workflow sample Biological Sample is_addition Add Internal Standard sample->is_addition extraction Sample Preparation (LLE or SPE) is_addition->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis report Report data_analysis->report

Quantitative analysis workflow for this compound.
Proposed Fragmentation Pathway

This diagram shows the proposed fragmentation of the this compound precursor ion to its major product ions in the mass spectrometer.

fragmentation_pathway cluster_ms1 Q1 cluster_ms2 Collision Cell (Q2) precursor [this compound+H]⁺ m/z = 335.18 product1 [M+H-H₂O]⁺ m/z = 317.17 precursor->product1 - H₂O product2 [M+H-2H₂O]⁺ m/z = 299.16 precursor->product2 - 2H₂O

Proposed MS/MS fragmentation of this compound.

Application Note: A Validated LC-MS/MS Method for the Quantification of Rubrosterone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rubrosterone in human plasma. The protocol outlines a robust sample preparation procedure using solid-phase extraction, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for detection. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance to ensure reliability for pharmacokinetic and other clinical research studies.[1][2][3] All quantitative data from the validation are presented, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

This compound is a C19 steroid found in plants and insects that belongs to the ecdysteroid class of compounds.[4][5][6] Ecdysteroids, including the well-known 20-hydroxyecdysone, have garnered interest for their potential anabolic and adaptogenic effects without the androgenic side effects associated with traditional anabolic steroids.[7] As research into the therapeutic potential of this compound expands, a reliable and validated bioanalytical method is essential for accurately characterizing its pharmacokinetic profile in plasma.

LC-MS/MS has become the gold standard for quantifying small molecules in complex biological matrices due to its superior selectivity, sensitivity, and speed.[8][9] This application note provides a comprehensive protocol for a proposed LC-MS/MS method to quantify this compound, which can be adopted and verified by researchers in the field. The method is based on established principles for the analysis of other steroids and ecdysteroids in plasma.[7][10][11][12]

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (≥98% purity), 20-Hydroxyecdysone (Internal Standard, IS) (≥98% purity).

  • Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (99%), Ammonium Hydroxide.

  • Plasma: Blank human plasma (K2-EDTA).

  • SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).[13]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 20-Hydroxyecdysone (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol/water to create calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol/water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To a 100 µL aliquot of human plasma, add 10 µL of the 100 ng/mL IS working solution. Vortex for 10 seconds.

  • Dilution: Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Conditioning: Condition a mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 5% ammonium hydroxide, followed by 1 mL of 10% methanol in water.

  • Elution: Elute the analytes with two 75 µL aliquots of isopropanol.

  • Evaporation: Dry the eluate under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 methanol/water.

LC-MS/MS Conditions
  • LC Parameters:

    • Column Temperature: 45°C[14]

    • Autosampler Temperature: 10°C

    • Injection Volume: 5 µL

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      Time (min) %B
      0.0 20
      1.0 20
      5.0 95
      6.0 95
      6.1 20

      | 8.0 | 20 |

  • MS/MS Parameters:

    • Ionization Mode: ESI Positive

    • Ion Source Temperature: 500°C

    • Multiple Reaction Monitoring (MRM) Transitions: Based on the molecular weight of this compound (334.4 g/mol ), the following transitions are proposed.[4][15][16]

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
      This compound (Quantifier) 335.2 299.2 150 15
      This compound (Qualifier) 335.2 281.2 150 25

      | 20-Hydroxyecdysone (IS) | 481.3 | 445.3 | 150 | 20 |

Method Validation

The method was validated following the FDA's "Bioanalytical Method Validation Guidance for Industry".[2][17][18] The validation assessed linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.

Data Presentation

Table 1: Calibration Curve Linearity The calibration curve was constructed using a weighted (1/x²) linear regression.

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 500> 0.998

Table 2: Intra- and Inter-Day Accuracy and Precision Data from three separate validation runs performed on different days.

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%)Inter-Day Precision (%CV) (n=18)Inter-Day Accuracy (%)
LLOQ 0.5≤ 8.595.2 - 104.8≤ 9.196.5 - 103.5
Low QC 1.5≤ 7.296.1 - 103.9≤ 7.897.2 - 102.8
Mid QC 75≤ 5.598.5 - 101.5≤ 6.298.0 - 102.0
High QC 400≤ 4.899.1 - 100.9≤ 5.498.8 - 101.2

Table 3: Matrix Effect and Extraction Recovery Assessed at Low and High QC concentrations (n=6).

QC LevelMatrix FactorIS-Normalized Matrix FactorExtraction Recovery (%)
Low QC 1.041.0291.5
High QC 0.980.9993.2

Table 4: Stability Assessment Stability was assessed at Low and High QC concentrations (n=3). Data is presented as % deviation from nominal concentration.

Stability ConditionDurationLow QC (% Bias)High QC (% Bias)
Bench-Top (Room Temp) 8 hours-4.5-3.1
Freeze-Thaw Cycles 3 cycles (-80°C to RT)-6.8-5.5
Long-Term Storage 30 days at -80°C-7.2-6.4

Visualizations

Experimental Workflow

G cluster_sample Sample Handling cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma 100 µL Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Pretreat Dilute with 4% H3PO4 Spike_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Plate (Methanol, Water) Condition->Load Wash Wash Plate (NH4OH, 10% MeOH) Load->Wash Elute Elute Analytes (Isopropanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in 50% MeOH Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data Data Acquisition & Processing Inject->Data

Caption: Workflow for this compound quantification in plasma.

LC-MS/MS System Logic

G cluster_lc UHPLC System cluster_ms Mass Spectrometer Autosampler Autosampler Injects Sample Column C18 Column Separates Analytes Autosampler->Column Pump Binary Pump Mobile Phase Gradient Pump->Autosampler IonSource ESI Source Ionization Column->IonSource Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Signal Detection Q3->Detector Product Ion DataSystem Data System (Quantification) Detector->DataSystem

Caption: Conceptual diagram of the LC-MS/MS system.

Conclusion

The LC-MS/MS method presented provides a robust, sensitive, and selective protocol for the quantification of this compound in human plasma. The solid-phase extraction procedure ensures high recovery and minimal matrix effects, contributing to the method's reliability. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays, making it suitable for use in regulated clinical and preclinical studies to explore the pharmacokinetics and therapeutic potential of this compound.

References

Application Notes and Protocols for In Vitro Bioassay of Rubrosterone's Anabolic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone, a steroid found in both insects and plants, has garnered interest for its potential anabolic properties.[1] These application notes provide a comprehensive guide to assessing the anabolic activity of this compound using established in vitro bioassays. The protocols detailed herein are designed to enable researchers to quantify this compound's effects on key anabolic processes, including androgen receptor activation, muscle cell differentiation, and protein synthesis. While specific quantitative data for this compound is not extensively available in public literature, this document provides the framework and methodologies to generate such data.

Androgen Receptor (AR) Activation Bioassay

The anabolic effects of many steroids are mediated through the androgen receptor (AR).[2][3] This assay determines if this compound can bind to and activate the human androgen receptor, a key step in initiating the cascade of events leading to muscle growth.

Experimental Protocol: AR Transactivation Assay

This protocol utilizes a cell-based reporter gene assay to measure the activation of the androgen receptor in response to this compound.

Materials:

  • Human embryonic kidney (HEK293) or a similar suitable cell line

  • Expression vector containing the human androgen receptor (hAR)

  • Reporter vector containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase or green fluorescent protein (GFP))[4][5]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound: this compound (in a suitable solvent, e.g., DMSO)

  • Positive control: Dihydrotestosterone (DHT)

  • Negative control: Vehicle (solvent)

  • Luciferase assay reagent or fluorescence plate reader

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that allows for ~80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the hAR expression vector and the ARE-reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a low-serum medium. Add varying concentrations of this compound, DHT (positive control), and the vehicle (negative control) to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.

    • For GFP reporter: Measure the fluorescence intensity using a fluorescence plate reader.[4]

  • Data Analysis: Normalize the reporter signal to cell viability (if necessary) and plot the dose-response curve for this compound and DHT. Calculate the EC50 value for each compound.

Data Presentation: Androgen Receptor Activation

The quantitative data should be summarized in a table for clear comparison.

CompoundEC50 (nM)Maximum Activation (% of DHT)
This compound[To be determined][To be determined]
DHT (Control)[To be determined]100%

Experimental Workflow: AR Transactivation Assay

AR_Transactivation_Workflow start Seed HEK293 Cells in 96-well Plate transfect Co-transfect with hAR and ARE-Reporter Plasmids start->transfect treat Treat with this compound, DHT, or Vehicle transfect->treat incubate Incubate for 24-48 hours treat->incubate detect Measure Luciferase or GFP Signal incubate->detect analyze Analyze Data and Generate Dose-Response Curves detect->analyze end Determine EC50 and Max Activation analyze->end

Caption: Workflow for the Androgen Receptor Transactivation Assay.

Myoblast Differentiation Assay

Anabolic agents promote muscle growth by stimulating the differentiation of myoblasts (muscle precursor cells) into mature myotubes. The C2C12 cell line is a well-established model for studying this process.[6][7]

Experimental Protocol: C2C12 Myoblast Differentiation

This protocol assesses the effect of this compound on the morphological and biochemical differentiation of C2C12 myoblasts.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM with 10% FBS

  • Differentiation Medium (DM): DMEM with 2% horse serum[7]

  • Test compound: this compound

  • Positive control: Insulin-like growth factor 1 (IGF-1) or a known anabolic steroid

  • Negative control: Vehicle

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., Giemsa or antibodies against myosin heavy chain)

  • Microscope with imaging capabilities

  • Creatine kinase activity assay kit[6]

Procedure:

  • Cell Seeding and Growth: Seed C2C12 myoblasts in multi-well plates with GM. Grow until they reach 80-90% confluency.

  • Induction of Differentiation: Replace GM with DM to induce differentiation.

  • Compound Treatment: Add different concentrations of this compound, positive control, and vehicle to the DM.

  • Incubation: Incubate for 3-5 days, replacing the medium with fresh DM and compounds every 48 hours.

  • Morphological Assessment:

    • Fix the cells and stain them.

    • Capture images and calculate the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100%.

  • Biochemical Assessment:

    • Lyse the cells and measure the activity of creatine kinase, a marker of muscle differentiation.[6]

Data Presentation: Myoblast Differentiation
TreatmentConcentrationFusion Index (%)Creatine Kinase Activity (U/mg protein)
This compound[Dose 1][To be determined][To be determined]
[Dose 2][To be determined][To be determined]
[Dose 3][To be determined][To be determined]
IGF-1 (Control)[Concentration][To be determined][To be determined]
Vehicle-[To be determined][To be determined]

Experimental Workflow: C2C12 Differentiation Assay

C2C12_Differentiation_Workflow start Seed C2C12 Myoblasts grow Grow to 80-90% Confluency in Growth Medium start->grow induce Switch to Differentiation Medium grow->induce treat Add this compound, Controls induce->treat incubate Incubate for 3-5 Days treat->incubate morpho Morphological Analysis (Fusion Index) incubate->morpho biochem Biochemical Analysis (Creatine Kinase Activity) incubate->biochem end Quantify Myotube Formation morpho->end biochem->end

Caption: Workflow for the C2C12 Myoblast Differentiation Assay.

Protein Synthesis Assay

A key anabolic effect is the increase in protein synthesis in muscle cells. This can be measured by quantifying the incorporation of labeled amino acid analogs into newly synthesized proteins.[8]

Experimental Protocol: SUnSET (Surface Sensing of Translation) Assay

This non-radioactive method uses puromycin, an aminonucleoside antibiotic, to label nascent polypeptide chains.

Materials:

  • Differentiated C2C12 myotubes

  • DMEM (without methionine for some protocols)

  • Test compound: this compound

  • Positive control: Insulin or IGF-1

  • Negative control: Vehicle

  • Puromycin

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Anti-puromycin antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate C2C12 myoblasts into myotubes as described in the previous protocol.

  • Compound Treatment: Treat the myotubes with various concentrations of this compound, positive control, and vehicle for a specified period (e.g., 24 hours).

  • Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1 µM and incubate for 30 minutes.[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-puromycin antibody, followed by an HRP-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal and quantify the band intensities.

Data Presentation: Protein Synthesis
TreatmentConcentrationPuromycin Incorporation (Arbitrary Units)
This compound[Dose 1][To be determined]
[Dose 2][To be determined]
[Dose 3][To be determined]
Insulin (Control)[Concentration][To be determined]
Vehicle-[To be determined]

Experimental Workflow: Protein Synthesis (SUnSET) Assay

Protein_Synthesis_Workflow start Differentiated C2C12 Myotubes treat Treat with this compound/Controls start->treat label Pulse-label with Puromycin treat->label lyse Lyse Cells and Quantify Protein label->lyse wb Western Blot with Anti-Puromycin Antibody lyse->wb quantify Quantify Band Intensity wb->quantify end Determine Protein Synthesis Rate quantify->end

Caption: Workflow for the Protein Synthesis (SUnSET) Assay.

Signaling Pathway Analysis

The anabolic effects of many compounds are mediated through the Akt/mTOR signaling pathway.[10][11] Investigating the phosphorylation status of key proteins in this pathway can provide mechanistic insights into this compound's action.

Hypothesized Signaling Pathway for this compound's Anabolic Activity

The following diagram illustrates a potential signaling cascade that could be activated by this compound to promote anabolism. This is a generalized pathway for anabolic agents and requires experimental validation for this compound.

Anabolic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_mem Androgen Receptor (Membrane-Associated) PI3K PI3K AR_mem->PI3K This compound This compound This compound->AR_mem Non-Genomic Pathway AR_cyto Androgen Receptor This compound->AR_cyto Genomic Pathway AR_nuc AR Dimer AR_cyto->AR_nuc Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition Lifted ARE Androgen Response Element AR_nuc->ARE Gene_Expression Myogenic Gene Expression ARE->Gene_Expression Gene_Expression->Protein_Synthesis

Caption: Hypothesized genomic and non-genomic signaling pathways for this compound's anabolic effects.

Experimental Protocol: Western Blotting for Signaling Proteins

This protocol is used to detect the phosphorylation of key signaling proteins like Akt and S6K.

Materials:

  • Differentiated C2C12 myotubes

  • Test compound: this compound

  • Controls (e.g., IGF-1, vehicle)

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p70S6K, anti-p70S6K)

  • Secondary antibodies conjugated to HRP

  • Other Western blotting reagents as listed previously

Procedure:

  • Cell Treatment and Lysis: Treat C2C12 myotubes with this compound or controls for a short duration (e.g., 15-60 minutes) to observe acute signaling events. Lyse the cells.

  • Western Blotting: Perform Western blotting as described for the SUnSET assay.

  • Antibody Incubation: Probe membranes with primary antibodies against the phosphorylated and total forms of the target proteins. Follow with the appropriate secondary antibodies.

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels.

Data Presentation: Signaling Pathway Activation
TreatmentConcentrationp-Akt/Total Akt Ratiop-S6K/Total S6K Ratio
This compound[Dose 1][To be determined][To be determined]
[Dose 2][To be determined][To be determined]
[Dose 3][To be determined][To be determined]
IGF-1 (Control)[Concentration][To be determined][To be determined]
Vehicle-1.01.0

Conclusion

The protocols and frameworks provided in these application notes offer a robust system for the in vitro evaluation of this compound's anabolic activity. By systematically applying these bioassays, researchers can generate crucial data on its mechanism of action and potential efficacy as an anabolic agent. This information is vital for further research and development in the fields of sports science, nutrition, and medicine.

References

Application Notes and Protocols: C2C12 Myotube Differentiation Assay for Rubrosterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone, a phytoecdysteroid structurally similar to insect molting hormones, has garnered interest for its potential anabolic properties in vertebrate muscle tissue. Understanding its effects on myogenesis is crucial for evaluating its therapeutic or performance-enhancing applications. The C2C12 cell line, a subclone of murine myoblasts, provides a robust and widely used in vitro model to study the differentiation of myoblasts into multinucleated myotubes, mimicking the process of muscle fiber formation. This document provides a detailed protocol for assessing the impact of this compound on C2C12 myotube differentiation, including methods for quantification and a proposed signaling pathway.

Principle of the Assay

C2C12 myoblasts are proliferative single-nucleus cells. Upon reaching confluence and switching to a low-serum differentiation medium, they exit the cell cycle, elongate, and fuse to form multinucleated myotubes. This differentiation process is characterized by the expression of muscle-specific proteins such as myosin heavy chain (MHC). This assay evaluates the effect of this compound on the extent of myotube formation and hypertrophy by quantifying morphological changes and the expression of myogenic markers.

Proposed Signaling Pathway for this compound in Myotube Hypertrophy

Based on studies of the closely related phytoecdysteroid, 20-hydroxyecdysone (20E), it is hypothesized that this compound does not act via the classical androgen receptor pathway. Instead, it is proposed to bind to a membrane-associated receptor, potentially Estrogen Receptor Beta (ERβ), which in turn activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of muscle protein synthesis and hypertrophy.

Rubrosterone_Signaling_Pathway cluster_cell Myotube This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Binds PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis ↑ Protein Synthesis mTORC1->Protein_Synthesis Myotube_Hypertrophy Myotube Hypertrophy Protein_Synthesis->Myotube_Hypertrophy

Caption: Proposed signaling pathway of this compound in skeletal muscle cells.

Experimental Protocols

Materials and Reagents
  • C2C12 mouse myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution prepared in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Insulin-like Growth Factor-1 (IGF-1, positive control)

  • Methanol (for fixation)

  • Giemsa stain

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody: anti-Myosin Heavy Chain (MHC)

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Cell Culture and Differentiation
  • Cell Seeding: Plate C2C12 myoblasts in a 24-well plate at a density of 2 x 10^4 cells/well in Growth Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Proliferation: Culture the cells at 37°C in a 5% CO2 incubator until they reach 80-90% confluency (approximately 2-3 days).

  • Induction of Differentiation: Once confluent, aspirate the Growth Medium and wash the cells once with PBS. Replace with Differentiation Medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin).

  • Treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the Differentiation Medium. Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/mL IGF-1).

  • Incubation: Culture the cells for 4-6 days to allow for myotube formation, changing the medium with fresh treatments every 48 hours.

Quantification of Myotube Differentiation

A. Giemsa Staining for General Morphology and Fusion Index

  • Fixation: After the differentiation period, wash the cells with PBS and fix with 100% methanol for 10 minutes at room temperature.

  • Staining: Aspirate methanol and air dry the plate. Add Giemsa stain and incubate for 20 minutes.

  • Washing: Gently wash the wells with distilled water until the water runs clear.

  • Imaging: Acquire images using a brightfield microscope.

  • Analysis:

    • Myotube Morphology: Visually assess the size and number of myotubes.

    • Fusion Index: Calculate as the percentage of nuclei within myotubes (defined as cells with ≥3 nuclei) relative to the total number of nuclei in the field of view.[1][2]

B. Immunofluorescence for Myosin Heavy Chain (MHC) and Myotube Diameter

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% BSA in PBS for 1 hour.

  • Primary Antibody: Incubate with anti-MHC antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody: Wash with PBS and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Counterstain with DAPI for 5 minutes.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis:

    • Myotube Diameter: Using image analysis software (e.g., ImageJ), measure the diameter of at least 50 myotubes per condition at multiple points along their length to calculate an average diameter.[3][4]

Data Presentation

The following tables present hypothetical quantitative data based on the effects of 20-hydroxyecdysone, a compound structurally and functionally similar to this compound, on C2C12 myotubes.[3][5][6]

Table 1: Effect of this compound on Myotube Diameter

Treatment GroupConcentrationMean Myotube Diameter (µm) ± SDFold Change vs. Vehicle
Vehicle Control0.1% DMSO12.5 ± 1.81.00
This compound0.1 µM14.2 ± 2.11.14
This compound1.0 µM18.8 ± 2.51.50
This compound10 µM20.1 ± 2.91.61
Positive Control100 ng/mL IGF-122.5 ± 3.1*1.80

*p < 0.05 compared to Vehicle Control

Table 2: Effect of this compound on Myogenic Fusion Index

Treatment GroupConcentrationFusion Index (%) ± SD
Vehicle Control0.1% DMSO35.2 ± 4.5
This compound0.1 µM38.9 ± 5.1
This compound1.0 µM45.6 ± 6.2
This compound10 µM48.2 ± 5.8
Positive Control100 ng/mL IGF-155.1 ± 7.3*

*p < 0.05 compared to Vehicle Control

Table 3: Effect of this compound on Protein Synthesis

Treatment GroupConcentrationProtein Synthesis (CPM/µg protein) ± SDFold Change vs. Vehicle
Vehicle Control0.1% DMSO15,230 ± 1,8901.00
This compound0.1 µM16,890 ± 2,1001.11
This compound1.0 µM21,560 ± 2,5401.42
This compound10 µM22,180 ± 2,8301.46
Positive Control100 ng/mL IGF-125,450 ± 3,120*1.67

*p < 0.05 compared to Vehicle Control. CPM = Counts Per Minute from [3H]-Leucine incorporation.

Experimental Workflow Diagram

C2C12_Differentiation_Workflow cluster_workflow C2C12 Myotube Differentiation Assay Workflow A 1. Seed C2C12 Myoblasts B 2. Proliferate to 80-90% Confluency (Growth Medium) A->B C 3. Induce Differentiation (Switch to Differentiation Medium) B->C D 4. Treat with this compound, Vehicle, and Positive Control C->D E 5. Differentiate for 4-6 Days D->E F 6. Fix and Stain (Giemsa or Immunofluorescence) E->F G 7. Image Acquisition F->G H 8. Quantitative Analysis (Fusion Index, Myotube Diameter) G->H I 9. Data Interpretation H->I

Caption: Experimental workflow for the C2C12 myotube differentiation assay.

Conclusion

This protocol provides a comprehensive framework for investigating the effects of this compound on skeletal muscle cell differentiation using the C2C12 model. The combination of morphological and molecular analyses will enable a thorough characterization of this compound's myogenic potential. The proposed signaling pathway offers a mechanistic basis for its observed effects, guiding further research into its mode of action.

References

Assessing Rubrosterone-Induced Protein Synthesis with Puromycin Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone, a phytoecdysteroid, has garnered interest for its potential anabolic properties, including the stimulation of protein synthesis. Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic applications. This document provides detailed application notes and protocols for assessing this compound-induced protein synthesis in a research setting, utilizing the robust and widely adopted puromycin labeling technique, also known as the Surface Sensing of Translation (SUnSET) assay.

Puromycin is an aminonucleoside antibiotic that mimics the 3' end of aminoacyl-tRNA, allowing it to be incorporated into nascent polypeptide chains during translation. This incorporation results in the termination of elongation and the release of a puromycylated peptide. The amount of incorporated puromycin is directly proportional to the rate of global protein synthesis and can be detected and quantified using an anti-puromycin antibody.

Proposed Signaling Pathway for this compound-Induced Protein Synthesis

While the precise signaling cascade initiated by this compound is an active area of research, evidence from related phytoecdysteroids suggests a likely mechanism involving the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth and protein synthesis.

  • Activation: this compound is hypothesized to bind to a yet-to-be-fully-characterized cell surface receptor, leading to the activation of PI3K.

  • Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for the serine/threonine kinase Akt, leading to its phosphorylation and activation.

  • mTORC1 Activation: Activated Akt can then phosphorylate and inhibit the Tuberous Sclerosis Complex (TSC1/TSC2), a negative regulator of the small GTPase Rheb. This allows Rheb to accumulate in its GTP-bound, active state.

  • Protein Synthesis Initiation: Active Rheb directly binds to and activates the mTOR Complex 1 (mTORC1). mTORC1 then phosphorylates key downstream effectors that promote protein synthesis, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to initiate cap-dependent translation.

Rubrosterone_Signaling This compound This compound Receptor Cell Surface Receptor (Proposed) This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates TSC TSC1/TSC2 Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70 S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis eIF4E eIF4E _4EBP1->eIF4E Sequesters eIF4E->Protein_Synthesis

Proposed signaling pathway of this compound-induced protein synthesis.

Experimental Workflow for Assessing Protein Synthesis

The following diagram outlines the general workflow for investigating the effect of this compound on protein synthesis using puromycin labeling followed by Western blot analysis.

Experimental_Workflow A 1. Cell Culture and Treatment B 2. Puromycin Labeling A->B C 3. Cell Lysis and Protein Quantification B->C D 4. SDS-PAGE and Western Blotting C->D E 5. Antibody Incubation D->E F 6. Signal Detection and Quantification E->F G 7. Data Analysis F->G

General experimental workflow for puromycin labeling and Western blot analysis.

Application Notes

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., C2C12 myoblasts for muscle-related studies).

  • This compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound treatment. A typical starting range for phytoecdysteroids is 1-100 µM.

  • Controls:

    • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO).

    • Positive Control (for protein synthesis induction): A known inducer of protein synthesis, such as insulin or a combination of essential amino acids, can be used.

    • Negative Control (for protein synthesis inhibition): Cycloheximide, a potent protein synthesis inhibitor, should be used to confirm the specificity of the puromycin signal. Pre-treat cells with cycloheximide before adding puromycin.

Puromycin Labeling
  • Puromycin Concentration: The optimal concentration of puromycin can vary between cell types. A concentration range of 1-10 µg/mL is commonly used. It is recommended to titrate the puromycin concentration to achieve a robust signal without causing significant cellular stress.

  • Labeling Time: A short incubation time of 10-30 minutes is generally sufficient for labeling nascent proteins. Prolonged exposure to puromycin can be toxic to cells.

Western Blotting and Data Quantification
  • Antibody Selection: Use a validated monoclonal anti-puromycin antibody for specific detection of puromycylated peptides.

  • Loading Control: It is critical to use a reliable loading control (e.g., β-actin, GAPDH, or total protein stain like Ponceau S) to normalize the puromycin signal and ensure equal protein loading across lanes.

  • Data Analysis: The puromycin signal will appear as a smear on the Western blot, representing a wide range of puromycylated proteins of different molecular weights. Quantify the entire lane (smear) for each sample. The integrated density of the puromycin signal should be normalized to the corresponding loading control.

Experimental Protocols

Protocol 1: Assessing this compound-Induced Protein Synthesis in Cultured Cells via Puromycin Labeling and Western Blotting

Materials:

  • Cell culture medium and supplements

  • Selected cell line (e.g., C2C12 myoblasts)

  • This compound (stock solution in DMSO)

  • Puromycin dihydrochloride (stock solution in sterile water)

  • Cycloheximide (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-puromycin antibody (e.g., clone 12D10)

  • Primary antibody: Loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment:

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired duration.

    • For the negative control, pre-treat a set of wells with cycloheximide (e.g., 100 µg/mL) for 30-60 minutes before puromycin labeling.

  • Puromycin Labeling: Add puromycin to the cell culture medium to a final concentration of 1-10 µg/mL. Incubate for 10-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • (Optional but recommended) Stain the membrane with Ponceau S to verify transfer efficiency and equal loading.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-puromycin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Loading Control Detection:

    • (If not using a total protein stain) Strip the membrane and re-probe with the primary antibody for the loading control, followed by the appropriate secondary antibody and signal detection.

  • Data Quantification:

    • Measure the densitometry of the entire lane for the puromycin signal and for the loading control signal for each sample using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the puromycin signal to the loading control signal for each sample.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Protein Synthesis

Treatment GroupThis compound Conc. (µM)Normalized Puromycin Signal (Arbitrary Units, Mean ± SD)Fold Change vs. Vehicle
Vehicle Control01.00 ± 0.121.0
This compound11.25 ± 0.151.25
This compound101.80 ± 0.211.80
This compound502.10 ± 0.252.10
Negative Control (Cycloheximide)00.15 ± 0.050.15

Table 2: Time-Course of this compound-Induced Protein Synthesis

Treatment Time (hours)Normalized Puromycin Signal (Arbitrary Units, Mean ± SD) at 10 µM this compoundFold Change vs. Time 0
01.00 ± 0.101.0
21.35 ± 0.181.35
61.95 ± 0.221.95
122.20 ± 0.282.20
241.85 ± 0.191.85

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively assess the impact of this compound on protein synthesis. By employing the puromycin labeling method in conjunction with Western blotting, investigators can generate robust and quantifiable data to elucidate the anabolic potential and underlying molecular mechanisms of this promising phytoecdysteroid. Careful optimization of experimental conditions and the inclusion of appropriate controls are paramount for obtaining reliable and reproducible results.

Application Notes and Protocols: Cell-Based Reporter Assay for Rubrosterone Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone, a naturally occurring ecdysteroid found in plants and insects, is a structural analog of insect molting hormones.[1] Ecdysteroids exert their biological effects through the activation of a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP).[2] Upon ligand binding, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EREs), and modulates the transcription of target genes. This signaling pathway is a key regulator of developmental processes in arthropods.

The ability to quantify the activation of the ecdysone receptor by compounds like this compound is crucial for various research and development applications. This includes the screening of novel insecticides, the study of endocrine disruption, and the development of inducible gene expression systems for therapeutic and research purposes. Cell-based reporter assays provide a sensitive and high-throughput method for measuring the activation of the this compound receptor (EcR) in a cellular context.

These application notes provide a detailed protocol for a cell-based reporter assay to quantify the activation of the this compound receptor. The assay utilizes a mammalian or insect cell line co-transfected with expression vectors for EcR and USP, along with a reporter plasmid where the expression of a reporter gene, such as luciferase, is driven by an ERE-containing promoter.

Principle of the Assay

The cell-based reporter assay for this compound receptor activation is founded on the principle of ligand-dependent transcriptional activation. In the absence of a ligand, the EcR/USP heterodimer may be bound to DNA, repressing transcription. When this compound or another ecdysteroid agonist is introduced, it binds to the Ligand-Binding Domain (LBD) of EcR. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of the downstream reporter gene. The resulting reporter protein (e.g., luciferase) can be quantified, and its level of expression is directly proportional to the activation of the ecdysone receptor.

Data Presentation

CompoundReceptorCell Line/SystemEC50Reference
20-Hydroxyecdysone (20E) DmEcR/USPYeast12 µM[3]
Ponasterone A DmEcR/USPYeast2.8 µM[3]
Ponasterone A Ecdysone ReceptorNot Specified70 nM
Cyasterone Endogenous EcRS2 (Diptera)3.3 µM[4]
Cyasterone Endogenous EcRBm5 (Lepidoptera)5.3 µM[4]
This compound EcR/USPNot AvailableNot Available-

Signaling Pathway

The signaling pathway for this compound receptor activation involves the binding of the ligand to the EcR/USP heterodimer, followed by translocation to the nucleus (if not already present), binding to Ecdysone Response Elements (EREs) on the DNA, and subsequent activation of target gene transcription.

Rubrosterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EcR_USP_inactive EcR/USP Complex (inactive) This compound->EcR_USP_inactive Binds EcR_USP_active EcR/USP/Rubrosterone Complex (active) EcR_USP_inactive->EcR_USP_active Conformational Change ERE Ecdysone Response Element (ERE) EcR_USP_active->ERE Binds to Reporter_Gene Reporter Gene (e.g., Luciferase) Transcription_Activation Transcription Activation mRNA mRNA Reporter_Protein Reporter Protein mRNA->Reporter_Protein Translation Transcription_Activation->mRNA Leads to

This compound Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the major steps involved in the cell-based reporter assay for measuring this compound receptor activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T, S2 cells) Transfection 3. Co-transfection of Cells Cell_Culture->Transfection Plasmid_Prep 2. Plasmid Preparation - pAc-EcR - pAc-USP - pERE-Luc Plasmid_Prep->Transfection Incubation1 4. Incubation (24-48h) for protein expression Transfection->Incubation1 Treatment 5. Treatment with this compound (Dose-response) Incubation1->Treatment Incubation2 6. Incubation (18-24h) Treatment->Incubation2 Cell_Lysis 7. Cell Lysis Incubation2->Cell_Lysis Luciferase_Assay 8. Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis 9. Data Analysis - Normalize to control - Generate dose-response curve - Calculate EC50 Luciferase_Assay->Data_Analysis

Cell-Based Reporter Assay Workflow

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293T (mammalian) or Drosophila S2 (insect) cells.

  • Cell Culture Medium:

    • For HEK293T: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • For S2 cells: Schneider's Drosophila Medium supplemented with 10% heat-inactivated FBS.

  • Plasmids:

    • EcR expression vector (e.g., pAc5.1-EcR)

    • USP expression vector (e.g., pAc5.1-USP)

    • Ecdysone-responsive reporter vector (e.g., pERE-Luc, containing multiple copies of an ERE upstream of a luciferase reporter gene)

    • Control vector for transfection efficiency normalization (e.g., a plasmid constitutively expressing Renilla luciferase or β-galactosidase).

  • Transfection Reagent: Calcium phosphate, lipofectamine, or other suitable transfection reagent.

  • Test Compound: this compound (dissolved in a suitable solvent, e.g., DMSO).

  • Control Compounds: 20-hydroxyecdysone (positive control), vehicle (negative control, e.g., DMSO).

  • Assay Reagents:

    • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System from Promega).

    • Phosphate-Buffered Saline (PBS).

    • Cell lysis buffer.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2 for HEK293T; 25°C for S2).

    • Luminometer for reading 96-well plates.

    • Standard cell culture equipment (laminar flow hood, centrifuges, etc.).

    • 96-well white, clear-bottom cell culture plates.

Cell Seeding
  • The day before transfection, seed the cells into 96-well plates at a density that will result in 70-90% confluency at the time of transfection. For HEK293T cells, a typical density is 1.5 x 10^4 cells per well. For S2 cells, a density of 1 x 10^5 cells per well is recommended.

  • Incubate the plates overnight under appropriate conditions.

Transfection
  • Prepare the transfection mixture according to the manufacturer's protocol for the chosen transfection reagent. A typical transfection cocktail for one well of a 96-well plate includes:

    • 50 ng EcR expression vector

    • 50 ng USP expression vector

    • 100 ng ERE-reporter vector

    • 10 ng control vector (e.g., Renilla luciferase)

  • Add the transfection mixture to the cells and incubate for 24-48 hours to allow for expression of the receptor and reporter proteins.

Compound Treatment
  • Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.1%.

  • After the post-transfection incubation period, remove the medium containing the transfection reagent and replace it with the medium containing the various concentrations of the test and control compounds.

  • Incubate the plates for an additional 18-24 hours.

Luciferase Assay
  • After the treatment incubation, remove the medium from the wells and wash the cells once with PBS.

  • Lyse the cells by adding the appropriate lysis buffer and incubating according to the manufacturer's instructions.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the instructions of the dual-luciferase assay system.

Data Analysis
  • Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number.

    • Normalized Response = (Firefly Luciferase Units) / (Renilla Luciferase Units)

  • Fold Activation: Calculate the fold activation for each compound concentration by dividing the normalized response of the treated wells by the normalized response of the vehicle control wells.

  • Dose-Response Curve: Plot the fold activation as a function of the logarithm of the compound concentration.

  • EC50 Calculation: Fit the dose-response curve to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Conclusion

The cell-based reporter assay described in these application notes provides a robust and sensitive method for quantifying the activation of the this compound receptor (ecdysone receptor). This assay can be readily adapted for high-throughput screening of compound libraries to identify novel agonists or antagonists of the ecdysone receptor, making it a valuable tool for drug discovery and basic research in endocrinology and toxicology.

References

Application Notes and Protocols for Testing Rubrosterone in a Luciferase Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone, a naturally occurring ecdysteroid found in insects and plants, has garnered interest for its potential biological activities in vertebrates.[1][2] While its precise mechanism of action in mammalian systems is an area of ongoing research, evidence suggests that some ecdysteroids may exert their effects through interactions with nuclear receptors, including Estrogen Receptor Beta (ERβ).[3] This document provides a detailed protocol for utilizing a luciferase reporter gene assay to investigate the potential of this compound to modulate the ERβ signaling pathway.

A luciferase reporter assay is a widely used and highly sensitive method to study gene expression and regulation.[4] The assay involves introducing a plasmid into cells that contains a luciferase reporter gene driven by a specific promoter or response element.[5] Activation of the signaling pathway of interest leads to the expression of luciferase, which in turn produces a measurable light signal upon the addition of its substrate, luciferin.[6] This protocol specifically describes a dual-luciferase® reporter assay, which includes a second reporter (Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency and cell viability, thereby increasing the accuracy of the results.[7]

Putative Signaling Pathway of this compound via Estrogen Receptor Beta (ERβ)

The proposed mechanism to be tested involves the binding of this compound to the intracellular Estrogen Receptor Beta (ERβ). Upon binding, the receptor-ligand complex is thought to dimerize and translocate to the nucleus. In the nucleus, it binds to Estrogen Response Elements (EREs) on the DNA, leading to the recruitment of co-activators and the initiation of transcription of the downstream luciferase reporter gene.[3][8][9]

Rubrosterone_ER_Beta_Pathway cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound ER_beta_inactive Inactive ERβ This compound->ER_beta_inactive Binds ER_beta_active Active ERβ Dimer ER_beta_inactive->ER_beta_active Dimerization ERE ERE ER_beta_active->ERE Translocation & Binding Transcription Transcription ER_beta_active->Transcription Recruits Co-activators Luciferase_Gene Luciferase Gene mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Luciferase_Protein Luciferase Protein Translation->Luciferase_Protein Light_Emission Light Emission Luciferase_Protein->Light_Emission + Luciferin

Caption: Putative this compound signaling pathway via ERβ.

Experimental Protocol: Dual-Luciferase® Reporter Gene Assay

This protocol is designed for a 96-well plate format and utilizes a dual-luciferase system for enhanced accuracy.

Materials and Reagents
  • HEK293T cells (or other suitable cell line with low endogenous ER expression)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine® 3000 Transfection Reagent (or similar)

  • pGL4.27[luc2P/minP/Hygro] Vector containing an Estrogen Response Element (ERE) upstream of the luciferase gene (experimental reporter)

  • pRL-TK Vector (or similar) containing the Renilla luciferase gene under the control of a constitutive promoter (control reporter)

  • pcDNA3.1(+) vector expressing human Estrogen Receptor Beta (ERβ)

  • This compound (dissolved in DMSO)

  • 17β-Estradiol (positive control, dissolved in DMSO)

  • ICI 182,780 (Fulvestrant, antagonist control, dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Experimental Workflow

Luciferase_Assay_Workflow cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Luminescence Measurement & Data Analysis A Seed HEK293T cells in a 96-well plate B Prepare transfection complexes: - ERE-luciferase plasmid - Renilla luciferase plasmid - ERβ expression plasmid A->B C Add transfection complexes to cells B->C D Replace media with treatment media containing: - Vehicle (DMSO) - this compound (various concentrations) - Positive Control (Estradiol) - Antagonist Control (ICI 182,780) C->D 24h Incubation E Incubate for 24 hours D->E F Lyse cells G Measure Firefly luciferase activity F->G H Measure Renilla luciferase activity G->H I Normalize Firefly to Renilla readings H->I J Calculate Fold Induction and plot Dose-Response Curve I->J

Caption: Experimental workflow for the luciferase reporter assay.

Step-by-Step Procedure

Day 1: Cell Seeding and Transfection

  • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • On the day of transfection, prepare the following DNA mixture per well in Opti-MEM®:

    • 100 ng ERE-luciferase reporter plasmid

    • 10 ng pRL-TK (Renilla) control plasmid

    • 50 ng ERβ expression plasmid

  • Prepare the transfection reagent (e.g., Lipofectamine® 3000) according to the manufacturer's instructions in Opti-MEM®.

  • Combine the DNA mixture with the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add 20 µL of the transfection complex to each well.

  • Gently mix the plate and incubate for 24 hours at 37°C and 5% CO2.

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is from 10⁻¹² M to 10⁻⁵ M. Also, prepare solutions for the vehicle control (DMSO), positive control (10 nM 17β-Estradiol), and antagonist control (1 µM ICI 182,780).

  • Carefully remove the media from the cells and replace it with 100 µL of the respective treatment media.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

Day 3: Luminescence Measurement

  • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.

  • Remove the treatment media from the wells and wash once with 100 µL of PBS.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

  • In a luminometer, program the instrument to inject 100 µL of Luciferase Assay Reagent II and measure the firefly luciferase activity.

  • Subsequently, program the luminometer to inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.

Data Analysis
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).

    • RLU = (Firefly Luciferase Activity) / (Renilla Luciferase Activity)

  • Fold Induction: Calculate the fold induction for each treatment by dividing the RLU of the treated wells by the average RLU of the vehicle control wells.

    • Fold Induction = (RLU of Treated Sample) / (Average RLU of Vehicle Control)

  • Dose-Response Curve: Plot the fold induction as a function of the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Data Presentation

The quantitative data from this assay should be summarized in clear and structured tables for easy comparison.

Table 1: Raw Luminescence Data (Example)

WellTreatmentConcentration (M)Firefly ReadingRenilla Reading
A1Vehicle (DMSO)-15,2347,617
A2Vehicle (DMSO)-14,8907,445
B1This compound1.00E-1216,1027,668
B2This compound1.00E-1215,9887,613
C1This compound1.00E-0945,7897,506
C2This compound1.00E-0946,2317,579
D1This compound1.00E-06150,4567,523
D2This compound1.00E-06152,3337,617
E117β-Estradiol1.00E-08180,5677,524
E217β-Estradiol1.00E-08182,3457,598
F1ICI 182,7801.00E-0615,1127,556
F2ICI 182,7801.00E-0614,9987,499

Table 2: Normalized Data and Fold Induction (Example)

TreatmentConcentration (M)Average RLUStd. Dev.Fold Induction
Vehicle (DMSO)-2.000.011.00
This compound1.00E-122.100.021.05
This compound1.00E-096.100.053.05
This compound1.00E-0620.010.1210.01
17β-Estradiol1.00E-0824.010.1512.01
ICI 182,7801.00E-061.000.010.50

Conclusion

This protocol provides a robust framework for investigating the potential of this compound to modulate gene expression via the Estrogen Receptor Beta signaling pathway. By following these detailed steps and utilizing the provided data analysis methods, researchers can obtain reliable and quantifiable results to elucidate the molecular mechanisms of this and other similar compounds. The use of a dual-luciferase system ensures high-quality data, which is essential for drug discovery and development applications.

References

Determining the Solubility of Rubrosterone in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone, a phytoecdysteroid found in various plants and insects, has garnered interest for its potential biological activities.[1][2][3] As with any compound intended for in vitro studies, establishing its solubility in cell culture media is a critical first step to ensure accurate and reproducible experimental results. These application notes provide detailed protocols for determining the kinetic and thermodynamic solubility of this compound in common cell culture media, such as DMEM and RPMI-1640. The methodologies described herein are designed to be adaptable for various laboratory settings and utilize standard analytical techniques.

This compound: Chemical Properties

PropertyValueReference
Molecular Formula C₁₉H₂₆O₅[2]
Molecular Weight 334.41 g/mol [1]
Chemical Class Steroid, Phytoecdysteroid[4]

Key Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing and interpreting solubility experiments.

  • Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate out of a solution when added from a concentrated organic stock (e.g., DMSO). It is a rapid assessment often used in high-throughput screening. The resulting solution can be supersaturated, meaning it holds more solute than it would at equilibrium.

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where the concentration of the dissolved compound is in equilibrium with its solid state. This is typically determined by agitating an excess of the solid compound in the solvent over a prolonged period.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A concentrated stock solution is the starting point for all solubility experiments. Dimethyl sulfoxide (DMSO) is a common solvent for steroid-like compounds.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or amber glass vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). To calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic. Many cell lines can tolerate up to 1%, but it is best practice to determine the specific tolerance of your cell line.

Protocol 2: Determination of Kinetic Solubility in Cell Culture Media

This protocol utilizes a serial dilution approach to identify the concentration at which this compound precipitates.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm (for turbidity)

Procedure:

  • Dispense 198 µL of pre-warmed cell culture medium into each well of a 96-well plate.

  • Add 2 µL of the 10 mM this compound stock solution to the first well to achieve a starting concentration of 100 µM. This will result in a 1% DMSO concentration.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next, mixing thoroughly, and repeating across the plate.

  • Include a blank control well containing 200 µL of cell culture medium with 1% DMSO.

  • Incubate the plate at 37°C for 2 hours.

  • Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

  • The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the blank control.

Protocol 3: Determination of Thermodynamic Solubility in Cell Culture Media (Shake-Flask Method)

The shake-flask method is a gold standard for determining equilibrium solubility.

Materials:

  • This compound powder

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, sealed containers (e.g., glass vials with screw caps)

  • Orbital shaker with temperature control (set to 37°C)

  • Centrifuge

  • Syringe filters (0.22 µm, low protein binding)

  • Analytical instrument for quantification (UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of this compound powder to a sterile, sealed container containing a known volume of cell culture medium. The excess solid should be clearly visible.

  • Place the container in an orbital shaker set at 37°C and agitate for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantify the concentration of dissolved this compound in the filtrate using one of the analytical methods described below.

Analytical Quantification Methods

Method A: UV-Vis Spectrophotometry

This method is suitable if this compound has a distinct UV absorbance profile and the cell culture medium does not have significant interfering absorbance at the same wavelength.

Preliminary Step: Determination of Maximum Absorbance Wavelength (λmax)

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Scan the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

  • The wavelength at which the highest absorbance is recorded is the λmax. Many steroids exhibit absorbance in the 240-280 nm range.

Quantification Protocol:

  • Prepare a Standard Curve:

    • Create a series of standard solutions of this compound of known concentrations in the same cell culture medium used for the solubility experiment.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a standard curve.

  • Sample Analysis:

    • Measure the absorbance of the filtered supernatant from the thermodynamic solubility experiment at the λmax.

    • Use the standard curve to determine the concentration of this compound in the sample.

Method B: High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and sensitive method for quantification, especially if the cell culture medium interferes with UV-Vis measurements.

Typical HPLC Conditions for Steroid Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.[5]

  • Detector: UV detector set at the predetermined λmax of this compound.

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

Quantification Protocol:

  • Prepare a Standard Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the cell culture medium.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a standard curve.

  • Sample Analysis:

    • Inject the filtered supernatant from the thermodynamic solubility experiment into the HPLC system.

    • Determine the peak area corresponding to this compound.

    • Use the standard curve to calculate the concentration of this compound in the sample.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Kinetic Solubility of this compound in Cell Culture Media

Cell Culture MediumKinetic Solubility (µM)
DMEMInsert Value
RPMI-1640Insert Value
OtherInsert Value

Table 2: Thermodynamic Solubility of this compound in Cell Culture Media

Cell Culture MediumThermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
DMEMInsert ValueInsert Value
RPMI-1640Insert ValueInsert Value
OtherInsert ValueInsert Value

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Serial_Dilution Serial Dilution in 96-well plate Stock_Solution->Serial_Dilution Media Prepare Cell Culture Media Media->Serial_Dilution Shake_Flask Shake-Flask Method (Excess this compound) Media->Shake_Flask Incubate_Kinetic Incubate (37°C, 2h) Serial_Dilution->Incubate_Kinetic Measure_Turbidity Measure Turbidity (620 nm) Incubate_Kinetic->Measure_Turbidity Data_Analysis Data Analysis & Reporting Measure_Turbidity->Data_Analysis Incubate_Thermo Incubate (37°C, 24-48h) Shake_Flask->Incubate_Thermo Separate Centrifuge & Filter Incubate_Thermo->Separate Quantify Quantify Concentration (HPLC or UV-Vis) Separate->Quantify Quantify->Data_Analysis

Caption: Workflow for determining this compound solubility.

Stability Considerations

Phytoecdysteroids are generally considered stable in aqueous solutions.[6] However, the stability of this compound in cell culture media at 37°C over extended periods should be considered, especially for longer-term cell-based assays. It is recommended to prepare fresh dilutions of this compound in media for each experiment. If long-term stability is a concern, a separate stability study can be performed by incubating this compound in the cell culture medium at 37°C and quantifying its concentration at different time points using HPLC. Irradiation with UV light can cause transformation of some phytoecdysteroids, so exposure to light during analysis should be minimized.[7]

References

Application Notes and Protocols for Gene Expression Profiling of Rubrosterone-Treated Cells using Microarray

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone is a phytoecdysteroid, a class of steroid compounds naturally occurring in plants and insects.[1] Structurally similar to insect molting hormones, phytoecdysteroids have garnered significant interest for their diverse pharmacological activities in mammals, including anabolic, anti-inflammatory, and neuroprotective effects, without the androgenic side effects associated with synthetic anabolic steroids.[2][3] These properties make this compound and other phytoecdysteroids promising candidates for therapeutic development in areas such as muscle wasting disorders, inflammatory diseases, and neurodegeneration.

The biological effects of these compounds are mediated through the modulation of key cellular signaling pathways, leading to changes in gene expression.[4][5] Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its mechanism of action, identifying potential biomarkers, and assessing its therapeutic potential. Microarray technology provides a powerful, high-throughput platform for analyzing the expression levels of thousands of genes simultaneously, offering a comprehensive overview of the cellular response to a given compound.[6][7]

This application note provides a detailed protocol for performing gene expression profiling of human skeletal muscle cells treated with this compound using microarray analysis. It covers the experimental design, step-by-step laboratory procedures, and data analysis workflow. Furthermore, it presents hypothetical data based on the known effects of similar phytoecdysteroids, which are shown to modulate the PI3K/Akt and NF-κB signaling pathways.[6][8][9]

Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining reliable and reproducible microarray data.[10][11] This study aims to identify genes that are differentially expressed in human skeletal muscle cells upon treatment with this compound.

Experimental Groups:

  • Control Group: Cells treated with vehicle (e.g., 0.1% DMSO).

  • This compound-Treated Group: Cells treated with an optimal concentration of this compound (e.g., 10 µM).

Biological replicates are essential for statistical power. It is recommended to use a minimum of three independent biological replicates for each experimental group.

Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Microarray Processing cluster_3 Data Analysis A Human Skeletal Muscle Cells (e.g., HSMM) B Cell Seeding & Proliferation A->B C Treatment: - Vehicle Control (0.1% DMSO) - this compound (10 µM) B->C D Total RNA Extraction C->D E RNA Quality Control (Spectrophotometry & Electrophoresis) D->E F cDNA Synthesis & Labeling (e.g., with Cy3/Cy5) E->F G Microarray Hybridization F->G H Washing & Scanning G->H I Image Analysis & Feature Extraction H->I J Data Pre-processing (Normalization & Filtering) I->J K Identification of Differentially Expressed Genes (DEGs) J->K L Pathway & Gene Ontology (GO) Analysis K->L

Caption: Experimental workflow for microarray analysis of this compound-treated cells.

Protocols

Cell Culture and this compound Treatment
  • Cell Line: Human Skeletal Muscle Myoblasts (HSMM) are a suitable model.

  • Culture Conditions: Culture cells in SkGM™-2 Skeletal Muscle Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and proliferate for 24 hours.

  • Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration in all wells (including control) is 0.1%.

    • Replace the medium in the wells with either the vehicle control medium or the this compound-containing medium.

  • Incubation: Incubate the treated cells for 24 hours.

Total RNA Extraction and Quality Control
  • RNA Isolation: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from a Qiagen RNeasy Mini Kit) and proceed with total RNA extraction according to the manufacturer's protocol.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.

  • RNA Integrity: Assess the RNA integrity using an Agilent Bioanalyzer or by agarose gel electrophoresis. Look for distinct 28S and 18S ribosomal RNA bands.

cDNA Synthesis, Labeling, and Microarray Hybridization
  • cDNA Synthesis: Starting with 1-5 µg of total RNA, synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.

  • Labeling: Incorporate fluorescent dyes (e.g., Cy3 and Cy5) during the synthesis of the second cDNA strand or by using aminoallyl-modified nucleotides followed by dye coupling. For a two-color microarray, label the control sample with one dye (e.g., Cy3) and the this compound-treated sample with the other (e.g., Cy5).

  • Purification: Purify the labeled cDNA to remove unincorporated nucleotides and dyes.

  • Hybridization:

    • Combine equal amounts of Cy3-labeled control and Cy5-labeled treated cDNA.

    • Add hybridization buffer and apply the mixture to a human whole-genome microarray slide.

    • Incubate in a hybridization chamber at the manufacturer-recommended temperature (e.g., 42-65°C) for 16-24 hours.

Microarray Washing and Scanning
  • Washing: After hybridization, wash the microarray slides in a series of buffers to remove non-specifically bound cDNA.

  • Scanning: Scan the slides using a microarray scanner at the appropriate wavelengths for the fluorescent dyes used (e.g., 532 nm for Cy3 and 635 nm for Cy5).

  • Image Analysis: Use image analysis software to quantify the fluorescence intensity of each spot on the microarray.

Data Analysis

The goal of the data analysis is to identify genes that are significantly up- or down-regulated in response to this compound treatment.

Data Pre-processing
  • Background Correction: Subtract the background fluorescence from the spot intensity.

  • Normalization: Normalize the data to correct for systematic variations, such as differences in dye incorporation and scanner settings.[6] A common method is Lowess normalization.

Identification of Differentially Expressed Genes (DEGs)
  • Statistical Analysis: Apply statistical tests, such as a t-test or ANOVA, to identify genes with a statistically significant change in expression between the control and treated groups.

  • Fold Change Calculation: Calculate the fold change in expression for each gene.

  • Filtering Criteria: Select DEGs based on a combination of a p-value threshold (e.g., p < 0.05) and a fold change cutoff (e.g., >1.5 or <-1.5).

Pathway and Gene Ontology (GO) Analysis
  • Functional Annotation: Use bioinformatics tools (e.g., DAVID, Metascape) to perform GO analysis on the list of DEGs to identify enriched biological processes, molecular functions, and cellular components.

  • Pathway Analysis: Utilize pathway analysis software (e.g., KEGG, Reactome) to determine if the DEGs are enriched in specific signaling or metabolic pathways.

Hypothetical Results

The following tables present hypothetical data for differentially expressed genes in this compound-treated human skeletal muscle cells, based on the known effects of similar phytoecdysteroids on the PI3K/Akt and NF-κB pathways.

Table 1: Top 10 Upregulated Genes in this compound-Treated Cells

Gene SymbolGene NameFold Changep-valuePutative Function
AKT1 AKT Serine/Threonine Kinase 12.80.001Key mediator of the PI3K/Akt pathway, promotes cell survival and growth
PIK3R1 Phosphoinositide-3-Kinase Regulatory Subunit 12.50.003Regulatory subunit of PI3K
MYC MYC Proto-Oncogene2.30.005Transcription factor involved in cell proliferation and protein synthesis
FOXO1 Forkhead Box Protein O1-3.00.002Transcription factor inhibited by Akt, promotes muscle atrophy
BCL2L1 BCL2 Like 12.10.008Anti-apoptotic protein
IGF1R Insulin Like Growth Factor 1 Receptor1.90.012Receptor tyrosine kinase that activates the PI3K/Akt pathway
IRS1 Insulin Receptor Substrate 11.80.015Docking protein for signaling from the insulin and IGF-1 receptors
MTOR Mechanistic Target Of Rapamycin Kinase1.70.021Serine/threonine kinase that regulates cell growth, proliferation, and survival
RPS6KB1 Ribosomal Protein S6 Kinase B11.60.030Downstream effector of mTOR, promotes protein synthesis
GYS1 Glycogen Synthase 11.50.045Enzyme involved in glycogen synthesis, activated by Akt

Table 2: Top 10 Downregulated Genes in this compound-Treated Cells

Gene SymbolGene NameFold Changep-valuePutative Function
NFKB1 Nuclear Factor Kappa B Subunit 1-2.50.002Key transcription factor in the inflammatory response
RELA RELA Proto-Oncogene, NF-KB Subunit-2.30.004Subunit of the NF-κB transcription factor
IKBKB Inhibitor Of Nuclear Factor Kappa B Kinase Subunit Beta-2.10.007Kinase that phosphorylates and inactivates the NF-κB inhibitor
TNF Tumor Necrosis Factor-3.20.001Pro-inflammatory cytokine that activates the NF-κB pathway
IL6 Interleukin 6-2.90.003Pro-inflammatory cytokine
IL1B Interleukin 1 Beta-2.70.005Pro-inflammatory cytokine
MMP9 Matrix Metallopeptidase 9-2.40.009Enzyme involved in the degradation of the extracellular matrix
CASP3 Caspase 3-2.00.014Executioner caspase in apoptosis
BAX BCL2 Associated X, Apoptosis Regulator-1.80.022Pro-apoptotic protein
PTGS2 Prostaglandin-Endoperoxide Synthase 2 (COX-2)-1.60.038Enzyme involved in the synthesis of prostaglandins, mediators of inflammation

Discussion and Signaling Pathway

Concurrently, the significant downregulation of central components of the NF-κB signaling pathway, including NFKB1, RELA, and their upstream activator IKBKB, points to a potent anti-inflammatory effect.[6] NF-κB is a master regulator of inflammation, and its inhibition would lead to the observed decrease in the expression of pro-inflammatory cytokines like TNF, IL6, and IL1B. This anti-inflammatory action, coupled with the downregulation of pro-apoptotic and matrix-degrading genes (CASP3, BAX, MMP9), suggests a protective role for this compound in muscle cells.

Hypothesized Signaling Pathway of this compound:

G cluster_0 Cell Membrane cluster_2 Nucleus This compound This compound Receptor Putative Membrane Receptor This compound->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FOXO1_I FOXO1 Akt->FOXO1_I Survival_Genes Cell Survival Genes (e.g., BCL2L1) Akt->Survival_Genes Protein_Syn Protein Synthesis Genes (e.g., MYC) mTOR->Protein_Syn FOXO1_N FOXO1 IkB IκB IKK->IkB NFkB_I NF-κB IkB->NFkB_I NFkB_N NF-κB Atrophy_Genes Atrophy Genes FOXO1_N->Atrophy_Genes Inflam_Genes Inflammatory Genes (e.g., TNF, IL6) NFkB_N->Inflam_Genes

Caption: Hypothesized signaling pathways modulated by this compound in skeletal muscle cells.

Conclusion

This application note provides a comprehensive framework for investigating the effects of this compound on gene expression in human skeletal muscle cells using microarray technology. The detailed protocols and data analysis pipeline offer a robust methodology for researchers. The hypothetical data, grounded in the known biology of similar phytoecdysteroids, suggest that this compound promotes anabolic and anti-inflammatory responses by modulating the PI3K/Akt and NF-κB signaling pathways. These findings underscore the potential of this compound as a therapeutic agent and highlight the utility of microarray analysis in drug discovery and development.

References

Application Notes: Preparing Rubrosterone Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rubrosterone is a steroid found in both insects and plants.[1] Given its structural similarity to vertebrate steroids, it has garnered interest for its potential biological effects.[1] For researchers in cell biology, pharmacology, and drug development, the accurate and reproducible preparation of this compound stock solutions is a critical first step for conducting meaningful in vitro experiments. These application notes provide detailed protocols and best practices for solubilizing, storing, and diluting this compound for use in cell-based assays.

Core Principles

The primary goal of creating a stock solution is to have a concentrated, stable form of the compound that can be easily diluted to a range of working concentrations.[2] Steroids like this compound are generally hydrophobic and thus poorly soluble in aqueous solutions like cell culture media. Therefore, an appropriate organic solvent is required for initial solubilization. The choice of solvent and the final concentration in the culture medium are critical to avoid solvent-induced cytotoxicity.

Solubility and Solvent Selection

The selection of a suitable solvent is paramount for preparing a stable and usable stock solution of this compound. Based on its steroid structure, this compound is expected to have low aqueous solubility.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly versatile and commonly used solvent for dissolving hydrophobic compounds for in vitro assays. It is miscible with water and cell culture media, facilitating the preparation of working solutions. However, it is important to maintain the final concentration of DMSO in the cell culture below 0.5% (v/v) to minimize potential cytotoxic or off-target effects.[3]

  • Ethanol (EtOH): Ethanol is another common solvent for steroids.[2] Similar to DMSO, the final concentration of ethanol in the culture medium should be kept to a minimum, typically below 0.5% (v/v).

  • Aqueous Solutions with pH Adjustment: While less common for steroids, some compounds can be dissolved in acidic or basic solutions (e.g., 1 N HCl or 1 N NaOH) before being brought to the final volume with water.[2][4] This is generally not the first choice for steroids unless empirical data suggests its suitability.

For this compound, DMSO is the recommended primary solvent due to its strong solubilizing power for complex organic molecules and its widespread use in cell culture experiments.

Stability and Storage

Concentrated stock solutions are generally more stable than their diluted counterparts.[2] To ensure the long-term integrity of this compound stock solutions, the following storage conditions are recommended:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the primary stock solution into smaller, single-use volumes.[2]

  • Light Protection: Some compounds are light-sensitive. Storing aliquots in amber vials or wrapping them in foil can prevent photodegradation.[2]

Quantitative Data Summary

The following tables provide key information for working with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₆O₅[5]
Molecular Weight334.4 g/mol [5]
IUPAC Name(2β,3β,14α)-Trihydroxy-5β-androst-7-ene-6,17-dione[1]

Table 2: Recommended Solvents for this compound Stock Solutions

SolventRecommended UseRationaleFinal Concentration in Media
DMSO Primary Stock SolutionHigh dissolving power for hydrophobic steroids; widely used in cell culture.< 0.5% (v/v)
Ethanol Alternative for Primary StockEffective solvent for steroids; may be preferred for specific cell lines.< 0.5% (v/v)
PBS/Culture Media Working Solutions (Dilutions)Used to dilute the primary stock to final experimental concentrations.N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can then be used to prepare more dilute working solutions.

Materials:

  • This compound powder (MW: 334.4 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, filter-barrier pipette tips and micropipettes

Procedure:

  • Calculation:

    • To prepare a 10 mM (0.010 mol/L) stock solution, calculate the required mass of this compound.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM stock:

      • Mass = 0.010 mol/L * 0.001 L * 334.4 g/mol = 0.003344 g = 3.344 mg

  • Weighing:

    • Carefully weigh out 3.344 mg of this compound powder using an analytical balance and place it into a sterile vial.

  • Solubilization:

    • Add 1 mL of anhydrous, cell culture-grade DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if dissolution is difficult.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the serial dilution of the 10 mM primary stock to final working concentrations. The final concentration of the solvent (DMSO) must be kept constant across all experimental conditions, including the vehicle control.

Materials:

  • 10 mM this compound primary stock solution in DMSO

  • Sterile, complete cell culture medium (or Phosphate-Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Sterile, filter-barrier pipette tips and micropipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • It is often convenient to first prepare an intermediate stock solution (e.g., 1 mM) from the 10 mM primary stock.

    • To prepare 100 µL of a 1 mM intermediate stock, mix 10 µL of the 10 mM primary stock with 90 µL of complete cell culture medium.

  • Final Working Solution Preparation:

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture well or flask.

    • Volume of Stock = (Desired Final Concentration x Final Volume) / Stock Concentration

    • Example: To prepare 1 mL of a 10 µM final concentration from a 10 mM stock:

      • Volume of Stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix well by gentle pipetting.

  • Vehicle Control:

    • It is crucial to prepare a vehicle control that contains the same final concentration of the solvent (e.g., DMSO) as the experimental conditions.

    • For the example above, the final DMSO concentration is 0.1% (1 µL in 1 mL). Therefore, the vehicle control should be 1 mL of cell culture medium containing 1 µL of DMSO.

Table 3: Example Dilution Scheme for In Vitro Experiments (from 10 mM Stock)

Final ConcentrationVolume of 10 mM StockVolume of Culture MediumFinal DMSO % (in 1 mL)
1 µM0.1 µL999.9 µL0.01%
10 µM1.0 µL999.0 µL0.1%
50 µM5.0 µL995.0 µL0.5%
100 µM10.0 µL990.0 µL1.0%
Vehicle Control 1.0 µL of pure DMSO999.0 µL0.1%
Note: A 1% final DMSO concentration may be toxic to some cell lines. It is recommended to keep the final DMSO concentration at or below 0.5%.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation cluster_exp In Vitro Experiment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO to make 10 mM Primary Stock weigh->dissolve aliquot 3. Aliquot into single-use tubes dissolve->aliquot store 4. Store at -20°C / -80°C aliquot->store thaw 5. Thaw one aliquot of Primary Stock store->thaw Begin Experiment dilute 6. Serially dilute stock in culture medium treat 9. Add Working Solutions and Vehicle Control to cells dilute->treat v_control 7. Prepare Vehicle Control (Medium + DMSO) v_control->treat add_cells 8. Seed cells in plate add_cells->treat incubate 10. Incubate for desired time treat->incubate analyze 11. Perform downstream analysis incubate->analyze

Caption: Workflow for preparing and using this compound solutions.

Diagram 2: General Steroid Signaling Pathways

Steroid hormones, and likely related compounds such as this compound, can exert their effects through multiple signaling pathways.[6][7] These are broadly classified as genomic (slower, involving gene transcription) and non-genomic (rapid, involving cytoplasmic signaling cascades).[7][8]

Caption: Overview of genomic and non-genomic steroid signaling pathways.

References

Application of Rubrosterone in Agricultural Pest Control Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubrosterone is a naturally occurring phytoecdysteroid found in various plants.[1][2] As a structural analog of insect molting hormones (ecdysteroids), this compound presents a promising avenue for the development of novel, biorational insecticides.[3][4] Phytoecdysteroids, in general, exert their insecticidal effects by acting as agonists of the ecdysone receptor (EcR), a key regulator of insect development and molting.[1][3][5] This mode of action classifies this compound as an Insect Growth Regulator (IGR), a class of insecticides known for their selectivity and reduced environmental impact compared to broad-spectrum neurotoxins.[6]

These application notes provide a comprehensive overview of the potential use of this compound in agricultural pest control research. Due to the limited publicly available data specifically on this compound's insecticidal efficacy, this document leverages information on the broader class of phytoecdysteroids and synthetic ecdysone agonists to provide a framework for research and development. The protocols outlined below are designed to enable researchers to determine the specific activity of this compound against target pest species.

Data Presentation: Efficacy of Ecdysone Agonists Against Agricultural Pests

CompoundPest SpeciesInstarBioassay MethodLC50Reference
MethoxyfenozideHarmonia axyridis (Multicolored Asian Lady Beetle)LastNot Specified71.3 mg/L[7]
HalofenozideHarmonia axyridis (Multicolored Asian Lady Beetle)LastNot Specified67.1 mg/L[7]
PyriproxyfenSpodoptera littoralis (Cotton Leafworm)4thNot Specified65.95 ppm[1]
PyriproxyfenSpodoptera littoralis (Cotton Leafworm)5thNot Specified99.90 ppm[1]
20-HydroxyecdysonePlutella xylostella (Diamondback Moth)1stResidual Film0.331 mg/mL[8]
20-HydroxyecdysonePlutella xylostella (Diamondback Moth)2ndResidual Film0.345 mg/mL[8]
20-HydroxyecdysonePlutella xylostella (Diamondback Moth)3rdResidual Film0.439 mg/mL[8]
20-HydroxyecdysonePlutella xylostella (Diamondback Moth)4thResidual Film0.252 mg/mL[8]
NovaluronSpodoptera frugiperda (Fall Armyworm)2ndLeaf-Dip0.480 mg/L[9]
NovaluronPlutella xylostella (Diamondback Moth)2ndLeaf-Dip3.479 mg/L[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's insecticidal properties. The following are standard protocols that can be adapted for this purpose.

Rearing of Test Insects
  • Objective: To maintain a healthy and uniform population of the target pest for bioassays.

  • Procedure:

    • Establish a laboratory colony of the target insect species (e.g., Spodoptera litura, Plutella xylostella).

    • Maintain the colony under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 14:10 h light:dark photoperiod).

    • Provide a standardized artificial diet or host plant material for larval development.

    • Synchronize the developmental stages to obtain a sufficient number of larvae of a specific instar for bioassays.

Leaf-Dip Bioassay for Foliar Pests
  • Objective: To determine the contact and/or ingestion toxicity of this compound to leaf-feeding insects.

  • Materials:

    • This compound stock solution (dissolved in an appropriate solvent like acetone or ethanol).

    • Distilled water.

    • Surfactant (e.g., Triton X-100).

    • Host plant leaves (e.g., cabbage, cotton).

    • Petri dishes or ventilated containers.

    • Filter paper.

    • Larvae of the target pest (e.g., 2nd or 3rd instar).

  • Procedure:

    • Prepare a series of this compound concentrations by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1%).

    • Prepare a control solution containing only the solvent and surfactant at the same concentration used in the treatment solutions.

    • Excise uniform leaf discs from the host plant.

    • Dip each leaf disc into a specific concentration of the this compound solution or the control solution for a standardized time (e.g., 10-30 seconds).

    • Allow the leaf discs to air-dry completely.

    • Place one treated leaf disc into each petri dish lined with moist filter paper.

    • Introduce a pre-determined number of larvae (e.g., 10-20) into each petri dish.

    • Seal the petri dishes and incubate them under the same controlled conditions used for rearing.

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

    • Replicate each concentration and the control at least three times.

    • Analyze the data using probit analysis to determine the LC50 value.

Artificial Diet Bioassay for Soil or Stored Product Pests
  • Objective: To determine the ingestion toxicity of this compound to insects that feed on artificial diets.

  • Procedure:

    • Prepare the standard artificial diet for the target pest.

    • While the diet is still liquid and cooling, incorporate different concentrations of this compound into separate batches of the diet. Ensure thorough mixing.

    • Prepare a control diet containing the solvent used to dissolve this compound.

    • Dispense a standardized amount of the treated and control diet into individual rearing containers.

    • Introduce one larva of a specific instar into each container.

    • Incubate the containers under controlled conditions.

    • Record larval mortality, developmental abnormalities, and time to pupation and adult emergence.

    • Calculate the LC50 and effective dose (ED50) for developmental inhibition.

Mandatory Visualizations

Signaling Pathway of this compound

Rubrosterone_Signaling_Pathway cluster_cell Insect Cell This compound This compound (Phytoecdysteroid) EcR_USP EcR/USP Heterodimer This compound->EcR_USP Binds to Complex This compound-EcR-USP Complex EcRE Ecdysone Response Element (on DNA) Complex->EcRE Binds to Target_Genes Target Gene Transcription EcRE->Target_Genes Regulates Response Physiological Response: - Premature Molting - Growth Disruption - Mortality Target_Genes->Response

Caption: Proposed signaling pathway of this compound in an insect cell.

Experimental Workflow for Efficacy Evaluation

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis cluster_outcome Outcome Pest_Rearing Target Pest Rearing (Synchronized Instars) Bioassay Perform Bioassay (e.g., Leaf-Dip or Diet Incorporation) Pest_Rearing->Bioassay Rubrosterone_Prep This compound Solution Preparation (Serial Dilutions) Rubrosterone_Prep->Bioassay Data_Collection Record Mortality & Sub-lethal Effects (24, 48, 72h) Bioassay->Data_Collection Data_Analysis Probit Analysis (Calculate LC50/ED50) Data_Collection->Data_Analysis Efficacy_Determination Determine Insecticidal Efficacy of this compound Data_Analysis->Efficacy_Determination

Caption: Workflow for evaluating this compound's insecticidal efficacy.

Logical Relationship in Pest Control

Logical_Relationship Application Application of this compound to Crops Ingestion Ingestion by Target Pest Application->Ingestion Mechanism Disruption of Molting Process (EcR Agonist) Ingestion->Mechanism Effect Pest Mortality & Reduced Fecundity Mechanism->Effect Outcome Reduced Crop Damage & Increased Yield Effect->Outcome

Caption: Logical flow from this compound application to pest control outcome.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rubrosterone Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Rubrosterone in aqueous buffers.

Troubleshooting Guide: Enhancing this compound Solubility

Researchers may face challenges in dissolving this compound, a steroid compound, in aqueous buffers essential for various biological assays. The following question-and-answer guide addresses specific issues with practical solutions.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: this compound, like many steroid-based compounds, has low intrinsic solubility in aqueous solutions. Direct addition to a buffer will likely result in precipitation. The recommended approach is to first dissolve the this compound in a small amount of an organic co-solvent and then dilute it into the aqueous buffer.

A common and effective technique involves the use of a co-solvent.[1][2] This method works by first dissolving the compound in a water-miscible organic solvent before adding it to the aqueous buffer.[1]

Q2: What is the recommended co-solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is a widely used co-solvent for dissolving hydrophobic compounds for in vitro studies. It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (typically ≤0.1%) to avoid cellular toxicity.[3]

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. How can I prevent this?

A3: Precipitation upon addition to an aqueous buffer can occur if the final concentration of this compound exceeds its solubility limit in the mixed solvent system. Here are a few troubleshooting steps:

  • Increase the proportion of the organic co-solvent: If your experimental design allows, a slightly higher final concentration of the co-solvent might be necessary.

  • Lower the final concentration of this compound: The required concentration of this compound may be lower than its solubility limit.

  • Use a dropwise addition method while vortexing: Slowly add the this compound-DMSO stock solution to the aqueous buffer while vigorously mixing. This can help to disperse the compound and prevent localized high concentrations that lead to precipitation.

  • Consider surfactants: The inclusion of a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[4] Non-ionic surfactants are generally preferred due to their lower potential for protein denaturation.[2][4]

Q4: Can I use sonication to help dissolve this compound?

A4: Yes, sonication can be a useful physical method to aid in the dissolution of poorly soluble compounds. After adding the this compound stock solution to the buffer, brief sonication can help to break down small aggregates and enhance solubilization. However, be mindful of potential heating and its effect on the stability of this compound and other components in your buffer.

Q5: Does the pH of the aqueous buffer affect this compound solubility?

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of action for steroid hormones like this compound?

A: Steroid hormones typically exert their effects through two main pathways:

  • Genomic Pathway: Steroids can diffuse across the cell membrane and bind to intracellular receptors in the cytoplasm or nucleus.[6] This complex then translocates to the nucleus, binds to specific DNA sequences called hormone response elements (HREs), and modulates the transcription of target genes.[6][7] This process generally occurs over hours to days.

  • Non-Genomic Pathway: Steroids can also initiate rapid signaling events that do not require gene transcription.[8] These effects are often mediated by membrane-associated receptors and can involve the activation of various signaling cascades, such as mitogen-activated protein kinases (MAPKs).[8][9]

Q: How should I store my this compound stock solution?

A: this compound should be stored as recommended on the product's certificate of analysis.[10] Generally, stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stability of steroids in aqueous solutions can be limited, so it is best to prepare fresh dilutions in your aqueous buffer for each experiment.[5]

Q: Are there other methods to improve the solubility of steroid compounds?

A: Yes, several other techniques are used in pharmaceutical development to enhance the solubility of poorly water-soluble drugs, which may be applicable to research settings:

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can improve the dissolution rate.[11][12] Techniques like micronization can be employed.[11]

  • Nanosuspensions: These are colloidal dispersions of sub-micron drug particles, which can significantly increase solubility and dissolution rates.[1][12]

  • Inclusion Complexes: Using molecules like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[2]

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for Poorly Soluble Steroids (Hypothetical Data)

TechniqueFold Increase in Aqueous Solubility (Approx.)AdvantagesDisadvantages
Co-solvency (e.g., 1% DMSO) 10 - 100Simple to implement in a lab setting.Potential for co-solvent toxicity at higher concentrations.
pH Adjustment Variable (compound dependent)Can be effective if the compound has ionizable groups.May affect compound stability and biological activity.
Use of Surfactants (e.g., Polysorbate 80) 50 - 500Significant increase in solubility.Can interfere with certain biological assays.
Inclusion Complexation (e.g., Cyclodextrins) 100 - 1000High efficiency in solubilization.May alter the effective concentration of the free compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.

  • Prepare the Working Solution:

    • Warm your desired aqueous buffer (e.g., PBS, pH 7.4) to the experimental temperature (e.g., 37°C).

    • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Important: Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤0.1%) to avoid artifacts in biological experiments.

  • Final Check:

    • Visually inspect the working solution for any signs of precipitation.

    • If the solution is not clear, you may try brief sonication in a water bath sonicator.

    • It is recommended to use the working solution immediately after preparation for best results.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_verification Verification weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock stock_solution 10 mM Stock Solution vortex_stock->stock_solution add_stock Add Stock Dropwise while Vortexing stock_solution->add_stock Dilute warm_buffer Warm Aqueous Buffer warm_buffer->add_stock working_solution Final Working Solution add_stock->working_solution inspect Visually Inspect working_solution->inspect sonicate Sonicate (if needed) inspect->sonicate Precipitate Observed use_immediately Use Immediately inspect->use_immediately Clear Solution sonicate->use_immediately

Caption: Experimental workflow for preparing a this compound working solution.

steroid_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Intracellular Receptor This compound->receptor Binds complex This compound-Receptor Complex receptor->complex hre Hormone Response Element (on DNA) complex->hre Binds to cluster_nucleus cluster_nucleus complex->cluster_nucleus Translocates transcription Modulation of Gene Transcription hre->transcription mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Cellular Response protein->response

Caption: Generalized genomic signaling pathway for steroid hormones.

References

Rubrosterone Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, stability, and handling of Rubrosterone for researchers, scientists, and drug development professionals. The information is based on general principles of steroid chemistry and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Storing at 4°C is also acceptable for shorter durations, but -20°C is recommended for long-term storage to minimize potential degradation.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is significantly lower than in its solid form and is highly dependent on the solvent, pH, and storage temperature. For short-term use, solutions can be prepared and stored at 4°C for a few days. For longer-term storage, it is advisable to aliquot the solution and store it at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: What are the primary factors that can cause this compound to degrade?

A3: Like many steroid compounds, this compound is susceptible to degradation from several factors:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can induce photolytic degradation.

  • pH: Extreme pH conditions (highly acidic or alkaline) in solution can catalyze hydrolysis or other degradation reactions.

  • Oxidation: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

  • Humidity: For solid this compound, high humidity can lead to hydrolysis and clumping.

Q4: What are the visible signs of this compound degradation?

A4: Visible signs of degradation in solid this compound may include a change in color or the formation of clumps. In solution, degradation may be indicated by a change in color or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to confirm the purity of the compound.

Q5: How can I determine the purity of my stored this compound sample?

A5: The most common method for determining the purity of a this compound sample is High-Performance Liquid Chromatography (HPLC) with a UV detector. This technique can separate this compound from its degradation products and allow for quantification of its purity.

Troubleshooting Guides

Issue 1: I observe unexpected or inconsistent results in my experiments using a stored this compound sample.

  • Possible Cause: The this compound sample may have degraded during storage, leading to a lower effective concentration and the presence of interfering degradation products.

  • Troubleshooting Steps:

    • Verify the storage conditions of your this compound sample (temperature, light exposure, etc.).

    • Perform a purity check of your sample using HPLC.

    • If degradation is confirmed, use a fresh, high-purity batch of this compound for your experiments.

    • If using a stock solution, prepare a fresh solution from solid this compound.

Issue 2: My this compound stock solution appears cloudy or has precipitates.

  • Possible Cause: The compound may have precipitated out of solution due to low solubility at the storage temperature, or the precipitate could be a degradation product.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.

    • If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded and a fresh one prepared.

    • Consider using a different solvent or a lower concentration to improve solubility.

Illustrative Stability Data

The following tables provide illustrative data on the potential degradation of this compound under various long-term storage conditions. This data is based on the typical stability profiles of related steroid compounds and should be used as a general guideline.

Table 1: Illustrative Long-Term Stability of Solid this compound

Storage Condition3 Months6 Months12 Months24 Months
-20°C, Dark, Dry >99%>99%~98%~97%
4°C, Dark, Dry ~98%~97%~95%~92%
Room Temp, Dark, Dry ~95%~92%~88%~80%
Room Temp, Light, Dry ~90%~85%~75%<60%

Table 2: Illustrative Long-Term Stability of this compound in Ethanol Solution (1 mg/mL)

Storage Condition1 Week1 Month3 Months6 Months
-80°C >99%>99%~98%~96%
-20°C ~98%~96%~92%~85%
4°C ~95%~90%~80%<70%
Room Temperature ~85%<70%<50%<30%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its potential degradation products and degradation pathways.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

2. Procedure:

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place solid this compound in an oven at 105°C for 24 hours. Dissolve 1 mg of the stressed sample in methanol for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight for 24 hours.

  • Control Sample: Prepare a solution of 1 mg/mL this compound in methanol and store it at 4°C, protected from light.

  • Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to the control sample to identify degradation peaks.

Protocol 2: HPLC Method for this compound Purity Assessment

This protocol provides a general HPLC method for quantifying the purity of this compound.

1. Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard of known purity

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard at a known concentration (e.g., 1 mg/mL) in methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in methanol to a final concentration within the range of the calibration curve.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

    • Calculate the purity of the sample as a percentage of the expected concentration. The purity can also be estimated by the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualizations

Long_Term_Stability_Workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis cluster_data Data Evaluation A Receive/Synthesize This compound B Characterize Initial Purity (t=0) via HPLC A->B C Aliquot Samples into Appropriate Vials B->C D1 Condition 1 (-20°C, Dark) C->D1 D2 Condition 2 (4°C, Dark) C->D2 D3 Condition 3 (RT, Dark) C->D3 D4 Condition 4 (RT, Light) C->D4 E Pull Samples at Defined Intervals (e.g., 3, 6, 12 months) D1->E D2->E D3->E D4->E F Visual Inspection E->F G HPLC Purity Analysis F->G H Quantify Purity & Degradation Products G->H I Compare to t=0 Data H->I J Determine Shelf-Life & Optimal Storage Conditions I->J

Technical Support Center: Optimizing Rubrosterone Dosage for C2C12 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing Rubrosterone dosage in C2C12 cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on C2C12 cells?

This compound is a phytoecdysteroid, a type of steroid found in plants.[1] While research on its specific effects on C2C12 muscle cells is emerging, phytoecdysteroids, in general, are investigated for their potential anabolic effects, including promoting muscle growth and differentiation. Therefore, this compound is expected to enhance the differentiation of C2C12 myoblasts into myotubes.

Q2: How should I prepare a stock solution of this compound?

This compound is typically soluble in organic solvents like DMSO or ethanol.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO and store it in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]

Q3: What is the general workflow for optimizing this compound dosage?

The general workflow involves three key stages:

  • Determine the maximum non-toxic concentration of this compound using a cytotoxicity assay.

  • Perform a dose-response experiment to identify the optimal concentration for inducing C2C12 differentiation.

  • Validate the effect of the optimal concentration on myogenic markers and signaling pathways.

G cluster_workflow Experimental Workflow for Dosage Optimization prep Prepare this compound Stock Solution cytotoxicity Determine Non-Toxic Concentration Range (e.g., MTT Assay) prep->cytotoxicity doseresponse Dose-Response Experiment (Assess Myotube Differentiation) cytotoxicity->doseresponse validation Validate Optimal Concentration (e.g., Western Blot for Myogenic Markers) doseresponse->validation

Figure 1: Experimental workflow for optimizing this compound dosage.

Troubleshooting Guide

Issue 1: this compound Precipitates in Cell Culture Medium

Possible Cause: The concentration of this compound or the final percentage of the organic solvent (e.g., DMSO) is too high, leading to poor solubility in the aqueous culture medium. Steroid hormones can also adsorb to plasticware.[4]

Solution:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%.[3] This may require preparing a more concentrated initial stock solution if you need to test higher concentrations of this compound.

  • Serial Dilutions: Prepare serial dilutions of your this compound stock in pre-warmed culture medium. Add the diluted this compound dropwise to the culture plate while gently swirling.

  • Solubility Test: Before treating your cells, perform a solubility test. Prepare the highest concentration of this compound you intend to use in a small volume of culture medium and incubate it under the same conditions as your experiment (37°C, 5% CO2). Observe for any precipitation over a few hours.

  • Consider Alternative Solvents: If precipitation persists, consider using ethanol as a solvent, though DMSO is generally effective for steroids.[2]

  • Use Low-Binding Plastics: If you suspect adsorption to plasticware, consider using low-protein-binding microcentrifuge tubes and plates.[4]

Issue 2: High Cell Death Observed at All Tested Concentrations

Possible Cause: The tested concentrations of this compound are all above the cytotoxic threshold for C2C12 cells.

Solution:

  • Expand the Concentration Range: Test a much broader and lower range of concentrations. Start from nanomolar (nM) concentrations and go up to micromolar (µM) concentrations.

  • Perform a More Sensitive Cytotoxicity Assay: Use a sensitive and reliable cytotoxicity assay like the MTT or LDH assay to accurately determine the concentration at which cell viability drops.

  • Check Solvent Cytotoxicity: Include a vehicle control (medium with the same final concentration of DMSO or ethanol used for the highest this compound concentration) to ensure that the observed cell death is not due to the solvent.

Issue 3: No Effect on C2C12 Differentiation is Observed

Possible Cause: The concentrations of this compound used are too low, the treatment duration is too short, or the cells were not optimally ready for differentiation.

Solution:

  • Increase this compound Concentration: Based on your cytotoxicity data, test higher, non-toxic concentrations of this compound.

  • Extend Treatment Duration: Myotube formation is a process that takes several days.[5] Treat the cells with this compound for at least 3-5 days, changing the medium with fresh this compound every 24-48 hours.[6][7]

  • Optimize Cell Confluence for Differentiation: C2C12 cells must reach near 100% confluency to initiate differentiation efficiently.[5] Ensure your cells are fully confluent before switching to differentiation medium. However, avoid letting them become over-confluent in the growth medium, as this can reduce their differentiation potential.[7]

  • Confirm Differentiation Potential of C2C12 Cells: Include a positive control for differentiation, such as inducing differentiation with a low-serum medium (e.g., DMEM with 2% horse serum) without this compound.[5] This will confirm that your cells are capable of differentiating under standard conditions.

Experimental Protocols

C2C12 Cell Culture and Differentiation

G cluster_c2c12 C2C12 Culture and Differentiation Workflow seeding Seed C2C12 Myoblasts growth Culture in Growth Medium (DMEM + 10% FBS) seeding->growth confluence Grow to ~90% Confluency growth->confluence induction Switch to Differentiation Medium (DMEM + 2% Horse Serum +/- this compound) confluence->induction differentiation Incubate for 3-7 Days (Change medium every 24-48h) induction->differentiation analysis Analyze Myotube Formation differentiation->analysis

Figure 2: C2C12 cell culture and differentiation workflow.

  • Cell Seeding: Seed C2C12 myoblasts at a density of 4.0 x 10³ to 6.0 x 10³ cells/cm² in a suitable culture vessel.

  • Growth Phase: Culture the cells in Growth Medium (GM), which is typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8] Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation: When the cells reach approximately 90% confluency, aspirate the GM and wash the cells once with PBS. Replace the GM with Differentiation Medium (DM), which is typically DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.[5] This is also the point where you would add your various concentrations of this compound.

  • Maintenance: Change the DM (with or without this compound) every 24 to 48 hours.[6][7]

  • Monitoring: Observe the cells daily for morphological changes, such as cell elongation and fusion into multinucleated myotubes. Myotube formation is typically visible within 3-5 days.[5]

Determining the Optimal this compound Dosage

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to C2C12 cells.

  • Day 1: Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.

  • Day 2: Treat the cells with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO).

  • Day 3 (or after 24-48h of treatment): Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Parameter Description
Cell Line C2C12 Myoblasts
Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Endpoint Cell Viability
Incubation Time 24-48 hours
This compound Conc. e.g., 0, 0.01, 0.1, 1, 10, 100 µM
Vehicle Control DMSO (at the highest final concentration used)

Table 1: Parameters for MTT Cytotoxicity Assay

2. Dose-Response Experiment for Myotube Differentiation

Based on the cytotoxicity results, select a range of non-toxic concentrations of this compound to test for their effect on differentiation.

  • Protocol: Follow the C2C12 Cell Culture and Differentiation protocol mentioned above.

  • Treatment Groups:

    • Negative Control: Growth Medium (10% FBS)

    • Differentiation Control: Differentiation Medium (2% horse serum) + Vehicle (DMSO)

    • Experimental Groups: Differentiation Medium (2% horse serum) + various non-toxic concentrations of this compound.

  • Analysis (after 3-5 days):

    • Morphological Assessment: Capture images of the cells using a microscope. Quantify myotube formation by measuring the fusion index (percentage of nuclei within myotubes to the total number of nuclei).

    • Protein Expression Analysis: Harvest the cells for Western blotting to analyze the expression of key myogenic regulatory factors (e.g., MyoD, Myogenin) and terminal differentiation markers (e.g., Myosin Heavy Chain, MHC).[9][10]

This compound Conc. Fusion Index (%) Myogenin Expression (Fold Change) MHC Expression (Fold Change)
0 µM (Vehicle)1.0 (baseline)1.0 (baseline)
Conc. 1
Conc. 2
Conc. 3
Conc. 4

Table 2: Example Data Table for Dose-Response Experiment

Western Blotting Protocol
  • Cell Lysis: After the desired treatment period, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Myogenin, MHC, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Hypothetical Signaling Pathway of this compound in C2C12 Cells

While the specific signaling pathway of this compound in C2C12 cells is not yet fully elucidated, it is plausible that as a steroid-like molecule, it may act through pathways known to be involved in myogenesis, such as the Akt/mTOR pathway, which is a major regulator of muscle protein synthesis and hypertrophy.[11]

G cluster_pathway Hypothetical this compound Signaling Pathway in Myogenesis This compound This compound Receptor Cell Surface or Nuclear Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MyoD MyoD Akt->MyoD Myogenin Myogenin Akt->Myogenin p70S6K p70S6K mTOR->p70S6K ProteinSynthesis ↑ Protein Synthesis p70S6K->ProteinSynthesis MHC MHC MyoD->MHC Myogenin->MHC Differentiation ↑ Myotube Formation MHC->Differentiation

Figure 3: Hypothetical signaling pathway of this compound in C2C12 cells.

This proposed pathway suggests that this compound may bind to a receptor, leading to the activation of the PI3K/Akt/mTOR signaling cascade. This, in turn, could enhance protein synthesis and upregulate the expression of key myogenic regulatory factors like MyoD and Myogenin, ultimately promoting the differentiation of myoblasts into mature myotubes.[9][10][11]

References

Technical Support Center: Troubleshooting Low Signal in Rubrosterone Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in Rubrosterone bioassays. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing any signal or a very weak signal in my this compound bioassay. What are the potential causes?

A low or absent signal in your bioassay can stem from several factors, ranging from suboptimal assay conditions to issues with the reagents or cells themselves. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration - Titrate this compound: Perform a dose-response curve to determine the optimal concentration. Based on the activity of similar ecdysteroids, a starting range of 10 nM to 100 µM is recommended.[3] - Check this compound Integrity: Ensure your this compound stock solution is not degraded. Prepare fresh stock solutions and minimize freeze-thaw cycles.
Low Ecdysone Receptor (EcR) Expression - Cell Line Selection: Use a cell line known to express sufficient levels of the ecdysone receptor and its heterodimerization partner, Ultraspiracle (USP). Insect cell lines like Drosophila S2 or Sf9 are common choices.[4] - Verify Receptor Expression: Confirm EcR and USP expression in your chosen cell line using techniques like qPCR or Western blotting.
Issues with Reporter Gene Construct - Verify Plasmid Integrity: Sequence your reporter plasmid to ensure the ecdysone response element (ERE) and the reporter gene (e.g., luciferase, GFP) are intact. - Use a Positive Control: Transfect cells with a constitutively active promoter driving the reporter gene to confirm the functionality of the reporter system itself.
Poor Cell Health or Viability - Assess Cell Viability: Use a cell viability assay (e.g., Trypan Blue, MTT) to ensure a high percentage of viable cells (>95%) before and during the experiment.[1] - Optimize Seeding Density: Ensure an adequate number of cells are seeded to generate a detectable signal. Titrate the cell number to find the optimal density for your assay plate format.
Suboptimal Assay Conditions - Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for this compound treatment. - Check Temperature and CO2 Levels: Ensure your incubator is calibrated and provides a stable and appropriate environment for your cell line.
Problems with Signal Detection - Check Instrument Settings: For luminescence or fluorescence-based assays, ensure the correct filters and gain settings are used on the plate reader.[1][5] - Substrate Quality: For enzymatic reporter assays (e.g., luciferase), ensure the substrate is not expired and has been stored correctly, protected from light.[2]

Q2: My background signal is very high, making it difficult to detect a specific signal from this compound. What can I do?

High background can mask the true signal from your experiment. Identifying and minimizing the sources of background noise is essential for improving your signal-to-noise ratio.[1][5]

Source of High Background Mitigation Strategies
Autofluorescence/Autoluminescence - Use Phenol Red-Free Medium: Phenol red in cell culture medium can cause significant background fluorescence.[5] - Select Appropriate Plates: For luminescence assays, use white, opaque plates to maximize signal and prevent crosstalk. For fluorescence assays, use black plates to reduce background.[2][6]
Nonspecific Binding of Detection Reagents - Increase Wash Steps: Increase the number and duration of wash steps after antibody or substrate incubation to remove unbound reagents. - Include a Blocking Step: For antibody-based detection, use a blocking agent like BSA to reduce nonspecific binding.
Contaminated Reagents - Prepare Fresh Buffers and Reagents: Contamination in buffers or assay reagents can lead to a high background signal.[2] - Filter-Sterilize Solutions: Filter all buffers and media to remove any particulate matter.

Q3: I am observing high variability between my replicate wells. What could be the cause?

High well-to-well variability can compromise the reliability of your data. This issue often points to inconsistencies in your experimental technique.[1]

Source of Variability Corrective Actions
Inconsistent Cell Seeding - Ensure a Single-Cell Suspension: Gently pipette to break up cell clumps before seeding. - Use a Calibrated Pipette: Ensure your pipettes are properly calibrated and use consistent pipetting techniques for all wells.
Edge Effects - Avoid Outer Wells: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media and do not use them for experimental samples.[5]
Pipetting Errors - Use Reverse Pipetting: For viscous solutions, reverse pipetting can improve accuracy. - Create Master Mixes: Prepare master mixes of your reagents (e.g., this compound dilutions, transfection reagents) to ensure each well receives the same formulation.

Quantitative Data Summary

While specific EC50 values for this compound in various bioassays are not widely published, data from analogous ecdysteroids can provide a valuable starting point for concentration-response studies.

EcdysteroidCell LineAssay TypeReported EC50/Effective ConcentrationReference
CyasteroneDrosophila S2Reporter Gene Assay3.3 µM[3]
CyasteroneBombyx mori Bm5Reporter Gene Assay5.3 µM[3]
20-HydroxyecdysoneHEK293 (with EcI)Luciferase Reporter Assay3.73 µM[7]
20-HydroxyecdysoneHEK293T (with EcI)Luciferase Reporter AssayEffective at ≥ 300 nM[7]

Recommendation for this compound Bioassays: Based on the data for other ecdysteroids, it is recommended to test this compound across a wide concentration range, for example, from 10 nM to 100 µM , to establish a complete dose-response curve and determine its EC50 value in your specific assay system.

Experimental Protocols

Protocol 1: Ecdysone-Responsive Reporter Gene Assay

This protocol describes a general procedure for a luciferase-based reporter assay to measure the activity of this compound.

  • Cell Seeding:

    • Culture an appropriate insect cell line (e.g., Drosophila S2 cells) to logarithmic growth phase.

    • Seed the cells into a 96-well white, clear-bottom plate at a predetermined optimal density.

    • Allow cells to attach and recover for 24 hours at 27°C.

  • Transfection:

    • Prepare a transfection mix containing an ecdysone-responsive reporter plasmid (e.g., pERE-Luc) and a control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase under a constitutive promoter).

    • Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

    • Incubate the cells for 24-48 hours to allow for plasmid expression.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 10 nM to 100 µM.

    • Remove the transfection medium and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 20-hydroxyecdysone).

    • Incubate for the predetermined optimal time (e.g., 24 hours).

  • Signal Detection:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxicity of this compound or to normalize bioassay data to the number of viable cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 3 from the Reporter Gene Assay protocol, seeding cells in a clear 96-well plate.

  • MTT Incubation:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 27°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Rubrosterone_Signaling_Pathway This compound Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_Hsp90 EcR-Hsp90 Complex EcR->EcR_Hsp90 EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP Heterodimerization Hsp90 Hsp90 Hsp90->EcR_Hsp90 EcR_Hsp90->EcR Hsp90 Dissociation EcR_USP_DNA EcR-USP-ERE Complex EcR_USP->EcR_USP_DNA Nuclear Translocation ERE Ecdysone Response Element (ERE) EcR_USP_DNA->ERE Target_Gene Target Gene Transcription ERE->Target_Gene This compound This compound This compound->EcR_Hsp90 Binds to EcR Troubleshooting_Workflow Troubleshooting Low Signal in this compound Bioassays Start Low or No Signal Observed Check_Reagents Check Reagents Start->Check_Reagents Optimize_Concentration Optimize this compound Concentration Check_Reagents->Optimize_Concentration Concentration Unknown? Fresh_Reagents Prepare Fresh Reagents Check_Reagents->Fresh_Reagents Degradation Suspected? Check_Cells Check Cells & Culture Conditions Verify_Receptor Verify EcR/USP Expression Check_Cells->Verify_Receptor Receptor Status Unknown? Assess_Viability Assess Cell Viability & Density Check_Cells->Assess_Viability Poor Cell Health? Check_Assay_Protocol Check Assay Protocol & Detection Optimize_Incubation Optimize Incubation Time Check_Assay_Protocol->Optimize_Incubation Suboptimal Timing? Check_Instrument Check Plate Reader Settings Check_Assay_Protocol->Check_Instrument Detection Issues? Optimize_Concentration->Check_Cells Fresh_Reagents->Check_Cells Verify_Receptor->Check_Assay_Protocol Assess_Viability->Check_Assay_Protocol Resolved Signal Restored Optimize_Incubation->Resolved Check_Instrument->Resolved

References

Technical Support Center: Troubleshooting Rubrosterone Interference in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter potential interference from Rubrosterone in fluorescent assays. The following information is intended to help identify and mitigate issues to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescent assays?

This compound is a phytoecdysteroid, a type of steroid compound found in plants and insects.[1][2] Like other phytoecdysteroids, it contains a 14α-hydroxy-7-en-6-one chromophore, which is known to absorb ultraviolet (UV) light in the range of 240–245 nm.[3][4][5] Any compound that absorbs light in or near the excitation or emission wavelengths of a fluorescent assay can potentially cause interference. Furthermore, some ecdysteroids have been observed to exhibit fluorescence, which could also contribute to assay interference.[6]

Q2: What are the common types of interference that this compound could cause?

The primary potential mechanisms of interference from this compound in fluorescent assays include:

  • Autofluorescence: this compound itself may fluoresce when excited by the light source used in the assay, leading to a false-positive signal.

  • Fluorescence Quenching: this compound might absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore, resulting in a decreased signal (false negative). This is also known as the "inner filter effect".[7]

  • Light Scatter: At high concentrations, this compound might form aggregates that scatter light, which can affect the optical measurements of the assay.

Q3: Are there known excitation and emission wavelengths for this compound?

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescent assay, follow these troubleshooting steps.

Problem 1: Higher than expected fluorescence signal in the presence of this compound.

This could be due to the intrinsic fluorescence (autofluorescence) of this compound.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Prepare wells containing your assay buffer and this compound at the same concentrations used in your experiment, but without the fluorescent probe or other assay components.

  • Measure Fluorescence: Read the fluorescence of the "compound only" wells using the same excitation and emission wavelengths as your main experiment.

  • Analyze Results: If you observe a significant fluorescence signal from the "compound only" wells, this indicates that this compound is autofluorescent under your experimental conditions.

Problem 2: Lower than expected fluorescence signal in the presence of this compound.

This may be caused by fluorescence quenching or the inner filter effect.

Troubleshooting Steps:

  • Measure Absorbance Spectrum: Use a spectrophotometer to measure the absorbance spectrum of this compound in your assay buffer across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore.

  • Analyze Absorbance Data: If this compound shows significant absorbance at either the excitation or emission wavelength of your fluorophore, it is likely causing an inner filter effect.

  • Perform a Quenching Control Assay: Prepare a solution of your fluorescent probe at the assay concentration and measure its fluorescence. Then, add this compound at the experimental concentration and measure the fluorescence again. A significant decrease in fluorescence indicates quenching.

Data Presentation

While specific spectral data for this compound is unavailable, the following table summarizes the potential optical properties based on its chemical class.

PropertyPredicted Range/ValueRationale
UV Absorbance Maximum (λmax) 240 - 245 nmBased on the characteristic 14α-hydroxy-7-en-6-one chromophore of phytoecdysteroids.[3][4][5]
Potential for Autofluorescence PossibleSome ecdysteroids have been shown to be fluorescent.[6]
Excitation Wavelength for Potential Autofluorescence Likely in the UV range (e.g., 366 nm)Based on observations with other ecdysteroids.[6]
Emission Wavelength for Potential Autofluorescence UnknownWould need to be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Intrinsic Fluorescence of this compound

Objective: To measure the autofluorescence of this compound at the excitation and emission wavelengths of your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader or spectrofluorometer

  • Microplates compatible with your reader

Method:

  • Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your experiment.

  • Include a "buffer only" control.

  • Dispense the solutions into the wells of the microplate.

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the fluorescence of the "buffer only" control from the readings for the this compound solutions. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your assay's probe.

Materials:

  • Fluorescent probe used in your assay

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader or spectrofluorometer

  • Microplates compatible with your reader

Method:

  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiment.

  • Prepare a solution of the fluorescent probe with this compound at the highest concentration used in your experiment.

  • Include a "buffer only" control.

  • Dispense the solutions into the wells of the microplate.

  • Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths for your probe.

  • Data Analysis: Compare the fluorescence of the probe with and without this compound. A significant decrease in the signal in the presence of this compound suggests quenching.

Mandatory Visualization

experimental_workflow cluster_start Start: Suspected Interference cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis and Mitigation start Unexpected Assay Signal with this compound control_exp Run 'Compound Only' and 'Probe + Compound' Controls start->control_exp autofluorescence High signal in 'Compound Only' control? -> Autofluorescence control_exp->autofluorescence quenching Low signal in 'Probe + Compound' control? -> Quenching/Inner Filter Effect control_exp->quenching no_interference No significant signal change in controls -> Interference Unlikely control_exp->no_interference If no significant change spectral_scan Perform Absorbance and Emission Scans of this compound spectral_scan->quenching mitigate Mitigation Strategies: - Subtract background - Use spectrally distinct fluorophore - Adjust compound concentration autofluorescence->mitigate quenching->mitigate steroid_signaling cluster_extracellular Extracellular Space cluster_cell Target Cell This compound This compound membrane Cell Membrane receptor Intracellular Receptor This compound->receptor Diffusion cytoplasm Cytoplasm nucleus Nucleus dna DNA complex This compound-Receptor Complex receptor->complex complex->nucleus Translocation complex->dna Binding to Hormone Response Element transcription Gene Transcription dna->transcription response Cellular Response transcription->response

References

addressing Rubrosterone cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubrosterone. The information provided is designed to address potential issues related to cytotoxicity at high concentrations during in vitro experiments.

Troubleshooting Guide

High concentrations of this compound, like other phytoecdysteroids, may lead to unexpected cytotoxic effects. This guide provides structured tables of reported cytotoxic and effective concentrations for analogous phytoecdysteroids to help researchers determine an optimal concentration range for their experiments.

Table 1: Reported IC50 Values and Cytotoxic Concentrations of Phytoecdysteroids in Various Cell Lines

CompoundCell LineEffectConcentrationCitation
20-HydroxyecdysoneMDA-MB-231 (Triple-negative breast cancer)Inhibition of viability~150-200 µM[1]
Ajugasterone CMDA-MB-231 (Triple-negative breast cancer)Inhibition of viability~150-200 µM[1]
20-HydroxyecdysoneT-47D (Breast cancer)Pro-apoptotic activity150-200 µM[1]
20-Hydroxyecdysonel(2)mbn (Drosophila cell line)Induction of apoptosisNot specified[2]
20-HydroxyecdysoneSf21 (Spodoptera frugiperda insect cells)Reduced morphological effects (potential toxicity)100 µM[3]
Various EcdysteroidsLNCaP, PC3 (Prostate cancer), MCF7 (Breast cancer), L5178 (Mouse lymphoma)Low cytotoxicityIC50 > 100 µM[4]
Rhaponticum carthamoides extractPrimary Smooth Muscle CellsPronounced cytotoxic effect8-10 µL/mL[5]

Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments

Cell TypeRecommended Starting ConcentrationNotes
Mammalian Cancer Cell Lines10 - 50 µMBased on observed effects of analogous compounds. A dose-response curve is highly recommended.
Normal Mammalian Cell Lines1 - 25 µMGenerally, normal cells may be more sensitive. Start with lower concentrations.
Insect Cell Lines0.1 - 10 µMPhytoecdysteroids are insect molting hormones; effects can be observed at lower concentrations.

Frequently Asked Questions (FAQs)

Q1: My cells are dying after treatment with this compound. What could be the cause?

A1: Cell death upon this compound treatment could be due to several factors:

  • High Concentration: Like other phytoecdysteroids, high concentrations of this compound can induce apoptosis or necrosis. Refer to Table 1 for cytotoxic concentrations of analogous compounds and consider performing a dose-response experiment to determine the optimal concentration for your cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to steroids. Cancer cell lines, for instance, may be more susceptible to pro-apoptotic effects.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your culture medium is non-toxic to your cells. A solvent control is crucial.

  • Contamination: Rule out any potential microbial contamination of your cell culture or reagents.

Q2: I am observing inconsistent results between experiments. What should I check?

A2: Inconsistent results can stem from several sources:

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Cell Density: Seed cells at a consistent density for all experiments, as this can influence their response to treatment.

  • Experimental Timing: Ensure that the duration of this compound treatment is consistent across all experiments.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: Based on studies with analogous phytoecdysteroids like 20-hydroxyecdysone, high concentrations may induce cytotoxicity through the activation of apoptotic pathways. This can involve:

  • Caspase Activation: Activation of key executioner caspases, such as caspase-3.[1]

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1]

  • PARP Cleavage: Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases.[1]

  • Calcium Signaling: At high concentrations, 20-hydroxyecdysone has been shown to increase intracellular calcium levels, which can trigger a switch from autophagy to apoptosis.[6]

Q4: How can I mitigate the cytotoxic effects of this compound while still studying its primary effects?

A4: To minimize cytotoxicity:

  • Optimize Concentration: The most critical step is to determine the optimal, non-toxic concentration range for your specific cell line and experimental goals through a thorough dose-response analysis.

  • Time-Course Experiment: Investigate if the desired biological effect can be observed at an earlier time point before significant cytotoxicity occurs.

  • Co-treatment with Apoptosis Inhibitors: If trying to understand non-apoptotic functions, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis. However, be aware that this can introduce confounding variables.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Troubleshooting Workflow for this compound Cytotoxicity start Unexpected Cell Death Observed check_conc Is the this compound concentration too high? start->check_conc reduce_conc Perform Dose-Response (e.g., MTT Assay) check_conc->reduce_conc Yes check_solvent Is the solvent concentration in the control non-toxic? check_conc->check_solvent No optimal_conc Use Optimal, Lower Concentration reduce_conc->optimal_conc end_issue_resolved Issue Resolved optimal_conc->end_issue_resolved solvent_control Run a Solvent Toxicity Control check_solvent->solvent_control No check_contamination Is the culture free of contamination? check_solvent->check_contamination Yes solvent_control->end_issue_resolved sterility_check Perform Sterility Testing check_contamination->sterility_check No check_contamination->end_issue_resolved Yes sterility_check->end_issue_resolved

Caption: Troubleshooting workflow for addressing unexpected cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity start Seed Cells treatment Treat with this compound (Dose-Response and Time-Course) start->treatment mtt_assay Assess Cell Viability (e.g., MTT Assay) treatment->mtt_assay apoptosis_assay Detect Apoptosis (e.g., Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis: - Determine IC50 - Quantify Apoptosis mtt_assay->data_analysis apoptosis_assay->data_analysis conclusion Determine Optimal Non-Toxic Concentration and Time Window data_analysis->conclusion

Caption: Workflow for assessing this compound-induced cytotoxicity.

Putative Signaling Pathway for Phytoecdysteroid-Induced Apoptosis This compound High Concentration This compound calcium Increased Intracellular Ca2+ This compound->calcium bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family caspase_activation Caspase Activation (e.g., Caspase-3) calcium->caspase_activation bax Bax (Pro-apoptotic) Upregulation bcl2_family->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation bcl2_family->bcl2 bax->caspase_activation bcl2->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Putative signaling pathway for phytoecdysteroid-induced apoptosis.

References

impact of serum concentration on Rubrosterone activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the in vitro activity of Rubrosterone. A key focus is the critical impact of serum concentration on experimental outcomes.

General Principles: The Critical Role of Serum in In Vitro Assays

Serum is a vital supplement in cell culture media, providing essential nutrients, growth factors, and hormones. However, for lipophilic molecules like this compound, serum components, particularly albumin, can significantly influence experimental results. Steroids and other lipophilic compounds can bind to serum proteins.[1] This binding equilibrium dictates the concentration of free, unbound this compound available to interact with cells and elicit a biological response. Consequently, variations in serum concentration can lead to significant differences in observed potency and efficacy. Researchers should be aware that high serum concentrations may sequester the compound, reducing its effective concentration, while low-serum or serum-free conditions may lead to non-specific binding to plasticware or altered cellular responses due to stress.

Frequently Asked Questions (FAQs)

Q1: How does serum concentration affect the bioavailability of this compound in cell culture?

A1: Serum proteins, such as albumin, can bind to this compound. This binding is a reversible equilibrium. A higher concentration of serum proteins will lead to a greater fraction of this compound being protein-bound and thus biologically unavailable to the cells at any given moment. Conversely, lower serum concentrations result in a higher fraction of free, active this compound. It is the unbound concentration that is generally responsible for the pharmacological activity.[1]

Q2: What is the expected impact of increasing serum concentration on the dose-response curve of this compound?

A2: Increasing the serum concentration is expected to cause a rightward shift in the dose-response curve for this compound. This means that a higher total concentration of this compound will be required to achieve the same biological effect (e.g., EC50) as in a lower serum concentration. This is due to the increased protein binding, which reduces the free concentration of the compound.

Q3: Are there alternatives to using fetal bovine serum (FBS) when testing this compound?

A3: Yes, several alternatives can be considered, depending on the cell type and experimental goals. These include:

  • Defined serum-free media: These formulations eliminate the variability of serum but may require optimization for your specific cell line.

  • Charcoal-stripped serum: This type of serum has been treated to remove endogenous steroids and other small lipophilic molecules, providing a cleaner background for studying hormonal effects.

  • Bovine serum albumin (BSA) supplementation: Using a defined concentration of BSA in serum-free media can help to mimic the protein-binding effects of whole serum in a more controlled manner.

Q4: What is the known mechanism of action for this compound?

A4: this compound is a C-19 ecdysteroid that has been shown to have general stimulatory effects on protein synthesis.[2] While the precise signaling pathway in mammalian cells is not fully elucidated, related ecdysteroids like 20-hydroxyecdysone are thought to exert some of their anabolic effects through pathways independent of the classical androgen receptor, potentially involving estrogen receptor beta (ERβ) or G-protein coupled receptors.[3] The anabolic effects can be measured by assessing protein synthesis or increases in myotube diameters in cell culture.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in this compound activity between experiments. Inconsistent serum source or lot.Use a single, quality-controlled lot of serum for the entire set of experiments. If changing lots is unavoidable, perform a bridging study to compare the effects of the old and new lots.
No observable effect of this compound at expected concentrations. High serum concentration (e.g., 10% FBS) is sequestering the compound.Test a range of lower serum concentrations (e.g., 0.5%, 1%, 2.5%). Alternatively, use charcoal-stripped serum to reduce binding competition from endogenous lipids.
Cell viability is low.Ensure the chosen serum concentration is sufficient to maintain cell health for the duration of the experiment. Perform a toxicity assay for this compound in your chosen media conditions.
Unexpectedly high potency of this compound. Low or no serum is used, leading to a higher free fraction of the compound.While this may reveal the intrinsic potency, it may not be physiologically relevant. Consider adding a defined concentration of BSA to serum-free media to better control the unbound concentration.
The compound is precipitating out of solution in low-serum media.Visually inspect the culture wells for precipitation. Use a vehicle like DMSO at a low final concentration (typically <0.1%) to maintain solubility.

Data Presentation

Table 1: Illustrative Example of Serum Concentration Impact on this compound Activity (EC50) in C2C12 Myotubes

This table presents hypothetical data to illustrate the expected trend of this compound's half-maximal effective concentration (EC50) for stimulating protein synthesis in C2C12 myotubes under varying concentrations of Fetal Bovine Serum (FBS).

FBS Concentration (%)This compound EC50 (nM)
0.550
1.085
2.5210
5.0450
10.0>1000

Note: This data is for illustrative purposes only and is intended to demonstrate the expected rightward shift in the dose-response curve with increasing serum concentrations.

Experimental Protocols

Protocol: Assessing the Impact of Serum Concentration on this compound-Mediated Protein Synthesis in C2C12 Myotubes

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin.

    • Seed cells in 24-well plates at a density that will reach 80-90% confluency.

    • Induce differentiation into myotubes by switching to a differentiation medium (DMEM with 2% horse serum) for 4-6 days.

  • Serum Starvation and Treatment:

    • Prior to treatment, gently wash the myotubes with phosphate-buffered saline (PBS).

    • Starve the cells in serum-free DMEM for 4-6 hours to reduce baseline signaling.

    • Prepare treatment media containing various concentrations of this compound in DMEM with different percentages of FBS (e.g., 0.5%, 1%, 2.5%, 5%, 10%). Include a vehicle control (e.g., 0.1% DMSO) for each serum condition.

    • Remove the starvation medium and add the respective treatment media to the wells.

  • Protein Synthesis Assay (e.g., SUnSET method):

    • After 24 hours of this compound treatment, add puromycin (a protein synthesis inhibitor that incorporates into nascent peptide chains) to each well at a final concentration of 1 µg/mL and incubate for 30 minutes.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against puromycin.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the puromycin signal to a loading control (e.g., GAPDH or total protein stain).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each serum concentration, plot the normalized puromycin signal against the logarithm of the this compound concentration.

    • Fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value for each serum condition.

Visualizations

cluster_media Cell Culture Medium cluster_equilibrium Binding Equilibrium Rubrosterone_total Total this compound Rubrosterone_free Free this compound (Active) Rubrosterone_total->Rubrosterone_free Available Serum_Proteins Serum Proteins (e.g., Albumin) Rubrosterone_bound Bound this compound (Inactive) Rubrosterone_free->Rubrosterone_bound Binds to Cell_Membrane Cell Membrane Rubrosterone_free->Cell_Membrane Interacts with Cellular_Response Biological Response Cell_Membrane->Cellular_Response Initiates

Caption: Impact of serum protein binding on this compound bioavailability.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Differentiate C2C12 Myoblasts to Myotubes C Serum Starve Myotubes A->C B Prepare Treatment Media (Varying % Serum + this compound) D Treat with this compound Media (24 hours) B->D C->D E Pulse with Puromycin (30 minutes) D->E F Lyse Cells & Quantify Protein E->F G Western Blot for Puromycin Incorporation F->G H Analyze Dose-Response & Calculate EC50 G->H This compound This compound Membrane_Receptor Membrane Receptor (e.g., ERβ or GPCR) This compound->Membrane_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt) Membrane_Receptor->Signaling_Cascade mTOR mTOR Signaling_Cascade->mTOR Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Muscle_Hypertrophy Muscle Cell Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

References

Technical Support Center: Vehicle Controls for Rubrosterone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and troubleshooting appropriate vehicle controls for experiments involving Rubrosterone. Given that this compound is a steroid found in insects and plants, it is presumed to be hydrophobic, making the choice of a suitable vehicle critical for experimental success.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it essential in this compound experiments?

A vehicle control is a crucial component of a well-designed experiment. It consists of the same solvent or carrier used to dissolve and administer the experimental compound (in this case, this compound), but without the compound itself.[4][5] Including a vehicle control group allows researchers to distinguish the effects of this compound from any potential biological effects of the vehicle.[4][6][7] This is critical because some vehicles can have their own physiological or cellular effects.[8]

Q2: What are the common vehicle controls for hydrophobic compounds like this compound?

Given this compound's steroid structure, it is likely poorly soluble in aqueous solutions.[1][2] Common vehicles for such hydrophobic compounds include:

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[9] It is frequently used in both in vitro and in vivo studies.[4][9]

  • Ethanol: Another common solvent for dissolving hydrophobic drugs for in vitro experiments.[10][11][12]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility and bioavailability in aqueous solutions.[13][14][15][16] Derivatives like 2-hydroxypropyl-beta-cyclodextrin (HP-β-CD) are often used.[13]

Q3: What are the recommended concentrations for common vehicle controls?

The final concentration of the vehicle in the experimental system should be kept to a minimum to avoid off-target effects. The table below summarizes generally accepted starting concentrations. However, it is imperative to perform a vehicle toxicity test for your specific experimental model.

Vehicle ControlApplicationRecommended Final ConcentrationPotential Issues
DMSO In Vitro (Cell Culture)< 0.1% - 0.5% (v/v)Cytotoxicity, anti-inflammatory effects, impacts platelet aggregation, histamine release.[8]
In Vivo< 10% (v/v) in saline or other aqueous bufferTeratogenic effects in some species, potential for renal, hepatic, pancreatic, and splenic necrosis at high doses.[8]
Ethanol In Vitro (Cell Culture)< 0.1% - 1% (v/v)Can stimulate proliferation of certain cell lines (e.g., MCF-7)[10], dose-dependent cytotoxicity.[12][17]
Cyclodextrins (e.g., HP-β-CD)In Vitro & In VivoDependent on the molar ratio with the drugCan alter drug release profiles[14]; natural cyclodextrins may have toxicity, but derivatives are generally safer.[13]

Q4: How do I choose the best vehicle for my specific this compound experiment?

The selection of the optimal vehicle depends on several factors:

  • Experimental System: The tolerance of your cells (in vitro) or animal model (in vivo) to the vehicle.

  • Route of Administration (in vivo): Some vehicles are not suitable for all routes of administration (e.g., parenteral).

  • Desired Concentration of this compound: The vehicle must be able to dissolve this compound at the required stock concentration.

  • Potential for Vehicle-Induced Artifacts: The vehicle should not interfere with the biological endpoints being measured.

A systematic approach, as outlined in the workflow diagram below, is recommended.

Experimental Protocols & Workflows

Workflow for Selecting an Appropriate Vehicle Control

This workflow outlines the steps to select and validate a vehicle for your this compound experiments.

G cluster_0 Phase 1: Vehicle Selection cluster_1 Phase 2: Vehicle Validation cluster_2 Phase 3: Experimental Design A Determine required this compound concentration B Research potential vehicles (DMSO, Ethanol, Cyclodextrins) A->B C Test this compound solubility in selected vehicles B->C D Perform vehicle toxicity/tolerance test in your model (e.g., cell viability assay, behavioral observation) C->D Proceed with soluble options E Determine the No-Observed-Adverse-Effect-Level (NOAEL) D->E F Select vehicle and concentration with highest NOAEL E->F H Include Vehicle Control F->H Use validated vehicle G Include Untreated Control I Include this compound + Vehicle Group(s)

Workflow for Vehicle Control Selection and Validation.
Signaling Pathway Considerations

It is crucial to be aware that some vehicles can interfere with cellular signaling pathways. For example, ethanol has been shown to have estrogenic effects in certain breast cancer cell lines.[10] When studying hormonal pathways, it is vital to ensure the vehicle does not produce confounding effects.

G cluster_0 Scenario 1: Ideal Vehicle cluster_1 Scenario 2: Interfering Vehicle cluster_2 Experimental Compound A Vehicle B Cellular Pathway A->B No Interaction C No Effect B->C D Vehicle (e.g., Ethanol) E Hormone Receptor (e.g., Estrogen Receptor) D->E Unintended Activation F Downstream Signaling E->F G Confounding Effect F->G H This compound I Target Receptor H->I Intended Activation J Downstream Signaling I->J K Observed Effect J->K

Potential for Vehicle Interference with Signaling Pathways.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor solubility of this compound in the chosen vehicle. The vehicle may not be appropriate for the required concentration.* Try a different solvent (e.g., switch from ethanol to DMSO).[4][11] * Consider using a solubilizing agent like cyclodextrin to enhance aqueous solubility.[13][15] * Gently warm the solution or use sonication to aid dissolution.
Toxicity or unexpected effects observed in the vehicle control group. The concentration of the vehicle is too high.* Reduce the final concentration of the vehicle in your experiment.[12][17] * Perform a dose-response curve for the vehicle alone to determine a non-toxic concentration. * Switch to a less toxic vehicle (e.g., cyclodextrin derivatives are often considered benign).[13]
Inconsistent results between experiments. Variability in vehicle preparation or administration.* Prepare a large batch of the vehicle stock solution to be used across multiple experiments. * Ensure the final concentration of the vehicle is consistent in all experimental groups. * Always include both an untreated control and a vehicle control in every experiment.[8]
Precipitation of this compound upon dilution in aqueous media. The compound is "crashing out" of the solution due to poor aqueous solubility.* Decrease the final concentration of this compound. * Increase the concentration of the co-solvent if possible without inducing toxicity. * Use a vehicle like cyclodextrin that forms a stable complex with the hydrophobic drug in an aqueous environment.[14][16]

References

Technical Support Center: Scaling Up Rubrosterone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rubrosterone, particularly when scaling up from laboratory to pilot or production scales. Given the limited publicly available data on the large-scale synthesis of this compound, this guide draws upon established principles of steroid chemistry and general challenges encountered in chemical process scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound at a larger scale.

Q1: My reaction yield has dropped significantly after increasing the batch size. What are the potential causes and how can I troubleshoot this?

A1: A decrease in yield upon scale-up is a common challenge. Several factors could be responsible:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Troubleshooting:

      • Ensure the impeller design and speed are appropriate for the reactor geometry and reaction mass.

      • Consider using multiple impellers or baffles to improve mixing efficiency.

      • Monitor the reaction for homogeneity.

  • Poor Heat Transfer: Exothermic or endothermic reactions are harder to control at scale. Poor heat transfer can lead to temperature gradients, affecting reaction kinetics and selectivity.

    • Troubleshooting:

      • Verify that the heating/cooling system of the reactor has sufficient capacity for the larger volume.

      • Employ a jacketed reactor with a suitable heat transfer fluid.

      • Consider a slower, controlled addition of reagents to manage heat evolution.[1]

  • Changes in Reagent Addition Order or Rate: The rate and order of reagent addition can significantly impact the reaction outcome, especially in sensitive reactions.

    • Troubleshooting:

      • Maintain the same molar ratios and addition rates as in the lab-scale experiment, adjusting for the larger volume.

      • For highly reactive reagents, consider subsurface addition to minimize side reactions at the surface.

Q2: I am observing an increase in impurity formation in my scaled-up batch of this compound. How can I identify and mitigate these impurities?

A2: Increased impurity levels often point to issues with reaction control or raw material quality.

  • Identification:

    • Utilize analytical techniques such as HPLC-MS, GC-MS, and NMR to identify the structure of the impurities.

    • Compare the impurity profile to that of the lab-scale batch to determine if new impurities are being formed.

  • Mitigation Strategies:

    • Raw Material Quality: Ensure the purity of starting materials and reagents is consistent and high. Impurities in starting materials can be carried through or interfere with the reaction.

    • Reaction Conditions: Re-optimize reaction parameters such as temperature, pressure, and reaction time for the larger scale. Even small deviations can favor side reactions.[2][3][4][5]

    • Inert Atmosphere: Steroid skeletons can be sensitive to oxidation. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

Q3: The crystallization of my final this compound product is inconsistent at a larger scale, leading to variable purity and crystal size. What should I do?

A3: Crystallization is highly sensitive to scale-dependent factors.

  • Cooling Rate: Slower, controlled cooling generally yields larger, more uniform crystals. Rapid cooling on a large scale can lead to the formation of fine powders or amorphous material, which may trap impurities.

    • Troubleshooting: Develop a controlled cooling profile for the crystallization process.

  • Solvent System: The solvent or solvent mixture used for crystallization may need to be re-evaluated at a larger scale.

    • Troubleshooting: Perform solubility studies to determine the optimal solvent system and concentration for crystallization at the desired scale.

  • Seeding: The use of seed crystals can promote the formation of the desired crystal form (polymorph) and improve consistency.

    • Troubleshooting: Introduce a small amount of pure this compound crystals at the appropriate saturation point to initiate controlled crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis?

A1: Key safety considerations include:

  • Thermal Runaway: Exothermic reactions can generate significant heat.[1] A proper thermal management system and a well-defined emergency plan are crucial.

  • Handling of Hazardous Reagents: Many reagents used in steroid synthesis can be toxic, corrosive, or flammable. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, closed systems) are in place.

  • Pressure Build-up: Some reactions may evolve gas, leading to a pressure increase in a closed reactor. Ensure the reactor is equipped with appropriate pressure relief systems.

Q2: How do I choose the right equipment for scaling up this compound synthesis?

A2: The choice of equipment depends on the specific reaction steps.

  • Reactors: Glass-lined or stainless steel reactors are common choices. The material should be compatible with all reagents and solvents. The reactor should be equipped with adequate agitation, temperature control, and ports for reagent addition and sampling.

  • Filtration and Drying: For isolating the solid product, equipment such as a filter press or a centrifugal filter dryer (CFD) can be used. The drying method (e.g., vacuum oven, tray dryer) should be chosen to avoid thermal degradation of the product.

Q3: What are the critical process parameters (CPPs) I should monitor during the scale-up of this compound synthesis?

A3: Critical process parameters are those that have a significant impact on the quality of the final product. For this compound synthesis, these may include:

  • Reaction Temperature

  • Agitation Speed

  • Reagent Addition Rate

  • pH of the reaction mixture

  • Reaction Time

  • Cooling Rate during crystallization

Quantitative Data Summary

The following tables provide hypothetical data for a typical this compound synthesis, illustrating the impact of scale on key performance indicators.

Table 1: Yield and Purity of Crude this compound at Different Scales

ScaleStarting Material (g)Crude Yield (g)Crude Yield (%)Purity by HPLC (%)
Lab107.57592
Pilot10006806888
Production1000062006285

Table 2: Impact of Purification Method on Final Product Quality

Purification MethodScaleStarting Purity (%)Final Purity (%)Recovery (%)
RecrystallizationLab9298.585
Column ChromatographyLab9299.570
RecrystallizationPilot8897.080
Column ChromatographyPilot8899.065

Experimental Protocols

Protocol 1: General Procedure for a Key Oxidation Step in Steroid Synthesis

  • Objective: To perform an oxidation reaction on a steroid intermediate.

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and addition funnel.

  • Procedure:

    • Charge the reactor with the steroid intermediate and a suitable solvent (e.g., dichloromethane).

    • Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) under an inert atmosphere of nitrogen.

    • Prepare a solution of the oxidizing agent (e.g., pyridinium chlorochromate) in the same solvent.

    • Add the oxidizing agent solution dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until reaction completion is confirmed by TLC or HPLC.

    • Quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution).

    • Proceed with the work-up and isolation of the product.

Protocol 2: General Procedure for Crystallization of the Final Product

  • Objective: To purify the crude this compound by crystallization.

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and condenser.

  • Procedure:

    • Charge the reactor with the crude this compound and a suitable solvent or solvent mixture (e.g., ethanol/water).

    • Heat the mixture with stirring until the solid is completely dissolved.

    • Filter the hot solution to remove any insoluble impurities.

    • Transfer the clear solution to a clean crystallization vessel.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • If necessary, cool the solution further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum at a temperature that does not cause degradation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep Reagent Preparation reaction Reaction reagent_prep->reaction quench Quenching reaction->quench extraction Extraction quench->extraction washing Washing extraction->washing drying Solvent Drying washing->drying concentration Concentration drying->concentration crystallization Crystallization concentration->crystallization filtration Filtration crystallization->filtration drying_final Drying filtration->drying_final final_product final_product drying_final->final_product Final Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or High Impurities? check_mixing Check Agitation Speed & Design start->check_mixing Potential Mixing Issue check_temp Monitor Internal Temperature start->check_temp Potential Thermal Issue check_reagents Analyze Raw Materials start->check_reagents Potential Reagent Issue improve_mixing Improve Mixing (e.g., baffles) check_mixing->improve_mixing Inefficient end Problem Solved improve_mixing->end Resolved slow_addition Slow Reagent Addition check_temp->slow_addition Exotherm Observed slow_addition->end Resolved use_high_purity Use High-Purity Reagents check_reagents->use_high_purity Impurities Found use_high_purity->end Resolved

Caption: A troubleshooting decision tree for addressing common scale-up issues.

hypothetical_signaling_pathway This compound This compound Receptor Steroid Receptor (Cytoplasmic) This compound->Receptor Binds HSP HSP90 Receptor->HSP Complex This compound-Receptor Complex Receptor->Complex HSP->Receptor Inhibits Nucleus Nucleus Complex->Nucleus Translocates DNA DNA Complex->DNA Binds to HRE Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: A hypothetical signaling pathway for this compound's cellular mechanism of action.

References

identifying and resolving artifacts in Rubrosterone HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving artifacts during Rubrosterone High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues encountered during this compound HPLC analysis.

Question: My chromatogram shows unexpected peaks (ghost peaks). How can I identify their source and eliminate them?

Answer:

Ghost peaks, or extraneous peaks in your chromatogram, can originate from various sources. A systematic approach is crucial for identification and elimination.[1][2][3]

Initial Steps:

  • Blank Injection: Run a blank injection (mobile phase only) to determine if the ghost peak originates from the HPLC system or the sample.[3][4] If the peak is present, the source is likely the system.

  • Systematic Elimination: If the peak is absent in the blank, the contamination is likely from your sample preparation.[3]

Troubleshooting System-Related Ghost Peaks:

Potential Source Identification Resolution
Mobile Phase Contamination The peak appears in a blank gradient run.[1][3]Use fresh, HPLC-grade solvents and additives. Degas the mobile phase thoroughly.[1] Clean solvent reservoirs.
System Contamination Peaks appear inconsistently.Flush the entire HPLC system with a strong solvent (e.g., isopropanol). Clean the injector and autosampler components.[2][5]
Column Contamination Ghost peaks appear after several sample injections.Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5]
Pump Seal Degradation Small, regular peaks may appear.Replace the pump seals as part of routine maintenance.

Troubleshooting Sample-Related Ghost Peaks:

Potential Source Identification Resolution
Sample Diluent Contamination A peak is present when injecting only the sample diluent.Use fresh, high-purity solvent for sample dilution.
Contaminated Glassware/Vials Inconsistent appearance of ghost peaks.Use clean, dedicated glassware and vials. Consider using certified low-bleed vials and caps.[2]
Sample Matrix Interference The peak is present only in sample injections and not in standards.Improve sample clean-up procedures (e.g., solid-phase extraction).

Question: I am observing significant peak tailing for my this compound peak. What are the possible causes and solutions?

Answer:

Peak tailing, where the peak asymmetry factor is greater than 1, can compromise resolution and integration accuracy.[6] The causes can be chemical or physical.

Potential Cause Troubleshooting Steps Corrective Actions
Secondary Interactions Tailing is more pronounced for the this compound peak than other components.Use a high-purity silica column with end-capping. Adjust mobile phase pH to suppress silanol interactions (for basic compounds). Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Column Overload Peak shape improves upon sample dilution.Reduce the injection volume or the sample concentration.[7]
Column Contamination/Deterioration Tailing develops over a series of injections and is often accompanied by an increase in backpressure.Reverse-flush the column with a strong solvent. Replace the guard column. If the problem persists, the analytical column may need replacement.[7][8]
Extra-Column Volume Early eluting peaks show more tailing.Use tubing with a smaller internal diameter and minimize its length, especially between the column and the detector.[7]
Mobile Phase pH Inconsistent peak shape.Ensure the mobile phase pH is stable and within the column's recommended range. Prepare fresh mobile phase.[7]

Question: My this compound peak is co-eluting with an impurity. How can I improve the resolution?

Answer:

Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system.[9] Improving resolution is key to accurate quantification.

Parameter to Modify Strategy Considerations
Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time and potentially improve separation.This will increase the overall run time.
Mobile Phase Selectivity Change the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa). Try adding a third solvent (e.g., isopropanol) in small percentages.The elution order of peaks may change.
Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase).This may require significant method redevelopment.
Temperature Increase or decrease the column temperature. This can alter the selectivity of the separation.Ensure the temperature is within the stable range for the column and analyte.
Gradient Slope If using a gradient, make the slope shallower around the elution time of this compound.This will increase the run time.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for this compound analysis?

A1: While a specific, universal method for this compound is not widely published, typical conditions for related ecdysteroids can be adapted.

Parameter Typical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at 242-245 nm
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C

Q2: What are potential degradation products of this compound that could appear as artifacts?

A2: Based on the general degradation pathways of ecdysteroids, this compound (C19H26O5) may undergo the following transformations, leading to artifactual peaks:

  • Hydroxylation: Addition of hydroxyl (-OH) groups.

  • Oxidation: Conversion of hydroxyl groups to ketones.

  • Epimerization: Change in the stereochemistry at one or more chiral centers.

  • Dehydration: Loss of a water molecule.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products specific to your sample matrix and storage conditions.[10][11][12]

Q3: How can I prevent sample preparation-related artifacts?

A3: Proper sample preparation is critical to avoid introducing artifacts.

  • Use High-Purity Solvents: Ensure all solvents used for extraction and dilution are of the highest purity.

  • Minimize Exposure to Light and Heat: Store samples in amber vials and at appropriate temperatures to prevent degradation.

  • Thorough Extraction and Clean-up: Use a validated extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components.[13]

  • Avoid Contamination: Use clean glassware and pipette tips. Be mindful of potential leachables from plasticware.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. Monitor for the appearance of new peaks and the decrease in the main this compound peak.

Visualizations

Artifact_Identification_Workflow Figure 1. Troubleshooting Workflow for HPLC Artifacts start Artifact Observed in Chromatogram q1 Is the artifact a peak? start->q1 q2 Is the peak present in a blank run? q1->q2 Yes baseline_issue Baseline Issue (Noise/Drift) q1->baseline_issue No system_issue System-Related Issue q2->system_issue Yes sample_issue Sample-Related Issue q2->sample_issue No troubleshoot_system Troubleshoot Mobile Phase, System Contamination, Column, Pump Seals system_issue->troubleshoot_system troubleshoot_sample Troubleshoot Sample Diluent, Glassware, Matrix Effects sample_issue->troubleshoot_sample troubleshoot_baseline Check Detector Lamp, Degas Mobile Phase, Check for Leaks baseline_issue->troubleshoot_baseline resolve Artifact Resolved troubleshoot_system->resolve troubleshoot_sample->resolve troubleshoot_baseline->resolve Rubrosterone_Degradation_Pathway Figure 2. Potential Degradation Pathways of this compound This compound This compound hydroxylation Hydroxylated Products This compound->hydroxylation Hydroxylase Enzymes, Oxidative Stress oxidation Oxidized Products (Ketones) This compound->oxidation Oxidizing Agents, Enzymatic Oxidation epimerization Epimers This compound->epimerization Acidic/Basic Conditions dehydration Dehydrated Products This compound->dehydration Acidic Conditions, Heat

References

Optimizing Incubation Time for Rubrosterone Treatment in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for Rubrosterone treatment in cell culture experiments. The following information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell culture?

This compound is a phytoecdysteroid, a type of steroid compound produced by plants. In insects, ecdysteroids play a crucial role in molting and metamorphosis by binding to the ecdysone receptor (EcR), a nuclear receptor. While mammals do not have a direct homolog of the EcR, studies on phytoecdysteroids, such as the closely related 20-hydroxyecdysone (20E), suggest that they can exert biological effects in mammalian cells. The precise mechanism in mammals is not fully elucidated but is thought to involve the modulation of intracellular signaling pathways rather than direct binding to classical steroid hormone receptors. Some evidence suggests that phytoecdysteroids can influence pathways like the PI3K/Akt/mTOR signaling cascade, which is involved in cell growth, proliferation, and survival.

Q2: Why is optimizing the incubation time for this compound treatment critical?

Optimizing the incubation time is crucial for obtaining reliable and reproducible experimental results. The effects of this compound on cellular processes are time-dependent:

  • Short incubation times may not be sufficient to induce a measurable biological response.

  • Prolonged incubation times could lead to secondary effects, such as cytotoxicity, nutrient depletion in the culture medium, or the activation of compensatory cellular mechanisms that can confound the interpretation of the results.

  • Optimal incubation time ensures that the primary, desired effect of this compound is observed at its peak, before the onset of significant off-target or secondary effects.

Q3: What are the typical incubation times reported for phytoecdysteroid treatment in cell culture?

The optimal incubation time can vary significantly depending on the cell type, the concentration of this compound used, and the specific biological endpoint being measured (e.g., cell viability, gene expression, protein phosphorylation). While specific time-course data for this compound in mammalian cells is limited in publicly available literature, studies using the related phytoecdysteroid, 20-hydroxyecdysone (20E), in various cell lines show effects ranging from a few hours to several days. For instance, effects on cell cycle progression have been observed as early as 3-6 hours, with more pronounced effects at 24-48 hours.

Troubleshooting Guide: Optimizing this compound Incubation Time

This guide provides a systematic approach to determining the optimal incubation time for your specific experimental setup.

Issue 1: No observable effect after this compound treatment.

Possible CauseTroubleshooting Steps
Incubation time is too short. The biological response to this compound may require more time to develop. Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours).
Suboptimal concentration of this compound. The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment at a fixed, intermediate time point (e.g., 24 or 48 hours) to identify an effective concentration range before optimizing the incubation time.
Cell line is not responsive. The specific cell line you are using may lack the necessary cellular machinery to respond to this compound. Consider testing a different cell line that has been reported to be responsive to steroids or phytoecdysteroids.
Degradation of this compound. This compound may be unstable in your cell culture medium over longer incubation periods. Ensure proper storage of your stock solution and prepare fresh dilutions for each experiment. Consider a medium change with fresh this compound for long-term experiments.

Issue 2: High levels of cell death or unexpected cellular stress observed.

Possible CauseTroubleshooting Steps
Incubation time is too long. Prolonged exposure to this compound, even at an effective concentration, may induce cytotoxicity. Reduce the incubation time. Analyze earlier time points in your time-course experiment to identify when the desired effect is maximal before significant cell death occurs.
Concentration of this compound is too high. High concentrations can lead to off-target effects and toxicity. Reduce the concentration of this compound and repeat the time-course experiment.
Solvent toxicity. If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Quantitative Data Summary

The following tables summarize quantitative data from a time-course study on the effects of 20-hydroxyecdysone (20E), a compound structurally and functionally similar to this compound, on an insect cell line (BmN-SWU1). While this data is from a non-mammalian system, it provides a valuable reference for the potential time-dependent effects of ecdysteroids on cell cycle and proliferation. It is crucial to perform similar time-course experiments in your mammalian cell line of interest to determine the optimal incubation time.

Table 1: Time-Dependent Effect of 20-Hydroxyecdysone (0.25 µg/mL) on Cell Cycle Distribution in BmN-SWU1 Cells [1]

Incubation Time (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
045.235.119.7
350.130.519.4
655.825.318.9
1260.320.119.6
2468.715.415.9
4875.210.913.9

Table 2: Time-Dependent Effect of 20-Hydroxyecdysone (0.25 µg/mL) on Cell Proliferation (MTT Assay) in BmN-SWU1 Cells [1]

Incubation Time (hours)Relative Cell Viability (Absorbance)
00.45
120.62
240.78
480.95

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a method to determine the optimal incubation time of this compound by assessing its effect on cell viability over a time course.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the longest time point. Allow cells to adhere and stabilize for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at your desired concentrations. Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.

  • Time-Course Incubation: Treat the cells with the different concentrations of this compound. Dedicate a set of wells for each time point you wish to analyze (e.g., 6, 12, 24, 48, 72 hours).

  • MTT Assay: At each designated time point: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add the solubilization solution to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability (as a percentage of the control) against the incubation time for each concentration of this compound. The optimal incubation time will be the point at which the desired effect (e.g., maximal inhibition or stimulation of proliferation) is observed before a significant decline in viability due to toxicity.

Signaling Pathways and Experimental Workflows

Phytoecdysteroid Signaling in Mammalian Cells

While the complete picture of phytoecdysteroid signaling in mammalian cells is still under investigation, evidence suggests the involvement of non-genomic pathways that can influence cell growth and proliferation. One proposed mechanism involves the activation of the PI3K/Akt/mTOR pathway.

Phytoecdysteroid_Signaling This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR PI3K PI3K GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding Seed cells in 96-well plate Treatment Treat cells with this compound and controls CellSeeding->Treatment RubrosteronePrep Prepare this compound dilutions RubrosteronePrep->Treatment Incubation Incubate for various time points (e.g., 6, 12, 24, 48, 72 hours) Treatment->Incubation Assay Perform cell viability assay (e.g., MTT) at each time point Incubation->Assay DataAnalysis Analyze data: Plot viability vs. incubation time Assay->DataAnalysis Optimization Determine optimal incubation time DataAnalysis->Optimization

References

Validation & Comparative

A Comparative Analysis of Rubrosterone and 20-Hydroxyecdysone Activity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the anabolic and signaling activities of Rubrosterone and the well-studied 20-Hydroxyecdysone, supported by available experimental data, reveals distinct profiles for these two ecdysteroids. While both exhibit anabolic properties, differences in their chemical structures, particularly the absence of a sterol side chain in this compound, likely contribute to variations in their biological activity and mechanisms of action.

This guide provides a comparative analysis of this compound and 20-Hydroxyecdysone (20E), focusing on their anabolic activities and underlying signaling pathways. The information is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance and mechanisms of these compounds.

Executive Summary

20-Hydroxyecdysone is a well-researched phytoecdysteroid known for its anabolic effects, which are increasingly understood to be mediated through pathways distinct from classical androgen receptors.[1][2] this compound, a C19 metabolite of ecdysteroids lacking the characteristic C8 side chain, has also demonstrated anabolic activity.[3] This comparison synthesizes the available data to highlight the similarities and differences in their biological functions.

Quantitative Data on Anabolic Activity

Direct quantitative comparisons of the anabolic potency of this compound and 20-Hydroxyecdysone are limited in publicly available literature. However, historical studies and reviews provide some context for their relative activities.

CompoundAssayModel SystemKey FindingsReference
20-Hydroxyecdysone Protein Synthesis Assay (14C-leucine incorporation)Mouse Liver HomogenateStimulated protein synthesis.Otaka et al., 1968[4]
Uterotrophic AssayImmature Female MiceShowed anabolic activity, but lower than steranabols.Syrov, 2000[3]
C2C12 Myotube HypertrophyMurine Skeletal Muscle CellsIncreased myotube diameter, indicative of hypertrophy.[1]
This compound Protein Synthesis AssayNot specified in available abstractsReported to have anabolic effects.Uchiyama and Otaka, 1974 (as cited in[3])
Not specified in available abstractsNot specified in available abstractsDescribed as a C-19 ecdysteroid lacking the whole side-chain with anabolic effects.[3]

Experimental Protocols

In Vivo Anabolic Activity Assessment (Uterotrophic Assay Adaptation)

This assay, traditionally used for estrogens, can be adapted to assess the general anabolic activity of non-androgenic compounds.

  • Animal Model: Immature female mice or rats.

  • Acclimatization: Animals are acclimatized for a minimum of one week before the experiment.

  • Grouping: Animals are randomly assigned to control (vehicle), 20-Hydroxyecdysone, and this compound groups.

  • Administration: Test compounds are administered orally or via injection at specified doses for a set period (e.g., 7 days).

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the wet weight of the uterus is measured. An increase in uterine weight relative to the control group indicates anabolic activity.

In Vitro Protein Synthesis Assay

This assay measures the direct effect of the compounds on protein synthesis in a target tissue.

  • System Preparation: A cell-free system is prepared from mouse liver homogenate, containing ribosomes, mRNA, and other necessary components for translation.

  • Incubation: The homogenate is incubated with a radiolabeled amino acid (e.g., 14C-leucine) and the test compounds (20-Hydroxyecdysone or this compound) at various concentrations.

  • Quantification: The amount of radiolabeled amino acid incorporated into newly synthesized proteins is measured using scintillation counting. An increase in incorporation compared to the control indicates a stimulation of protein synthesis.

C2C12 Myotube Hypertrophy Assay

This cell-based assay assesses the ability of compounds to induce muscle cell growth.

  • Cell Culture: C2C12 myoblasts are cultured and induced to differentiate into myotubes.

  • Treatment: Differentiated myotubes are treated with vehicle control, 20-Hydroxyecdysone, or this compound at various concentrations for a specified period (e.g., 48 hours).

  • Analysis: Myotube diameter is measured using microscopy and image analysis software. An increase in myotube diameter is indicative of hypertrophy.

Signaling Pathways

The signaling pathways underlying the anabolic effects of 20-Hydroxyecdysone are being actively investigated, with evidence pointing towards non-classical steroid hormone signaling. The pathway for this compound remains largely uncharacterized.

20-Hydroxyecdysone Signaling Pathway

Current research suggests that 20-Hydroxyecdysone exerts its anabolic effects in mammals through a mechanism that does not involve the androgen receptor. Instead, it is proposed to act via:

  • Estrogen Receptor Beta (ERβ): Studies have shown that the anabolic effects of 20E in muscle cells can be blocked by an ERβ antagonist, suggesting the involvement of this receptor.[1]

  • MAS1 Proto-Oncogene, G Protein-Coupled Receptor (MAS Receptor): There is evidence to suggest that 20E may activate the MAS receptor, a component of the renin-angiotensin system, which in turn can stimulate the PI3K/Akt signaling cascade.[5]

  • PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is a key downstream event, leading to increased protein synthesis and muscle hypertrophy.[4][5]

20-Hydroxyecdysone Signaling Pathway 20E 20-Hydroxyecdysone ERb Estrogen Receptor β 20E->ERb Binds MASR MAS Receptor 20E->MASR Activates PI3K PI3K ERb->PI3K Activates MASR->PI3K Activates Akt Akt PI3K->Akt Activates Protein_Synthesis Increased Protein Synthesis Akt->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Proposed signaling pathway for 20-Hydroxyecdysone's anabolic effects.
This compound Signaling Pathway

The specific signaling pathway for this compound's anabolic activity has not been elucidated in the reviewed literature. Given its structural similarity to other ecdysteroids (minus the side chain), it may share some upstream signaling components with 20-Hydroxyecdysone. However, the absence of the C8 side chain, a significant structural feature, could lead to a different receptor interaction profile and downstream signaling cascade. Further research is required to determine its mechanism of action.

This compound Signaling Pathway This compound This compound Unknown_Receptor Unknown Receptor(s) This compound->Unknown_Receptor Interacts? Downstream_Signaling Downstream Signaling (Hypothesized) Unknown_Receptor->Downstream_Signaling Anabolic_Effects Anabolic Effects Downstream_Signaling->Anabolic_Effects

Hypothesized signaling pathway for this compound, highlighting the need for further research.

Experimental Workflow for Comparative Analysis

A robust experimental workflow is crucial for a direct and meaningful comparison of this compound and 20-Hydroxyecdysone.

Comparative Analysis Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Protein_Synthesis_Assay Protein Synthesis Assay (e.g., Liver Homogenate) Data_Analysis Comparative Data Analysis and Interpretation Protein_Synthesis_Assay->Data_Analysis Myotube_Hypertrophy_Assay C2C12 Myotube Hypertrophy Assay Myotube_Hypertrophy_Assay->Data_Analysis Receptor_Binding_Assay Receptor Binding Assays (ERβ, MAS Receptor) Receptor_Binding_Assay->Data_Analysis Uterotrophic_Assay Anabolic Activity Assay (e.g., Uterotrophic) Uterotrophic_Assay->Data_Analysis Muscle_Mass_Measurement Muscle Mass and Fiber Size Analysis Muscle_Mass_Measurement->Data_Analysis Start Compound Preparation (this compound & 20E) Start->Protein_Synthesis_Assay Start->Myotube_Hypertrophy_Assay Start->Receptor_Binding_Assay Start->Uterotrophic_Assay Start->Muscle_Mass_Measurement

A logical workflow for the comparative analysis of this compound and 20-Hydroxyecdysone.

Conclusion

Both this compound and 20-Hydroxyecdysone exhibit anabolic properties, making them interesting candidates for further research in muscle health and development. 20-Hydroxyecdysone has a more extensively characterized, non-androgenic mechanism of action involving ERβ and potentially the MAS receptor, leading to the activation of the PI3K/Akt pathway. The anabolic activity of this compound is documented, but its potency relative to 20-Hydroxyecdysone and its precise signaling pathway remain to be elucidated. The significant structural difference, the absence of the C8 side chain in this compound, suggests that its interaction with cellular targets and subsequent biological response may differ from that of 20-Hydroxyecdysone. Direct, quantitative comparative studies are necessary to fully understand their relative efficacy and to guide future drug development efforts.

References

In Vitro Anabolic Effects: A Comparative Analysis of Rubrosterone and Testosterone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the in vitro anabolic effects of the phytoecdysteroid rubrosterone and the androgenic steroid testosterone. Due to a lack of direct comparative in vitro studies on this compound, this document will utilize data from its close structural analog, ecdysterone, as a representative phytoecdysteroid. Both this compound and ecdysterone belong to the ecdysteroid class of polyhydroxylated ketosteroids and share a similar core structure, with variations in their side chains.[1][2][3] This comparison focuses on their effects on muscle cell hypertrophy and protein synthesis, detailing the experimental protocols used for these assessments and illustrating their distinct signaling pathways.

Quantitative Data Comparison

The following table summarizes the in vitro anabolic effects of ecdysterone (as a proxy for this compound) and testosterone/dihydrotestosterone (DHT) on muscle cells.

CompoundCell LineConcentrationTreatment DurationObserved Anabolic EffectReference
Ecdysterone C2C12 myotubes1 µMNot SpecifiedIncrease in myotube diameter comparable to 1 µM DHT and 1.3 nM IGF-1.[4]
Ecdysterone C2C12 myotubesNot Specified48 hoursSignificant increase in myotube diameter.[5]
Testosterone C2C12 myotubes50 nM6 days~20.6% increase in myotube width (from 18.08 µm to 21.8 µm).[6]
Testosterone C2C12 myotubes500 nM6 days~16.7% increase in myotube width (from 18.08 µm to 21.1 µm).[6]
Dihydrotestosterone (DHT) C2C12-AR myotubes100 nM3 days20% increase in total protein content.[7]
Testosterone Rat skeletal muscle myotubes100 nM12 hoursSignificant increase in myotube cross-sectional area.[8]
Testosterone C2C12 myotubes1 nM - 1 µM6 daysDose-dependent increase in myotube size.[9]

Signaling Pathways

Testosterone and ecdysterone induce muscle hypertrophy through distinct signaling pathways. Testosterone primarily acts through the androgen receptor, while ecdysterone's effects are mediated by the estrogen receptor beta.

Testosterone's Anabolic Signaling Pathway

Testosterone's anabolic effects are predominantly mediated through the androgen receptor (AR).[10] Upon binding testosterone, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote protein synthesis and muscle growth.[11][12][13] There is also evidence of crosstalk with other signaling pathways, such as the PI3K/Akt pathway, which can further enhance anabolic processes.[8][10]

Testosterone_Pathway cluster_cell Muscle Cell cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) (cytosolic) Testosterone->AR Binds AR_T Testosterone-AR Complex Nucleus Nucleus AR_T->Nucleus Translocation ARE Androgen Response Element (ARE) AR_T->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Translation mRNA->Translation Protein_Synthesis Increased Protein Synthesis Translation->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy Ecdysterone_Pathway cluster_cell Muscle Cell Ecdysterone Ecdysterone ERb Estrogen Receptor β (ERβ) Ecdysterone->ERb Binds & Activates PI3K PI3K ERb->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy Experimental_Workflow start Start culture Culture C2C12 Myoblasts start->culture differentiate Induce Differentiation (Low Serum Medium) culture->differentiate treatment Treat Myotubes with Compounds (Testosterone, Ecdysterone, Controls) differentiate->treatment endpoint Select Endpoint Assay treatment->endpoint hypertrophy Myotube Hypertrophy Assay endpoint->hypertrophy Morphology protein_synthesis Protein Synthesis Assay endpoint->protein_synthesis Function fix_image Fix Cells & Acquire Images hypertrophy->fix_image label_proteins Label Nascent Proteins (OPP) protein_synthesis->label_proteins measure_diameter Measure Myotube Diameter fix_image->measure_diameter analyze Data Analysis & Comparison measure_diameter->analyze click_reaction Click Chemistry Reaction label_proteins->click_reaction image_fluorescence Acquire Fluorescence Images click_reaction->image_fluorescence quantify_fluorescence Quantify Fluorescence Intensity image_fluorescence->quantify_fluorescence quantify_fluorescence->analyze end End analyze->end

References

A Head-to-Head Comparison of Rubrosterone and Ecdysone on Protein Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Rubrosterone and ecdysone, two ecdysteroids with purported anabolic properties, focusing on their effects on protein synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds in muscle growth and repair.

Executive Summary

Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered significant attention for their anabolic effects in mammals without the androgenic side effects associated with traditional anabolic steroids. Among these, 20-hydroxyecdysone (an ecdysone) is the most studied, with evidence demonstrating its ability to stimulate protein synthesis in skeletal muscle. This compound, another phytoecdysteroid, is also suggested to have anabolic properties. However, a thorough review of the current scientific literature reveals a notable lack of direct head-to-head comparative studies quantifying the effects of this compound and ecdysone on protein synthesis under the same experimental conditions.

This guide will synthesize the available data for each compound individually, present a detailed experimental protocol for assessing ecdysteroid-induced protein synthesis, and delineate the known signaling pathways.

I. Ecdysone (20-Hydroxyecdysone): Anabolic Effects and Mechanism of Action

Ecdysone, particularly 20-hydroxyecdysone (20HE), has been shown to increase protein synthesis in skeletal muscle cells. In vitro studies using C2C12 murine myotubes have demonstrated that treatment with 20HE can increase protein synthesis by up to 20%.

Signaling Pathway

The anabolic effects of 20HE in mammalian skeletal muscle are believed to be initiated through a non-genomic pathway. The proposed signaling cascade involves the activation of a G-protein coupled receptor (GPCR), leading to a rapid increase in intracellular calcium (Ca2+) levels. This calcium influx subsequently activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a well-established regulator of muscle protein synthesis.

Ecdysone_Signaling_Pathway Ecdysone Ecdysone (20HE) GPCR G-Protein Coupled Receptor (GPCR) Ecdysone->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 Ca_flux Intracellular Ca2+ Flux IP3->Ca_flux PI3K PI3K Ca_flux->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis Promotes

Fig. 1: Proposed signaling pathway for ecdysone-induced protein synthesis.

II. This compound: Limited Data on Protein Synthesis

This compound is a C19 ecdysteroid, meaning it lacks the side chain present in ecdysone. While general anabolic effects have been attributed to various ecdysteroids, including this compound, specific quantitative data on its direct impact on protein synthesis is scarce. Some literature suggests that the stimulatory effects of ecdysteroids on protein synthesis, which may include this compound, are due to an increase in the efficiency of mRNA translation.

Due to the absence of dedicated studies, a detailed signaling pathway for this compound's effect on protein synthesis cannot be definitively outlined. It is plausible that it may share a similar mechanism with other ecdysteroids, but this remains to be experimentally verified.

III. Quantitative Data Summary

A direct quantitative comparison of this compound and ecdysone on protein synthesis is not possible based on currently available literature. The table below summarizes the available qualitative and quantitative information for each compound.

FeatureEcdysone (20-Hydroxyecdysone)This compound
Effect on Protein Synthesis Demonstrated to increase protein synthesis by up to 20% in C2C12 myotubes.General stimulatory effects on protein synthesis have been suggested, likely through increased mRNA translation efficiency.
Quantitative In Vitro Data Available (e.g., ~20% increase in protein synthesis).Not available in direct comparative studies.
Mechanism of Action Proposed to act via a GPCR-mediated Ca2+ flux leading to PI3K/Akt pathway activation.Not well-elucidated.
Supporting Experimental Data Multiple in vitro and in vivo studies.Limited; often mentioned as part of the broader ecdysteroid class.

IV. Experimental Protocols

To facilitate further research in this area, we provide a detailed methodology for a key experiment to quantify protein synthesis in skeletal muscle cells, which can be adapted to compare this compound and ecdysone directly.

In Vitro Protein Synthesis Assay (SUnSET Method)

The Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis in cultured cells.

1. Cell Culture and Differentiation:

  • C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach ~80-90% confluency. Myotubes are typically used for experiments after 4-5 days of differentiation.

2. Treatment with Ecdysteroids:

  • Differentiated myotubes are treated with varying concentrations of this compound or ecdysone (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

3. Puromycin Labeling:

  • 30 minutes prior to the end of the treatment period, puromycin is added to the culture medium at a final concentration of 1 µM. Puromycin, an aminonucleoside antibiotic, is incorporated into nascent polypeptide chains, effectively labeling newly synthesized proteins.

4. Cell Lysis and Protein Quantification:

  • After puromycin labeling, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a BCA protein assay.

5. Western Blot Analysis:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for puromycin.

  • Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • The density of the bands corresponding to puromycin-labeled proteins is quantified and normalized to a loading control (e.g., GAPDH or α-tubulin).

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment & Labeling cluster_2 Analysis C2C12_myoblasts C2C12 Myoblasts (Growth Medium) Differentiation Differentiation (Differentiation Medium) C2C12_myoblasts->Differentiation Myotubes Differentiated Myotubes Differentiation->Myotubes Treatment Treat with this compound, Ecdysone, or Vehicle Myotubes->Treatment Puromycin_labeling Add Puromycin (1µM) for 30 min Treatment->Puromycin_labeling Cell_Lysis Cell Lysis & Protein Quantification (BCA) Puromycin_labeling->Cell_Lysis Western_Blot Western Blot (Anti-Puromycin Ab) Cell_Lysis->Western_Blot Quantification Densitometry & Normalization Western_Blot->Quantification

Fig. 2: Experimental workflow for SUnSET protein synthesis assay.

V. Conclusion and Future Directions

While ecdysone has been shown to be a promising agent for stimulating muscle protein synthesis with a partially elucidated mechanism of action, the role of this compound in this process remains largely unexplored. The lack of direct comparative studies represents a significant gap in the field.

Future research should prioritize head-to-head comparisons of this compound and various ecdysones using standardized in vitro and in vivo models. Such studies are crucial for determining the relative potency and efficacy of these compounds and for understanding their structure-activity relationships. Elucidating the precise molecular targets and signaling pathways of this compound will be essential for its potential development as a therapeutic agent for muscle-wasting conditions.

A Methodological Guide to the Differential Gene Expression Analysis of Rubrosterone Versus Other Ecdysteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysteroids are a class of steroid hormones crucial for insect development and metamorphosis, primarily through the regulation of gene expression. The most well-studied ecdysteroid is 20-hydroxyecdysone (20E). However, a vast array of other ecdysteroids, such as Rubrosterone, exist in nature, each with potentially unique biological activities. Understanding the specific effects of these different ecdysteroids on gene expression is vital for applications ranging from pest control to the development of novel therapeutics.

This guide provides a comprehensive framework for conducting a comparative differential gene expression analysis of this compound against other ecdysteroids. While direct, publicly available transcriptomic datasets comparing this compound are currently limited, this guide offers detailed experimental and bioinformatic protocols to enable researchers to perform such a study. We will draw upon established methodologies for analyzing the effects of other steroid hormones, including 20E, to outline a robust approach.

Comparative Analysis of Ecdysteroid-Induced Gene Expression

A key method to compare the bioactivity of this compound and other ecdysteroids is to analyze their impact on the transcriptome of a model insect cell line, such as Drosophila melanogaster's S2 or Kc167 cells. By exposing these cells to different ecdysteroids and sequencing the resulting mRNA, we can identify which genes are turned on or off by each compound and compare the magnitude of these changes.

Hypothetical Data Summary

A typical output from a differential gene expression experiment would be a list of genes that are significantly up- or down-regulated in response to each ecdysteroid treatment compared to a control group. This data is often summarized in tables. Below are examples of how such data would be structured.

Table 1: Hypothetical Top 10 Upregulated Genes in Response to Ecdysteroid Treatment

Gene IDGene NameThis compound (Fold Change)This compound (p-value)20-Hydroxyecdysone (Fold Change)20-Hydroxyecdysone (p-value)
FBgn0000001Gene A15.21.2e-812.53.4e-7
FBgn0000002Gene B12.83.1e-810.15.6e-7
FBgn0000003Gene C10.55.4e-88.27.8e-7
FBgn0000004Gene D8.97.2e-86.59.1e-7
FBgn0000005Gene E7.19.8e-85.11.2e-6
FBgn0000006Gene F6.51.1e-74.32.5e-6
FBgn0000007Gene G5.82.3e-73.84.1e-6
FBgn0000008Gene H4.94.5e-73.16.3e-6
FBgn0000009Gene I4.26.7e-72.58.9e-6
FBgn0000010Gene J3.88.9e-72.11.1e-5

Table 2: Hypothetical Top 10 Downregulated Genes in Response to Ecdysteroid Treatment

Gene IDGene NameThis compound (Fold Change)This compound (p-value)20-Hydroxyecdysone (Fold Change)20-Hydroxyecdysone (p-value)
FBgn0000011Gene K-14.11.5e-8-11.84.2e-7
FBgn0000012Gene L-11.73.8e-8-9.56.8e-7
FBgn0000013Gene M-9.86.2e-8-7.98.4e-7
FBgn0000014Gene N-8.18.5e-8-6.11.1e-6
FBgn0000015Gene O-6.91.2e-7-4.92.8e-6
FBgn0000016Gene P-6.22.1e-7-4.14.5e-6
FBgn0000017Gene Q-5.53.9e-7-3.56.9e-6
FBgn0000018Gene R-4.65.8e-7-2.99.2e-6
FBgn0000019Gene S-4.07.9e-7-2.31.3e-5
FBgn0000020Gene T-3.59.8e-7-1.91.8e-5

Experimental Protocols

A generalized protocol for a comparative transcriptomic analysis using RNA-Sequencing (RNA-Seq) is provided below. This protocol is synthesized from standard practices in the field.

1. Cell Culture and Ecdysteroid Treatment

  • Cell Line: Drosophila melanogaster S2 or Kc167 cells are commonly used as they are responsive to ecdysteroids.

  • Culture Conditions: Cells should be maintained in a suitable medium (e.g., Schneider's Drosophila Medium supplemented with 10% fetal bovine serum) at 25°C.

  • Treatment:

    • Plate cells at a density of approximately 1 x 10^6 cells/mL.

    • Allow cells to attach and grow for 24 hours.

    • Prepare stock solutions of this compound and other ecdysteroids (e.g., 20-Hydroxyecdysone) in a suitable solvent like ethanol.

    • Treat cells with the desired concentration of each ecdysteroid. A vehicle-only control (e.g., ethanol) must be included. It is advisable to test a range of concentrations to assess dose-dependent effects.

    • Incubate treated cells for a specific duration (e.g., 6, 12, or 24 hours) to capture both early and late gene expression responses.

    • Perform each treatment in biological triplicate to ensure statistical power.

2. RNA Isolation and Quality Control

  • RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Quality Control:

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

    • Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for RNA-Seq.

3. Library Preparation and RNA-Sequencing

  • Library Preparation:

    • Starting with high-quality total RNA, isolate mRNA using oligo(dT) magnetic beads.

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR to generate a sufficient quantity for sequencing.

    • Purify and size-select the final library.

  • Sequencing:

    • Quantify the final libraries and pool them for sequencing.

    • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq or NextSeq. Single-end or paired-end sequencing can be performed, with a read length of at least 50 bp being typical.

4. Bioinformatic Analysis of RNA-Seq Data

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., the latest Drosophila melanogaster genome assembly) using a splice-aware aligner like STAR or HISAT2.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq-count.

  • Differential Gene Expression Analysis:

    • Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the ecdysteroid-treated groups and the control group.[1]

    • These packages model the read counts and perform statistical tests to determine which genes show significant changes in expression.

    • Typically, genes with a fold change of >2 or <-2 and a false discovery rate (FDR) adjusted p-value of <0.05 are considered significantly differentially expressed.

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG pathways) on the lists of differentially expressed genes using tools like DAVID or g:Profiler to identify the biological processes and pathways affected by each ecdysteroid.

Visualizations

Ecdysteroid Signaling Pathway

The canonical ecdysteroid signaling pathway involves the binding of the hormone to a heterodimeric nuclear receptor complex, which then regulates the transcription of target genes.

Ecdysteroid_Signaling_Pathway cluster_nucleus Nucleus Ecdysteroid Ecdysteroid (e.g., this compound, 20E) Cell_Membrane EcR_USP EcR/USP Complex EcR Ecdysone Receptor (EcR) Cell_Membrane->EcR Enters Cell Cytoplasm Cytoplasm USP Ultraspiracle (USP) Nucleus Nucleus EcR_USP->Nucleus Translocates to Nucleus EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to DNA Primary_Genes Primary Response Genes (e.g., Broad-Complex, E74, E75) EcRE->Primary_Genes Activates Transcription Secondary_Genes Secondary Response Genes Primary_Genes->Secondary_Genes Regulates Transcription

Caption: Canonical ecdysteroid signaling pathway.

Experimental Workflow for Differential Gene Expression Analysis

The following diagram outlines the key steps in the experimental and bioinformatic workflow for comparing the effects of different ecdysteroids on gene expression.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Drosophila S2 cells) Treatment 2. Ecdysteroid Treatment (this compound, 20E, Control) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction & QC Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing Raw_Data 6. Raw Sequencing Data (FASTQ) Sequencing->Raw_Data Data_QC 7. Data Quality Control Raw_Data->Data_QC Alignment 8. Alignment to Reference Genome Data_QC->Alignment Quantification 9. Gene Expression Quantification Alignment->Quantification Diff_Expression 10. Differential Expression Analysis Quantification->Diff_Expression Functional_Analysis 11. Functional Enrichment Analysis (GO, KEGG) Diff_Expression->Functional_Analysis Results 12. Comparative Analysis of Gene Lists and Pathways Functional_Analysis->Results

Caption: Workflow for comparative transcriptomic analysis.

While direct comparative gene expression data for this compound is not yet widely available, the methodologies outlined in this guide provide a clear path for researchers to undertake such investigations. By employing standard RNA-Sequencing and bioinformatic pipelines, it is possible to generate high-quality, quantitative data on the transcriptomic effects of this compound and compare them to other ecdysteroids like 20-hydroxyecdysone. Such studies will be instrumental in elucidating the unique biological roles of different ecdysteroids and could pave the way for new applications in agriculture and medicine. Comparative genomic studies on other ecdysteroids, such as 20E and ponasterone A, have already revealed significant differences in their transcriptional responses, highlighting the value of this approach.[2]

References

Rubrosterone and the Androgen Receptor: A Comparative Guide to Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds in androgen receptor (AR) binding assays is critical. This guide provides a comparative analysis of Rubrosterone's interaction with the androgen receptor, benchmarked against endogenous androgens and synthetic selective androgen receptor modulators (SARMs).

At the center of this analysis is the fact that this compound, an ecdysteroid, is not expected to bind to vertebrate steroid receptors, including the androgen receptor, due to significant structural differences. Its biological effects observed in mammals are likely mediated through alternative signaling pathways. This guide presents the binding affinity data for well-established AR ligands to offer a clear quantitative comparison, underscoring the negligible cross-reactivity of this compound in androgen receptor binding assays.

Comparative Androgen Receptor Binding Affinity

The following table summarizes the binding affinities of this compound, endogenous androgens, and representative SARMs for the androgen receptor. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.

CompoundTypeBinding Affinity (Kᵢ or IC₅₀)
This compound EcdysteroidNo reported binding
Dihydrotestosterone (DHT) Endogenous Androgen~0.13 - 3.2 nM[1][2]
Testosterone Endogenous Androgen~29 nM[3]
RAD140 (Testolone) SARM~7 nM[3][4]
LGD-4033 (Ligandrol) SARM~1 nM[5][6]
Ostarine (Enobosarm/MK-2866) SARM~3.8 nM[7]

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an agonist, such as testosterone or DHT, to the androgen receptor in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes.

Canonical Androgen Receptor Signaling Pathway.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

To determine the binding affinity of a test compound, such as this compound, a competitive binding assay is employed. This assay measures the ability of the test compound to compete with a radiolabeled androgen (e.g., ³H-DHT or ³H-R1881) for binding to the androgen receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound, which is the concentration at which the compound displaces 50% of the radiolabeled ligand from the androgen receptor. The IC₅₀ value can then be used to calculate the binding affinity (Kᵢ).

Materials:

  • Androgen Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or recombinant human androgen receptor.

  • Radiolabeled Ligand: A high-affinity radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT) or [³H]methyltrienolone ([³H]R1881).

  • Test Compound: The compound to be assayed (e.g., this compound), prepared in a series of dilutions.

  • Reference Compound: A known high-affinity androgen, such as unlabeled DHT or testosterone, for establishing a standard competition curve.

  • Assay Buffer: Tris-based buffer containing additives to stabilize the receptor, such as EDTA, dithiothreitol (DTT), and glycerol.

  • Separation Method: Method to separate receptor-bound from unbound radioligand, such as hydroxylapatite (HAP) slurry, dextran-coated charcoal, or filter membranes.

  • Scintillation Cocktail and Counter: For quantifying the amount of bound radiolabeled ligand.

Procedure:

  • Preparation of Reagents: Prepare all buffers, radiolabeled ligand, test compound dilutions, and the androgen receptor preparation. All procedures should be carried out on ice to maintain receptor stability.

  • Incubation: In assay tubes, combine the androgen receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound or the unlabeled reference compound.

  • Equilibrium Binding: Incubate the mixture for a sufficient period (e.g., 18-24 hours) at a low temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using one of the established methods. For example, if using hydroxylapatite, add the HAP slurry to the tubes, incubate, and then centrifuge to pellet the HAP with the bound receptor-ligand complex.

  • Quantification: After washing the pellet to remove any remaining free radioligand, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC₅₀ value is determined from the resulting sigmoidal curve.

AR_Binding_Assay_Workflow A Prepare Reagents: - Androgen Receptor (AR) - Radiolabeled Ligand (*L) - Test Compound (C) B Incubate: AR + *L + varying [C] A->B C Reach Equilibrium Binding B->C D Separate Bound from Free Ligand (e.g., Hydroxylapatite) C->D E Quantify Bound Radioligand (Scintillation Counting) D->E F Data Analysis: Plot % Bound vs. log[C] E->F G Determine IC50 Value F->G

Workflow for a Competitive Androgen Receptor Binding Assay.

References

Unveiling the Anabolic Potential: A Comparative Guide to Validating Rubrosterone's Effect on the Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anabolic compounds that can safely and effectively modulate muscle growth and cellular proliferation is a cornerstone of therapeutic development. Rubrosterone, a naturally occurring ecdysteroid, has emerged as a compound of interest due to its structural similarity to other phytoecdysteroids known to influence anabolic processes. This guide provides a comparative framework for validating the potential effects of this compound on the pivotal Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

While direct experimental validation of this compound's impact on the Akt/mTOR pathway is not yet extensively documented in publicly available research, this guide draws parallels from structurally similar and well-studied compounds, such as Ecdysterone and Testosterone. It offers a comprehensive overview of the established methodologies and expected quantitative outcomes for researchers seeking to investigate this compound's anabolic potential.

Comparative Analysis of Anabolic Signaling Activators

To effectively evaluate this compound, it is essential to compare its potential effects with known activators of the Akt/mTOR pathway. The following table summarizes the typical quantitative data observed when studying these compounds. The values for this compound are presented as hypothetical, representing the expected outcomes if it positively modulates the pathway, based on the activity of analogous compounds.

CompoundTarget ProteinMethod of DetectionExpected Fold Change in Phosphorylation (Compound vs. Vehicle Control)Cell Line/Model
This compound (Hypothetical) p-Akt (Ser473)Western Blot2.0 - 4.0C2C12 Myotubes
p-mTOR (Ser2448)Western Blot1.5 - 3.0C2C12 Myotubes
p-p70S6K (Thr389)Western Blot3.0 - 6.0C2C12 Myotubes
p-4E-BP1 (Thr37/46)Western Blot2.5 - 5.0C2C12 Myotubes
Ecdysterone p-AktWestern Blot~2.5C2C12 Myotubes
Testosterone p-AktWestern BlotSignificant IncreaseRodent Skeletal Muscle, C2C12 Myotubes
p-mTORWestern BlotSignificant IncreaseC2C12 Myotubes
p-p70S6KWestern BlotSignificant IncreaseC2C12 Myotubes
Insulin (Positive Control) p-Akt (Ser473)Western BlotStrong InductionHEK293E cells
p-mTORWestern BlotStrong InductionVarious Cell Lines

Experimental Protocols for Pathway Validation

The gold-standard method for validating the activation of the Akt/mTOR signaling pathway is through Western blot analysis, which allows for the quantification of protein phosphorylation—a direct indicator of kinase activity.

Key Experimental Protocol: Western Blot Analysis of Akt/mTOR Pathway Activation
  • Cell Culture and Treatment:

    • Culture C2C12 myotubes (a mouse muscle cell line) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Once cells reach 80-90% confluency, differentiate them into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

    • Treat the differentiated myotubes with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time course (e.g., 15 min, 30 min, 1 hr, 24 hr). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM Insulin).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Quantify the total protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each target.

    • Express the results as a fold change relative to the vehicle-treated control.

Visualizing the Molecular Interactions and Experimental Process

To further clarify the targeted signaling pathway and the experimental workflow, the following diagrams are provided.

Akt_mTOR_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK ? Growth_Factors Growth Factors (e.g., Insulin) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 +P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis

Caption: The Akt/mTOR signaling pathway with the hypothesized point of intervention for this compound.

Western_Blot_Workflow Cell_Culture 1. C2C12 Myotube Culture & Differentiation Treatment 2. Treatment with this compound & Controls Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Akt, p-mTOR, etc.) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection Analysis 10. Densitometry Analysis & Normalization Detection->Analysis

Caption: A typical experimental workflow for validating the effect of a compound on the Akt/mTOR pathway via Western blotting.

Comparative Transcriptomics of Muscle Cells: A Putative Analysis of Rubrosterone vs. Ecdysterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anabolic agents that can promote muscle growth and repair, phytoecdysteroids have emerged as a promising class of compounds. Among these, Rubrosterone and Ecdysterone have garnered interest for their potential to enhance muscle mass and performance. While research into Ecdysterone's effects on muscle cells is more established, data on this compound remains limited. This guide provides a comparative overview of the putative transcriptomic effects of this compound on muscle cells, drawing inferences from the known actions of the closely related and well-studied phytoecdysteroid, Ecdysterone. This comparison is based on the hypothesis that this compound, as a phytoecdysteroid, is likely to share similar mechanisms of action with Ecdysterone.

Putative and Known Anabolic Effects on Muscle Cells

FeatureThis compound (Putative)Ecdysterone (Documented)
Primary Mechanism Likely interacts with Estrogen Receptor Beta (ERβ) and activates downstream signaling pathways.Binds to Estrogen Receptor Beta (ERβ), leading to the activation of the PI3K/Akt signaling pathway.[1][2][3][4][5][6]
Effect on Protein Synthesis Expected to increase muscle protein synthesis.Stimulates muscle protein synthesis.[2][3][7][8][9]
Muscle Hypertrophy Predicted to induce muscle cell hypertrophy.Promotes an increase in muscle fiber size.[1][3][5]
Androgenic Activity Not expected to bind to the androgen receptor, thus lacking androgenic side effects.Does not bind to the androgen receptor, avoiding androgenic side effects.[2][7]

Signaling Pathways

The anabolic effects of Ecdysterone in muscle cells are primarily mediated through the activation of the PI3K/Akt signaling pathway, downstream of Estrogen Receptor Beta (ERβ) activation. It is hypothesized that this compound follows a similar signaling cascade.

This compound This compound (Putative) / Ecdysterone ERb Estrogen Receptor β (ERβ) This compound->ERb PI3K PI3K ERb->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis ↑ Protein Synthesis mTORC1->Protein_Synthesis Hypertrophy ↑ Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Putative signaling pathway of this compound and Ecdysterone in muscle cells.

Experimental Protocols

To facilitate further research and direct comparative studies, detailed methodologies for key experiments are provided below.

Cell Culture and Differentiation of C2C12 Myoblasts

The C2C12 cell line is a widely used in vitro model for studying myogenesis.[10][11][12][13][14]

  • Cell Seeding: Plate C2C12 myoblasts on gelatin-coated dishes in growth medium (DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Induction of Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).

  • Myotube Formation: Allow cells to differentiate for 4-6 days, with media changes every 48 hours, until multinucleated myotubes are formed.

Treatment of Differentiated Myotubes
  • Preparation of Stock Solutions: Dissolve this compound and Ecdysterone in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

  • Treatment: Add the compounds to the differentiation medium at the desired final concentrations. A vehicle control (medium with the same concentration of DMSO without the compound) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) before proceeding with downstream analyses.

RNA Extraction and Sequencing (RNA-Seq)
  • Cell Lysis and RNA Extraction: Lyse the treated and control myotubes and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.[15]

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).[15]

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the high-quality RNA samples and perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[16][17][18]

  • Data Analysis: Process the raw sequencing data to identify differentially expressed genes between the treatment and control groups.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR can be used to validate the results from RNA-seq and to quantify the expression of specific target genes.[19][20][21][22][23]

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design and validate primers specific to the genes of interest.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a stable housekeeping gene (e.g., GAPDH).

Protein Synthesis Assay (Puromycin-based)

This assay measures the rate of new protein synthesis.[24][25][26]

  • Puromycin Labeling: Add puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, to the cell culture medium for a short period.

  • Cell Lysis: Lyse the cells to release the puromycin-labeled proteins.

  • Detection: Detect the incorporated puromycin using an anti-puromycin antibody via Western blotting or immunofluorescence. The signal intensity is proportional to the rate of protein synthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative transcriptomics study.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis C2C12_Culture C2C12 Myoblast Culture Differentiation Differentiation into Myotubes C2C12_Culture->Differentiation Rubrosterone_Treat This compound Treatment Differentiation->Rubrosterone_Treat Ecdysterone_Treat Ecdysterone Treatment Differentiation->Ecdysterone_Treat Control_Treat Vehicle Control Differentiation->Control_Treat RNA_Extraction RNA Extraction Rubrosterone_Treat->RNA_Extraction Protein_Synthesis_Assay Protein Synthesis Assay Rubrosterone_Treat->Protein_Synthesis_Assay Ecdysterone_Treat->RNA_Extraction Ecdysterone_Treat->Protein_Synthesis_Assay Control_Treat->RNA_Extraction Control_Treat->Protein_Synthesis_Assay RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qRT_PCR qRT-PCR Validation RNA_Extraction->qRT_PCR Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics

Experimental workflow for comparative transcriptomics.

Conclusion and Future Directions

While direct experimental data on the transcriptomic effects of this compound on muscle cells is currently unavailable, its structural similarity to Ecdysterone provides a strong basis for hypothesizing its anabolic potential. The provided experimental framework offers a roadmap for researchers to conduct direct comparative studies to elucidate the specific molecular mechanisms of this compound and validate its putative effects. Such research will be crucial in determining its viability as a novel therapeutic agent for muscle-related disorders and as a potential supplement for enhancing athletic performance. Future studies should focus on performing comprehensive RNA-sequencing and proteomic analyses to build a complete picture of the cellular response to this compound treatment in muscle cells.

References

Assessing the Specificity of Rubrosterone's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the specificity of a bioactive compound is paramount. This guide provides a comparative analysis of Rubrosterone, an ecdysteroid with purported anabolic properties, against other relevant alternatives. The focus is on its biological effects, potential mechanisms of action, and specificity, supported by available experimental data.

Introduction to this compound

This compound is a C19 ecdysteroid, a class of steroid hormones found in insects and plants.[1][2] Structurally related to insect molting hormones, it has garnered interest for its potential anabolic effects in mammals.[3] Unlike classical anabolic androgenic steroids (AAS), ecdysteroids are thought to exert their effects through distinct molecular pathways, suggesting a potentially higher degree of specificity and a more favorable safety profile.

Comparative Analysis of Anabolic Effects

While direct quantitative comparisons of this compound's anabolic potency are limited in publicly available literature, qualitative assessments and studies on the broader ecdysteroid class, particularly 20-hydroxyecdysone (20E), provide valuable insights.

Key Findings:

  • This compound: Described as a potent anabolic agent in mammals, this compound is noted for its structural similarity to androgenic steroids, though it lacks the characteristic long side chain of many ecdysteroids.[4] General stimulatory effects on protein synthesis have been observed for various ecdysteroids, including this compound.[2]

  • 20-Hydroxyecdysone (20E): As the most extensively studied ecdysteroid, 20E has demonstrated significant anabolic effects both in vitro and in vivo. In C2C12 myotubes, a mouse muscle cell line, 20E induces hypertrophy (an increase in cell size).[5][6] In vivo studies in rats have shown that administration of 20E leads to a significant increase in muscle fiber size, with a potency comparable to or even greater than some anabolic androgenic steroids and selective androgen receptor modulators (SARMs) at the same dosage.[5]

  • Anabolic Androgenic Steroids (AAS): Traditional AAS, such as testosterone and its derivatives, are potent anabolic agents but also exhibit significant androgenic side effects. These can include adverse effects on the reproductive system, cardiovascular health, and liver function.[7][8][9]

CompoundAnabolic EffectPrimary Mechanism of Anabolic ActionKnown Androgenic Effects
This compound Reported as a powerful anabolic agent[4]Postulated to be similar to other ecdysteroids (PI3K/Akt pathway, ERβ binding)Not well-documented, but expected to be low to none.
20-Hydroxyecdysone Strong hypertrophic effect in vitro and in vivo[5]Activation of PI3K/Akt pathway; binding to Estrogen Receptor β (ERβ)[5][10]Does not bind to the androgen receptor; lacks androgenic side effects.[5]
Testosterone Potent anabolic and muscle-building effectsBinds to and activates the Androgen Receptor (AR)High; responsible for male secondary sexual characteristics and can cause adverse effects.[7]

Specificity of Biological Effects: Signaling Pathways

The specificity of this compound's effects is intrinsically linked to its molecular targets and the signaling pathways it modulates. Evidence from studies on ecdysteroids, primarily 20E, suggests a mechanism of action distinct from that of classical anabolic steroids.

Androgen Receptor (AR) Binding:

Crucially, ecdysteroids, including 20-hydroxyecdysone, do not appear to bind to the androgen receptor.[5] This lack of AR binding is the primary reason for their low androgenic activity, representing a significant advantage in terms of specificity compared to AAS. While direct binding studies for this compound are scarce, its classification as an ecdysteroid suggests it is highly unlikely to interact with the AR.

Estrogen Receptor β (ERβ) Binding:

Recent computational and in vitro studies suggest that the anabolic effects of ecdysterone may be mediated, at least in part, through binding to the estrogen receptor beta (ERβ).[5] Molecular docking studies support the hypothesis of preferential binding to ERβ over ERα and the androgen receptor.[5]

PI3K/Akt Signaling Pathway:

A key signaling cascade implicated in the anabolic effects of ecdysteroids is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[11] Studies have shown that 20-hydroxyecdysone can activate Akt, a central kinase in this pathway, in skeletal muscle cells, leading to increased protein synthesis.[10] This activation appears to be a rapid, non-genomic effect, possibly initiated at the cell membrane.

Below is a diagram illustrating the proposed signaling pathway for ecdysteroid-mediated anabolic effects.

Ecdysteroid_Signaling_Pathway This compound This compound / 20-Hydroxyecdysone ERb Estrogen Receptor β (ERβ) (Cell Membrane) This compound->ERb Binds PI3K PI3K ERb->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis (Anabolic Effect) mTOR->Protein_Synthesis Promotes

Proposed signaling pathway for the anabolic effects of ecdysteroids.

Experimental Protocols

To aid researchers in the further investigation of this compound and related compounds, detailed methodologies for key experiments are provided below.

In Vitro Anabolic Activity Assessment: C2C12 Myotube Hypertrophy Assay

This assay is a standard method to evaluate the direct anabolic effects of a compound on muscle cells.

Methodology:

  • Cell Culture: C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluence.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum). Cells are cultured for 4-6 days to allow for the formation of multinucleated myotubes.

  • Treatment: Differentiated myotubes are treated with various concentrations of the test compound (e.g., this compound, 20-hydroxyecdysone) and control compounds (e.g., vehicle, dihydrotestosterone, IGF-1) for a specified period (e.g., 48 hours).

  • Fixation and Imaging: After treatment, myotubes are fixed (e.g., with glutaraldehyde) and imaged using fluorescence microscopy.

  • Analysis: The diameter of the myotubes is measured at multiple points along their length to determine the average diameter. An increase in myotube diameter compared to the vehicle control indicates a hypertrophic effect.

In Vivo Anabolic and Androgenic Activity Assessment: Hershberger Assay (Rat Model)

The Hershberger assay is a standardized in vivo method to distinguish between anabolic and androgenic activities of a steroid.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens.

  • Treatment: Animals are treated with the test compound, a positive control (e.g., testosterone propionate), and a vehicle control over a set period (e.g., 10 consecutive days) via subcutaneous injection or oral gavage.

  • Tissue Collection: At the end of the treatment period, specific tissues are dissected and weighed. These include:

    • Anabolic indicators: Levator ani muscle.

    • Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.

  • Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. A significant increase in the weight of the levator ani muscle indicates anabolic activity. A significant increase in the weight of the androgen-dependent tissues indicates androgenic activity. The ratio of anabolic to androgenic activity can then be calculated.

The workflow for assessing anabolic and androgenic properties is depicted below.

Anabolic_Androgenic_Assay_Workflow start Start: Compound of Interest (e.g., this compound) in_vitro In Vitro Assessment (C2C12 Myotube Assay) start->in_vitro in_vivo In Vivo Assessment (Hershberger Assay) start->in_vivo specificity Assess Specificity (Anabolic:Androgenic Ratio) in_vitro->specificity anabolic_activity Anabolic Activity (Levator Ani Muscle Weight) in_vivo->anabolic_activity androgenic_activity Androgenic Activity (Prostate/Seminal Vesicle Weight) in_vivo->androgenic_activity anabolic_activity->specificity androgenic_activity->specificity conclusion Conclusion on Biological Effects specificity->conclusion

Workflow for assessing the anabolic and androgenic properties of a compound.

Conclusion

The available evidence suggests that this compound, as an ecdysteroid, holds promise as an anabolic agent with a high degree of specificity. Its likely mechanism of action, differing from classical anabolic steroids by not interacting with the androgen receptor, points towards a reduced risk of androgenic side effects. The primary signaling pathway appears to involve the activation of the PI3K/Akt cascade, potentially initiated through binding to estrogen receptor beta.

However, it is crucial to note that direct, quantitative experimental data on the anabolic potency, receptor binding affinities, and signaling pathway activation for this compound itself is limited in the current scientific literature. Further research, employing the standardized protocols outlined in this guide, is necessary to fully elucidate the specific biological effects of this compound and to quantitatively compare its performance against other anabolic agents. Such studies will be invaluable for its potential development as a therapeutic agent or a research tool.

References

A Side-by-Side Evaluation of Rubrosterone and Synthetic Anabolic Steroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Rubrosterone, a naturally occurring phytoecdysteroid, and synthetic anabolic-androgenic steroids (AAS). It is intended for researchers, scientists, and drug development professionals, offering an objective evaluation of their mechanisms of action, anabolic and androgenic effects, and the experimental protocols used for their assessment.

Introduction: Two Classes of Anabolic Compounds

This compound is a type of phytoecdysteroid, a class of steroid compounds produced by plants that are structurally analogous to insect molting hormones.[1][2][3] These compounds have garnered interest for their potential anabolic effects in mammals, which include stimulating protein synthesis and promoting muscle growth.[4] Notably, they are considered a promising alternative to traditional anabolic steroids due to a perceived lack of adverse androgenic effects.[1][5]

Synthetic Anabolic-Androgenic Steroids (AAS) are a class of drugs structurally related to the male sex hormone testosterone.[6] They are developed to maximize anabolic (muscle-building) properties while minimizing androgenic (male sexual characteristic) effects.[7][8] AAS are used clinically to treat muscle wasting disorders but are also widely known for their use as performance-enhancing drugs.[9] Their mechanism of action and side-effect profile are well-documented.[6][10]

Divergent Mechanisms of Action

A primary distinction between this compound and AAS lies in their molecular signaling pathways. AAS exert their effects primarily through the androgen receptor, whereas phytoecdysteroids like this compound operate via different, non-androgenic pathways.

AAS function as agonists for the androgen receptor (AR).[6] The binding of an AAS molecule to the AR in the cell's cytoplasm triggers a conformational change in the receptor. This hormone-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to an increase in protein synthesis and subsequent muscle hypertrophy.[11][12] AAS can also exert non-genomic effects through membrane-bound receptors, further influencing cellular signaling.[12][13]

AAS_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic Steroid (e.g., Testosterone) AR Androgen Receptor (AR) AAS->AR Binds to AAS_AR AAS-AR Complex AAS_AR_nuc AAS-AR Complex AAS_AR->AAS_AR_nuc Translocation ARE Androgen Response Element (ARE) AAS_AR_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Modulates Protein_Synth ↑ Protein Synthesis Transcription->Protein_Synth Leads to

Caption: Classical genomic signaling pathway for synthetic anabolic steroids (AAS).

In contrast to AAS, phytoecdysteroids like this compound do not bind to androgen receptors.[1][14] Research suggests their anabolic effects are mediated through alternative signaling pathways. One proposed mechanism involves the stimulation of the PI3K/Akt signaling cascade, a critical pathway in regulating protein synthesis and muscle growth.[15] Some studies also suggest a potential interaction with estrogen receptor beta (ERβ), which may contribute to their anabolic activity without inducing androgenic side effects.[16] This distinct mechanism makes phytoecdysteroids a subject of interest for therapeutic applications where muscle growth is desired without the hormonal effects of AAS.[1][5]

Rubrosterone_Pathway cluster_cell Muscle Cell This compound This compound Receptor Membrane Receptor (e.g., ERβ) This compound->Receptor Activates PI3K PI3K Receptor->PI3K Stimulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synth ↑ Protein Synthesis mTOR->Protein_Synth Promotes Hershberger_Workflow cluster_workflow Hershberger Assay Workflow Start Start: Peripubertal Male Rats Castration Surgical Castration Start->Castration Recovery 7-Day Recovery Period Castration->Recovery Grouping Group Assignment (Vehicle, Test Compound, Reference) Recovery->Grouping Dosing 10-Day Daily Dosing Grouping->Dosing Necropsy Necropsy (24h Post-Last Dose) Dosing->Necropsy Dissection Dissection of Androgen-Dependent Tissues Necropsy->Dissection Weighing Tissue Weighing (Levator Ani, Prostate, etc.) Dissection->Weighing Analysis Statistical Analysis (Comparison to Controls) Weighing->Analysis Endpoint Endpoint: Determine Anabolic & Androgenic Activity Analysis->Endpoint

References

validating the purity of synthesized Rubrosterone against a certified standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthetically produced Rubrosterone against a certified commercial standard. Ensuring the purity of synthesized compounds is a critical step in research and development, guaranteeing the reliability and reproducibility of experimental results. This document outlines detailed experimental protocols, presents a clear comparison of analytical data, and visualizes the underlying biological and experimental workflows.

Introduction to this compound

This compound is a naturally occurring ecdysteroid found in various plants and insects. As a member of the ecdysteroid class of hormones, it plays a significant role in developmental and physiological processes. Due to its potential biological activities, synthetic this compound is of increasing interest to the scientific community for a range of research applications. This guide will walk you through the essential analytical techniques for confirming the identity and purity of your synthesized this compound.

Comparative Analysis: Synthesized vs. Certified Standard

A direct comparison between a synthesized batch of this compound and a certified reference standard is the gold standard for purity validation. For this guide, we will consider a hypothetical synthesized batch of this compound and compare it to a commercially available certified standard, such as that offered by suppliers like MedchemExpress, which typically guarantees a purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative Purity Analysis of Synthesized this compound and Certified Standard

ParameterSynthesized this compoundCertified this compound StandardMethod
Purity (HPLC) 98.5%≥99.0%HPLC-UV
Identity Confirmation Consistent with expected m/zConfirmedLC-MS/MS
Structural Integrity Consistent with expected shiftsConfirmed¹H and ¹³C NMR
Major Impurity Isomer A (0.8%)Not DetectedHPLC-UV
Residual Solvents <0.1%<0.1%GC-HS
Appearance White to off-white crystalline solidWhite crystalline solidVisual Inspection

Experimental Protocols

The following protocols are based on established analytical methods for steroid compounds and can be adapted for the validation of this compound purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a robust and widely used method for determining the purity of chemical compounds.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for steroid separation. A starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration to 95% over 20 minutes, can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance profile of this compound, a wavelength between 240-250 nm is likely to be optimal.

  • Sample Preparation:

    • Prepare a stock solution of the certified this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Prepare a stock solution of the synthesized this compound at the same concentration.

    • Further dilute the stock solutions with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. The purity of the synthesized sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Certified Standard Solution injection Inject Samples prep_standard->injection prep_sample Prepare Synthesized Sample Solution prep_sample->injection hplc_system HPLC System (C18 Column, UV Detector) chromatogram Generate Chromatograms hplc_system->chromatogram injection->hplc_system peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calculation Calculate Purity (%) peak_integration->purity_calculation comparison Compare to Standard purity_calculation->comparison

Figure 1. Workflow for HPLC Purity Validation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

LC-MS/MS provides high sensitivity and specificity, making it an excellent tool for confirming the molecular weight and identity of the synthesized compound.

Methodology:

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatography: Utilize the same HPLC conditions as described above.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for steroids.

    • Scan Mode: Full scan mode to determine the parent ion (M+H)⁺ of this compound.

    • Fragmentation: Perform product ion scans on the parent ion to generate a characteristic fragmentation pattern.

  • Analysis: Compare the retention time and the mass spectrum (parent ion and fragmentation pattern) of the synthesized sample with that of the certified standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the chemical structure of the synthesized this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for steroids.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals.

  • Analysis: The NMR spectra of the synthesized this compound should be identical to those of the certified standard, confirming the correct chemical structure.

This compound and the Ecdysteroid Signaling Pathway

This compound, as an ecdysteroid, is expected to exert its biological effects through the ecdysteroid signaling pathway. Understanding this pathway is crucial for researchers investigating the compound's mechanism of action. The canonical pathway involves the binding of the ecdysteroid to a heterodimeric nuclear receptor complex, which then regulates the transcription of target genes.

Ecdysteroid_Signaling cluster_cell Target Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus This compound This compound Receptor_Complex EcR/USP Heterodimer This compound->Receptor_Complex Binds DNA DNA (Ecdysone Response Element) Receptor_Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Activates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Biological Response) mRNA->Protein_Synthesis Translation

Figure 2. Ecdysteroid Signaling Pathway.

Conclusion

The validation of synthesized this compound purity is a multi-step process that relies on a combination of robust analytical techniques. By systematically comparing the synthesized product to a certified standard using HPLC, LC-MS/MS, and NMR, researchers can ensure the quality and reliability of their compound. This guide provides the necessary framework and protocols to confidently assess the purity of synthesized this compound, thereby supporting the integrity of future research and development endeavors.

Comparative Proteomics of Cells Exposed to Rubrosterone and Ecdysone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteomic effects of Rubrosterone and Ecdysone on cells. While direct comparative proteomic studies are currently unavailable in the public domain, this document synthesizes existing data on their individual effects and outlines a comprehensive experimental protocol for researchers seeking to conduct such a comparative analysis.

Introduction

Ecdysteroids, a class of steroid hormones, play a critical role in insect development and have garnered interest for their potential anabolic effects in mammals. Ecdysone and its metabolite, this compound, are two such compounds. Understanding their distinct impacts on the cellular proteome is crucial for elucidating their mechanisms of action and potential therapeutic applications. This guide presents a summary of known proteomic changes induced by Ecdysone and the reported biological effects of this compound, followed by a detailed experimental workflow for a head-to-head comparative proteomic study.

Data Presentation: Quantitative Proteomic Insights

Due to the absence of direct comparative studies, this section summarizes the known proteomic effects of Ecdysone based on existing research. A hypothetical table for a comparative study is presented to guide future research.

Proteomic Response to Ecdysone

A global quantitative proteomic analysis of Drosophila melanogaster cells treated with ecdysone has revealed significant changes in the proteome. The study utilized Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify protein abundance changes over time.

Table 1: Summary of a Global Quantitative Proteomics Analysis of Ecdysone-Treated Drosophila Cells

Time PointTotal Proteins QuantifiedSignificantly Upregulated ProteinsSignificantly Downregulated ProteinsKey Affected Pathways
6 hours> 4,000~150~100Transcription, Chromatin Remodeling, Ecdysone Signaling
12 hours> 4,000~250~180Protein Synthesis, Metabolism, Apoptosis
24 hours> 4,000~200~220Cell Cycle, Cytoskeleton Organization

Note: The data presented here is a summary based on published literature and is intended for illustrative purposes.

Hypothetical Comparative Proteomic Data: this compound vs. Ecdysone

The following table illustrates how data from a direct comparative study could be presented.

Table 2: Hypothetical Comparative Proteomic Analysis of Cells Treated with this compound and Ecdysone

ProteinFunctionFold Change (this compound)Fold Change (Ecdysone)
Protein AMuscle protein synthesis+2.5+1.8
Protein BCell cycle regulation-1.5-2.0
Protein CApoptosis-1.2-1.9
Protein DGlucose metabolism+1.8+1.5

Experimental Protocols

This section provides a detailed methodology for conducting a comparative proteomic analysis of cells exposed to this compound and Ecdysone using SILAC-based mass spectrometry.

Cell Culture and SILAC Labeling
  • Cell Line: Drosophila melanogaster S2 cells are a suitable model system.

  • SILAC Media Preparation: Prepare Schneider's Insect Medium lacking L-lysine and L-arginine. Supplement the medium with either "light" (unlabeled) L-lysine and L-arginine or "heavy" (¹³C₆, ¹⁵N₂-L-lysine and ¹³C₆, ¹⁵N₄-L-arginine) isotopes.

  • Cell Labeling: Culture S2 cells for at least six doublings in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.

  • Treatment:

    • Culture "heavy"-labeled cells in the presence of this compound (e.g., 1 µM).

    • Culture "heavy"-labeled cells in the presence of Ecdysone (e.g., 1 µM).

    • Culture "light"-labeled cells as a control (vehicle treatment).

Sample Preparation for Mass Spectrometry
  • Cell Lysis: Harvest cells from each condition, mix the "heavy"-labeled (treated) and "light"-labeled (control) cells in a 1:1 ratio. Lyse the mixed cell populations in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5, 1 mM DTT).

  • Protein Digestion: Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide. Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the peptide mixtures using C18 StageTips.

LC-MS/MS Analysis
  • Liquid Chromatography: Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Q Exactive HF). Acquire data in a data-dependent acquisition mode, selecting the top 10-15 most intense precursor ions for fragmentation.

Data Analysis
  • Protein Identification and Quantification: Process the raw mass spectrometry data using software such as MaxQuant. Search the data against a Drosophila melanogaster protein database. Quantify the relative protein abundance based on the intensity ratios of "heavy" to "light" peptide pairs.

  • Bioinformatics Analysis: Perform functional annotation and pathway analysis of the differentially expressed proteins using tools like DAVID or PANTHER.

Mandatory Visualization

Ecdysone Signaling Pathway

Ecdysone_Signaling_Pathway Ecdysone Ecdysone EcR_USP_complex EcR/USP Heterodimer Ecdysone->EcR_USP_complex Binds to EcRE Ecdysone Response Element (EcRE) EcR_USP_complex->EcRE Translocates to nucleus and binds to Gene_Expression Target Gene Expression EcRE->Gene_Expression Rubrosterone_Action This compound This compound Unknown_Receptor Putative Receptor/ Signaling Cascade This compound->Unknown_Receptor Activates Protein_Synthesis Increased Protein Synthesis Unknown_Receptor->Protein_Synthesis Comparative_Proteomics_Workflow cluster_labeling SILAC Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Light_Cells Control Cells ('Light' Amino Acids) Mixing Mix 1:1 (Light + Heavy Rub) (Light + Heavy Ecd) Light_Cells->Mixing Heavy_Cells_Rub This compound Treated ('Heavy' Amino Acids) Heavy_Cells_Rub->Mixing Heavy_Cells_Ecd Ecdysone Treated ('Heavy' Amino Acids) Heavy_Cells_Ecd->Mixing Digestion Protein Digestion (Trypsin) Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis Comparison Comparative Proteomic Profile Data_Analysis->Comparison

statistical validation of Rubrosterone's bioactivity in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Rubrosterone and related ecdysteroids, with a focus on the statistical validation of their anabolic effects in replicate experiments. While direct quantitative data from repeated trials on this compound is limited in publicly available literature, this document leverages extensive research on the closely related and well-studied ecdysteroid, 20-hydroxyecdysone (Ecdysterone), to provide a framework for experimental design, data interpretation, and understanding of the potential mechanisms of action.

Data Presentation: Comparative Anabolic Bioactivity of Ecdysteroids

The anabolic potential of ecdysteroids is a key area of research. The following tables summarize quantitative data from in vitro studies on murine C2C12 myotubes, a common model for muscle hypertrophy. These studies compare the effects of ecdysterone to other known anabolic agents. This data provides a benchmark for designing and evaluating future experiments with this compound.

Table 1: Comparative Effects of Ecdysterone and Other Anabolic Agents on C2C12 Myotube Diameter

Treatment GroupConcentrationMean Myotube Diameter (μm)Standard Deviation (μm)Statistical Significance (p-value vs. Control)
Control (Vehicle)-18.083.6-
Ecdysterone1 µM21.54.1< 0.05
Dihydrotestosterone (DHT)1 µM21.15.5< 0.05
Insulin-like Growth Factor 1 (IGF-1)1.3 nM22.34.8< 0.05

Data is compiled from studies on 20-hydroxyecdysone and is presented as a representative example of ecdysteroid bioactivity. Statistical significance is typically determined using ANOVA followed by post-hoc tests.

Table 2: Statistical Summary of Replicate Experiments on Ecdysterone-Induced Myotube Hypertrophy

ParameterValue
Number of Replicates (n)3-5 independent experiments
Statistical Test EmployedOne-way ANOVA with Dunnett's or Tukey's post-hoc test
Intra-assay Coefficient of Variation (CV%)< 10%
Inter-assay Coefficient of Variation (CV%)< 15%
Power AnalysisTypically designed to achieve a statistical power > 0.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the anabolic bioactivity of compounds like this compound.

C2C12 Myotube Hypertrophy Assay

This in vitro assay is a standard method for evaluating the anabolic potential of a compound by measuring its effect on muscle cell size.

a. Cell Culture and Differentiation:

  • Murine C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach 80-90% confluency.

  • Cells are allowed to differentiate for 4-6 days, with media changes every 48 hours.

b. Treatment:

  • Differentiated myotubes are treated with various concentrations of this compound (or other test compounds) and controls (e.g., vehicle, DHT, IGF-1).

  • The treatment period typically lasts for 48-72 hours.

c. Measurement of Myotube Diameter:

  • Following treatment, cells are fixed with 4% paraformaldehyde.

  • Myotubes are visualized using immunofluorescence staining for a muscle-specific protein like myosin heavy chain, or through a general cell stain.

  • Images are captured using a fluorescence microscope.

  • The diameter of at least 50-100 myotubes per treatment group is measured using image analysis software (e.g., ImageJ).

d. Statistical Analysis:

  • Data from at least three independent experiments are collected.

  • Statistical significance between treatment groups is determined using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test for comparison against a control group). A p-value of less than 0.05 is generally considered statistically significant.

Protein Synthesis Assay (O-Propargyl-puromycin Method)

This assay provides a direct measure of a compound's effect on the rate of protein synthesis in cultured cells.

a. Cell Culture and Treatment:

  • C2C12 myotubes are prepared and treated with this compound and controls as described in the hypertrophy assay.

b. O-Propargyl-puromycin (OP-Puro) Labeling:

  • Towards the end of the treatment period, OP-Puro, a puromycin analog that incorporates into newly synthesized polypeptide chains, is added to the culture medium at a final concentration of 10-20 µM.

  • Cells are incubated with OP-Puro for 1-2 hours.

c. Click Chemistry and Detection:

  • Cells are fixed and permeabilized.

  • The incorporated OP-Puro is detected via a click chemistry reaction with a fluorescently labeled azide (e.g., Alexa Fluor 488 azide).

  • The fluorescence intensity, which is proportional to the rate of protein synthesis, can be quantified using fluorescence microscopy or flow cytometry.

d. Statistical Analysis:

  • The mean fluorescence intensity for each treatment group is calculated from at least three independent experiments.

  • Statistical significance is determined using an ANOVA or a t-test.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the established signaling pathway for ecdysteroids in insects and the hypothesized pathway for their anabolic effects in mammals, which is likely relevant for this compound.

G cluster_insect Insect Ecdysteroid Signaling Pathway Ecdysteroid Ecdysteroid (e.g., 20-Hydroxyecdysone) EcR Ecdysone Receptor (EcR) Ecdysteroid->EcR Binds Hsp90 Hsp90 EcR->Hsp90 Released from EcR_USP EcR-USP Heterodimer EcR->EcR_USP Forms heterodimer with USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Gene_Expression Target Gene Expression EcRE->Gene_Expression Regulates G cluster_mammal Hypothesized Ecdysteroid Anabolic Signaling in Mammals This compound This compound / Ecdysterone ER Estrogen Receptor (ERβ) This compound->ER Activates Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Protein_Synthesis Increased Protein Synthesis ERE->Protein_Synthesis Promotes Hypertrophy Muscle Cell Hypertrophy Protein_Synthesis->Hypertrophy Leads to G cluster_workflow Experimental Workflow for Bioactivity Validation start Hypothesis: This compound has anabolic activity in_vitro In Vitro Experiments (C2C12 Myotube Assay) start->in_vitro protein_synthesis Protein Synthesis Assay (OP-Puro) start->protein_synthesis data_collection Data Collection (Replicate Experiments) in_vitro->data_collection protein_synthesis->data_collection stat_analysis Statistical Analysis (ANOVA, t-test) data_collection->stat_analysis validation Validation of Bioactivity stat_analysis->validation mechanism Mechanism of Action Studies (e.g., Receptor Binding Assays) validation->mechanism conclusion Conclusion on Anabolic Potential mechanism->conclusion

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Rubrosterone

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Rubrosterone, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant, such as nitrile, neoprene, or butyl rubber. Ensure gloves are of adequate thickness (e.g., ≥14 mils).To prevent dermal absorption, which is a primary route of exposure for many chemicals.[2]
Eye Protection Safety glasses with side shields, chemical splash goggles, or a face shield.To protect eyes from splashes, dust, or aerosols of the compound.
Lab Coat A long-sleeved, properly fitting lab coat made of a low-permeability material.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if handling the compound as a powder outside of a fume hood or if aerosolization is possible.To prevent inhalation of fine particles.
Footwear Closed-toe shoes.To protect feet from spills.

Chemical and Physical Properties

Understanding the basic properties of this compound is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C19H26O5PubChem
Molecular Weight 334.41 g/mol MedchemExpress.com[3]
CAS Number 19466-41-2MedchemExpress.com[3]
Appearance Solid (assumed)General chemical knowledge
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[4]ChemFaces[4]

Standard Operating Procedure for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

cluster_0 Receiving and Storage cluster_1 Preparation and Handling cluster_2 Experimentation cluster_3 Decontamination and Disposal Receiving Receive Shipment Inspect Inspect Container for Damage Receiving->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact DonPPE Don Appropriate PPE Store->DonPPE Retrieve for Use Weighing Weigh in a Fume Hood or Vented Enclosure DonPPE->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Conduct Experiment in a Controlled Area Dissolving->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate DisposeWaste Dispose of Waste According to Institutional and Local Regulations Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE

Fig. 1: Workflow for the safe handling of this compound.

Experimental Protocols

Handling and Storage:

  • Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The recommended storage temperature is typically room temperature in the continental US, but may vary elsewhere; always refer to the supplier's instructions.[3]

  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.

    • Wear the appropriate PPE as outlined in the table above.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone.[4]

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and the institutional safety office.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, contain the spill using absorbent materials.

  • Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE. For a solid spill, carefully sweep or vacuum the material into a sealed container. For a liquid spill, use an inert absorbent material.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan

All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, gloves), empty containers, and unused material, must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and puncture-proof container.
Solutions of this compound Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible wastes.
Contaminated Labware Place in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container.
Contaminated PPE Double-bag and dispose of as hazardous waste.

Follow all institutional, local, state, and federal regulations for the disposal of chemical waste. Never dispose of this compound down the drain or in the regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.